Sordarin
Description
This compound is a natural product found in Parascedosporium putredinis, Hypoxylon croceum, and Sordaria araneosa with data available.
Properties
IUPAC Name |
(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O8/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32)/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGVRVMISBQNMQ-YPBSLCSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC5C(C(C(C(O5)C)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911847 | |
| Record name | 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11076-17-8 | |
| Record name | Sordarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11076-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sordarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Sordarin's Precision Strike: A Technical Guide to its Mechanism of Action on the Fungal Ribosome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sordarin and its derivatives represent a unique class of antifungal agents that exhibit a highly specific mechanism of action, targeting the fungal protein synthesis machinery. Unlike many conventional antifungals that disrupt the cell membrane, sordarins inhibit the elongation phase of translation by stabilizing the complex between the ribosome and eukaryotic elongation factor 2 (eEF2).[1] This action effectively stalls the ribosome on the messenger RNA (mRNA), leading to a cessation of protein synthesis and subsequent fungal cell death.[2] The high selectivity of sordarins for fungal eEF2 over its mammalian counterpart makes this class of compounds a compelling area of research for the development of novel antifungal therapies with a potentially wide therapeutic window. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.
The Molecular Mechanism of this compound: A Stabilizing Act
This compound's antifungal activity is centered on its ability to lock the fungal ribosome in a post-translocational state. The core of this mechanism is the stabilization of the ternary complex formed by the 80S ribosome, eEF2, and this compound itself.[3]
eEF2, a GTP-dependent translocase, is essential for the elongation phase of protein synthesis. It catalyzes the movement of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) of the ribosome, a critical step for the progression of the ribosome along the mRNA template. This compound does not directly inhibit the GTPase activity of eEF2.[2] Instead, it binds to a specific pocket on eEF2, inducing and stabilizing a conformation that remains tightly bound to the ribosome even after GTP hydrolysis.[2][4] This persistent complex physically obstructs the binding of the next aminoacyl-tRNA to the A-site, thereby halting the elongation cycle.[4]
The binding site for this compound on eEF2 is located at the interface of domains III, IV, and V.[2][5] This strategic location allows the drug to act as a molecular "glue," holding these domains in a rigid conformation that is incompatible with the dynamic changes required for eEF2 to dissociate from the ribosome and complete the translocation cycle. The high specificity of this compound for fungal eEF2 is attributed to amino acid variations within this binding pocket between fungi and mammals.[6]
dot
Caption: this compound's mechanism of action on the fungal ribosome.
Quantitative Analysis of this compound's Antifungal Activity
The efficacy of this compound and its derivatives has been extensively evaluated against a broad range of fungal pathogens. The following tables summarize key quantitative data, including the 50% inhibitory concentrations (IC₅₀) from in vitro protein synthesis assays and the minimum inhibitory concentrations (MIC) from fungal growth inhibition assays.
Table 1: In Vitro Protein Synthesis Inhibition (IC₅₀)
| Compound | Fungal Species | IC₅₀ (µg/mL) |
| This compound | Candida albicans | 0.01 |
| This compound | Candida glabrata | 0.2 |
| This compound | Cryptococcus neoformans | 0.06 |
| This compound | Rabbit Reticulocyte | >100 |
| GR135402 | Candida albicans | 0.02 |
| GR135402 | Candida glabrata | 0.04 |
| GR135402 | Cryptococcus neoformans | 0.08 |
| GR135402 | Candida krusei | >100 |
| GR135402 | Candida parapsilosis | >100 |
Data sourced from Domínguez et al., 1998.[1]
Table 2: Fungal Growth Inhibition (MIC)
| Compound | Fungal Species | MIC Range (µg/mL) |
| This compound | Candida albicans | 0.25 - 2 |
| This compound | Candida glabrata | 0.5 - 4 |
| This compound | Cryptococcus neoformans | 0.5 - 4 |
| GM 193663 | Candida kefyr | 0.004 |
| GM 222712 | Candida glabrata | 0.5 |
| GM 237354 | Cryptococcus neoformans | 0.25 |
| This compound Derivatives | Pneumocystis carinii | <0.008 |
| GM 222712 | Aspergillus flavus | 0.25 - 1 |
| GM 222712 | Aspergillus fumigatus | 32 |
Data compiled from various sources, including Herreros et al., 1999.
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay (Poly(U)-directed)
This assay measures the ability of this compound to inhibit the synthesis of polyphenylalanine from a polyuridylic acid (poly(U)) template in a fungal cell-free system.
Methodology:
-
Preparation of Fungal Cell-Free Lysate (S-30 or S-100 fraction):
-
Grow fungal cells (e.g., Saccharomyces cerevisiae or Candida albicans) in a suitable rich medium to mid-log phase.
-
Harvest cells by centrifugation and wash with a lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 2 mM Mg(OAc)₂, 2 mM DTT).
-
Lyse the cells using mechanical disruption (e.g., glass bead vortexing or a French press).
-
Centrifuge the lysate at 30,000 x g to obtain the S-30 supernatant. For an S-100 fraction, a subsequent centrifugation at 100,000 x g is performed to pellet ribosomes, with the supernatant containing the soluble translation factors.
-
-
Translation Reaction:
-
Prepare a reaction mixture containing:
-
Fungal cell-free lysate (S-30 or reconstituted S-100 with ribosomes)
-
Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.4, 150 mM KOAc, 10 mM Mg(OAc)₂)
-
Energy source (ATP, GTP, and a regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase)
-
Poly(U) mRNA template
-
Radiolabeled amino acid ([¹⁴C]-Phenylalanine)
-
Varying concentrations of this compound or a vehicle control.
-
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
Quantification of Protein Synthesis:
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized polyphenylalanine chains.
-
Collect the precipitate on glass fiber filters and wash to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC₅₀ value.
-
dot
Caption: Experimental workflow for the in vitro translation inhibition assay.
Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome-eEF2 Complex
Cryo-EM has been instrumental in visualizing the structural basis of this compound's mechanism of action at near-atomic resolution.
Methodology:
-
Complex Formation:
-
Purified fungal 80S ribosomes are incubated with purified eEF2 in the presence of a non-hydrolyzable GTP analog (e.g., GDPNP) to form the pre-translocation complex.
-
This compound is then added to the mixture to stabilize the eEF2 on the ribosome.
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-
Grid Preparation:
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A small volume of the complex solution is applied to a cryo-EM grid (typically a copper grid with a holey carbon film).
-
The grid is blotted to create a thin film of the solution.
-
The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the complex.
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-
Data Collection:
-
The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector.
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A large number of images (micrographs) are collected at various tilt angles.
-
-
Image Processing and 3D Reconstruction:
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Individual particle images of the ribosome-eEF2-sordarin complex are computationally extracted from the micrographs.
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The particles are aligned and classified to generate 2D class averages.
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A 3D model of the complex is then reconstructed from the 2D class averages, which can be refined to high resolution.
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Mechanisms of Resistance to this compound
Resistance to this compound in fungi primarily arises from mutations in the gene encoding its target, eEF2. These mutations typically occur within or near the this compound binding pocket, reducing the affinity of the drug for eEF2 and thereby diminishing its inhibitory effect. Additionally, mutations in certain ribosomal proteins, such as L10e, have also been shown to confer this compound resistance, likely by allosterically affecting the interaction between eEF2 and the ribosome.
Table 3: Known this compound Resistance Mutations in Fungal eEF2 (Saccharomyces cerevisiae)
| Mutation | Location | Effect on this compound Binding |
| S523T | Domain III | Abolishes drug binding |
| N138H, A140W | Domain G' | Reduces this compound affinity |
| Residues 521, 524 | Domain III | Critical for this compound binding |
Data sourced from Justice et al., 1998 and other studies.
dot
Caption: Logical relationship of eEF2 mutations to this compound resistance.
Conclusion
This compound's unique mechanism of action, involving the stabilization of the fungal ribosome-eEF2 complex, presents a highly specific and potent strategy for antifungal therapy. The detailed understanding of its molecular interactions, supported by a wealth of quantitative and structural data, provides a solid foundation for the rational design of next-generation this compound derivatives with improved efficacy and a broader spectrum of activity. The experimental protocols outlined in this guide serve as a valuable resource for researchers dedicated to advancing the field of antifungal drug discovery and combating the growing threat of fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound bound eEF2 unlocks spontaneous forward and reverse translocation on CrPV IRES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Species-specific inhibition of fungal protein synthesis by this compound: identification of a this compound-specificity region in eukaryotic elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in ribosomal protein L10e confer resistance to the fungal-specific eukaryotic elongation factor 2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Sordarin: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sordarin, a potent antifungal agent first isolated from the fungus Sordaria araneosa, represents a unique class of natural products with a highly specific mechanism of action. Unlike many conventional antifungals that target the fungal cell membrane, this compound inhibits protein synthesis by stabilizing the eukaryotic elongation factor 2 (eEF2) on the ribosome.[1][2] This distinct mode of action has made this compound and its derivatives promising candidates for the development of novel antifungal therapies, particularly in light of growing resistance to existing drugs. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound, complete with detailed experimental protocols and quantitative data.
Discovery and Producing Organism
This compound was first isolated in 1969 from the fermentation broth of the ascomycete fungus Sordaria araneosa by scientists at Sandoz Co. in Switzerland, where it was patented as SL 2266.[3] Sordaria araneosa is a species of microscopic fungus belonging to the phylum Ascomycota and remains the primary natural source of this unique tetracyclic diterpene glycoside.[1][3] The initial discovery was followed by extensive research into its chemical structure and biological activity.
Fermentation and Production
The production of this compound is achieved through submerged fermentation of Sordaria araneosa. Optimization of the fermentation process has been a key area of research to improve yields for further study and potential therapeutic development. Through a combination of traditional and Design of Experiments (DOE) approaches, this compound yields have been significantly increased.
Experimental Protocol: Fermentation of Sordaria araneosa
A representative fermentation protocol for a this compound-producing fungus, such as a heterologous expression system in Aspergillus oryzae, is as follows:
-
Inoculum Preparation: A culture of the this compound-producing fungal strain is grown on a suitable agar (B569324) medium. A plug of the mycelium is then used to inoculate a liquid seed culture medium.
-
Seed Culture: The seed culture is incubated at 28-30°C with shaking at 200-220 rpm for 2-3 days to generate sufficient biomass.[4]
-
Production Culture: The seed culture is then used to inoculate a larger production culture. A representative medium for heterologous expression is MPY liquid culture medium (3% maltose, 1% hipolypeptone, 0.5% yeast extract, 10 mg adenine (B156593) in 100 mL).[1]
-
Incubation: The production culture is incubated at 30°C and 220 rpm for 1 week.[1]
Data Presentation: this compound Production Yields
| Fermentation Scale | Initial Yield (µg/g) | Optimized Yield (µg/g) | Fold Increase |
| Flask | <100 | up to 2,609 | ~25x |
| 250-L Pilot Plant | - | up to 2,389 | - |
Table 1: Improvement of this compound production yields through process optimization.[5]
Isolation and Purification
The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.
Experimental Protocol: Extraction and Purification of this compound
-
Extraction: The liquid fermentation medium is extracted multiple times with an organic solvent such as ethyl acetate. The solvent is then removed by concentration using a rotary evaporator to obtain a crude extract.[1]
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:
-
Silica (B1680970) Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by HPLC, often using a reverse-phase column, to yield pure this compound.
-
References
- 1. Uncovering a novel biosynthetic gene cluster for this compound through genome mining in the fungus Talaromyces adpressus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improvement of this compound production through process optimization: combining traditional approaches with DOE - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Sordarin Biosynthetic Gene Cluster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sordarin, a potent antifungal agent with a unique mechanism of action targeting protein synthesis, has garnered significant interest in the field of drug development. This technical guide provides a comprehensive overview of the elucidation of the this compound biosynthetic gene cluster (sdn), detailing the intricate enzymatic cascade responsible for its production in the fungus Sordaria araneosa. This document outlines the key genes and their corresponding enzymes, the biosynthetic pathway, and detailed experimental protocols for the study of this fascinating natural product. Quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in mycology, natural product chemistry, and drug discovery.
Introduction
This compound is a tetracyclic diterpene glycoside that exhibits highly specific inhibition of fungal protein synthesis by stabilizing the eukaryotic elongation factor 2 (eEF2) on the ribosome.[1] This mode of action, distinct from most clinically used antifungals that target the cell membrane, makes this compound and its derivatives promising candidates for the development of novel antifungal therapies. The unique and complex chemical structure of this compound has spurred research into its biosynthesis, leading to the identification and characterization of the this compound biosynthetic gene cluster (sdn) in Sordaria araneosa.[2][3] A homologous cluster (tdn) has also been recently identified in Talaromyces adpressus.[4] Understanding the enzymatic machinery responsible for this compound's construction is crucial for pathway engineering and the generation of novel, more effective antifungal agents.
The this compound Biosynthetic Gene Cluster (sdn)
The sdn gene cluster from Sordaria araneosa ATCC 36386 spans approximately 67 kb and contains 20 open reading frames.[2] These genes encode the enzymatic machinery required for the complete biosynthesis of this compound, including a diterpene cyclase, several cytochrome P450 monooxygenases, a Diels-Alderase, and a glycosyltransferase.
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Encoded Enzyme/Protein | Putative Function in this compound Biosynthesis | Reference |
| sdnA | Diterpene cyclase | Catalyzes the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the initial tricyclic scaffold, cycloaraneosene (B25683). | [2] |
| sdnB | Cytochrome P450 monooxygenase | Involved in a series of oxidative modifications of the cycloaraneosene core, including hydroxylation and C-C bond cleavage. | [5] |
| sdnE | Cytochrome P450 monooxygenase | Participates in the oxidative tailoring of the diterpene scaffold. | [5][6] |
| sdnF | Cytochrome P450 monooxygenase | Contributes to the series of oxidation reactions on the cycloaraneosene intermediate. | [5][6] |
| sdnH | Cytochrome P450 monooxygenase | Catalyzes a desaturation step to generate a cyclopentadiene (B3395910) moiety. | [5] |
| sdnG | Diels-Alderase | A novel enzyme that catalyzes an intramolecular [4+2] cycloaddition (Diels-Alder reaction) to form the characteristic norbornene skeleton of sordaricin (B1205495). | [3][5][7] |
| sdnJ | Glycosyltransferase | Catalyzes the glycosylation of the sordaricin aglycone with a deoxyaltrose sugar moiety. | [2] |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of the primary metabolite geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into three key stages: scaffold formation, oxidative tailoring and intramolecular cyclization, and finally, glycosylation.
Stage 1: Diterpene Scaffold Formation
The pathway is initiated by the enzyme SdnA , a diterpene cyclase, which catalyzes the complex cyclization of the linear precursor GGPP into the 5-8-5 tricyclic hydrocarbon, cycloaraneosene .[2][8] This sets the foundational carbon skeleton of the this compound molecule.
Stage 2: Oxidative Tailoring and Diels-Alder Cycloaddition
Following the initial cyclization, a cascade of oxidative modifications is carried out by a suite of cytochrome P450 monooxygenases, including SdnB, SdnE, SdnF, and SdnH .[5][6] These enzymes perform a series of reactions, including hydroxylations, a C-C bond cleavage, and a desaturation to form a cyclopentadiene moiety.[5] This series of reactions generates a highly functionalized intermediate poised for the key intramolecular cyclization.
A pivotal step in the biosynthesis is the formation of the characteristic norbornene core of sordaricin, the aglycone of this compound. This is achieved through an intramolecular Diels-Alder [4+2] cycloaddition reaction catalyzed by the novel enzyme SdnG .[3][5][7] This enzyme facilitates the formation of the bridged bicyclic system that is a hallmark of the this compound family of compounds.
Stage 3: Glycosylation
The final step in the biosynthesis of this compound is the glycosylation of the sordaricin aglycone. The glycosyltransferase SdnJ catalyzes the transfer of a GDP-6-deoxy-d-altrose sugar moiety to the sordaricin core, yielding the final bioactive molecule, This compound .[2]
Quantitative Data
While comprehensive kinetic data for all enzymes in the this compound biosynthetic pathway is not yet fully available in the literature, heterologous expression studies have provided some quantitative estimates of product yields.
Table 2: Production Titers of this compound Biosynthetic Intermediates in a Heterologous Host (Aspergillus nidulans)
| Expressed Genes | Product(s) | Titer (mg/L) | Reference |
| sdnA, sdnC | Cycloaraneosene | Not explicitly quantified | [5] |
| sdnA, sdnC, sdnB | Oxidatively cleaved shunt product (3) | Not explicitly quantified | [5] |
| sdnA, sdnC, sdnB, sdnH | Cyclopentadiene-containing intermediates (5 and 6) | 7.0 (for 5), 4.5 (for 6) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic gene cluster.
Heterologous Expression of the this compound Biosynthetic Gene Cluster in Aspergillus oryzae
This protocol describes the reconstitution of the this compound biosynthetic pathway in a heterologous fungal host, such as Aspergillus oryzae, a commonly used platform for the expression of fungal natural product gene clusters.
Materials:
-
Aspergillus oryzae recipient strain (e.g., NSAR1)
-
Expression vectors (e.g., pTAEX3)
-
This compound biosynthetic genes (sdnA, sdnB, etc.)
-
Restriction enzymes and ligase
-
Protoplasting solution (e.g., 1.2 M MgSO₄, 10 mM sodium phosphate (B84403) buffer, pH 5.8)
-
Lytic enzyme solution (e.g., Yatalase, Chitinase)
-
PEG-calcium solution (e.g., 60% PEG 4000, 50 mM CaCl₂, 50 mM Tris-HCl, pH 7.5)
-
Regeneration medium (e.g., Czapek-Dox agar (B569324) with appropriate supplements)
Procedure:
-
Vector Construction: Clone the this compound biosynthetic genes into suitable expression vectors under the control of strong constitutive or inducible promoters.
-
Fungal Transformation: a. Grow the recipient A. oryzae strain in a suitable liquid medium. b. Harvest the mycelia and wash with the protoplasting solution. c. Treat the mycelia with the lytic enzyme solution to generate protoplasts. d. Transform the protoplasts with the expression vectors containing the this compound biosynthetic genes using the PEG-calcium solution.
-
Selection and Regeneration: Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent. Incubate until transformants appear.
-
Metabolite Analysis: a. Cultivate the transformants in a suitable production medium. b. Extract the fungal culture (both mycelia and broth) with an organic solvent (e.g., ethyl acetate). c. Analyze the crude extract by LC-MS to detect the production of this compound and its biosynthetic intermediates.
In Vitro Characterization of the Diels-Alderase SdnG
This protocol outlines the general steps for the in vitro enzymatic assay of the novel Diels-Alderase, SdnG.
Materials:
-
Purified recombinant SdnG enzyme
-
Substrate (the oxidized intermediate with the diene-dienophile moiety)
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer at a suitable pH)
-
Quenching solution (e.g., organic solvent)
-
HPLC or LC-MS for product analysis
Procedure:
-
Enzyme Expression and Purification: Express the sdnG gene in a suitable host (e.g., E. coli) and purify the recombinant protein to homogeneity.
-
Enzymatic Reaction: a. Set up the reaction mixture containing the purified SdnG enzyme and its substrate in the reaction buffer. b. Incubate the reaction at an optimal temperature for a defined period. c. Include control reactions without the enzyme to monitor for any non-enzymatic background reaction.
-
Reaction Quenching and Extraction: Stop the reaction by adding a quenching solution and extract the product into an organic solvent.
-
Product Analysis: Analyze the extracted product by HPLC or LC-MS to confirm the formation of sordaricin and to determine the reaction kinetics.
Conclusion
The elucidation of the this compound biosynthetic gene cluster represents a significant advancement in our understanding of how fungi produce complex and medicinally important natural products. The discovery of a novel Diels-Alderase, SdnG, highlights the unique enzymatic strategies employed in nature to construct intricate molecular architectures.[3][5][7] The knowledge and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the biosynthesis of this compound, engineer the pathway for the production of novel analogs with improved therapeutic properties, and develop new strategies to combat the growing threat of fungal infections. The continued investigation into this fascinating biosynthetic pathway holds great promise for the future of antifungal drug discovery.
References
- 1. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A toolkit for heterologous expression of metabolic pathways in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Biology Tools for Engineering Aspergillus oryzae [mdpi.com]
- 7. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Architecture of a Potent Antifungal: A Technical Guide to the Total Synthesis of Sordarin and its Diterpene Core
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical analysis of the total synthesis of Sordarin, a fungal metabolite with a unique mode of action, and its complex diterpene aglycone, sordaricin (B1205495). This compound has garnered significant attention in the scientific community due to its potent and selective inhibition of fungal protein synthesis, marking it as a promising candidate for the development of novel antifungal agents. This document details the synthetic strategies of the three research groups that have successfully conquered this challenging molecular architecture: the pioneering work of Kato, followed by the syntheses from the Mander and Narasaka groups. Each approach is dissected to provide a clear comparison of their methodologies, key transformations, and overall efficiencies.
Introduction: The Biological Significance of this compound
This compound, first isolated from the fungus Sordaria araneosa, exhibits its antifungal properties by targeting and stabilizing the eukaryotic elongation factor 2 (eEF2) on the ribosome.[1][2] This mechanism effectively stalls the translocation step in protein synthesis, leading to fungal cell death.[1][2] The unique tetracyclic diterpene core, featuring a strained norbornene system, is crucial for its biological activity and presents a formidable challenge for synthetic chemists. The aglycone, sordaricin, serves as the key scaffold for glycosylation to yield this compound and its analogues.
Retrosynthetic Analysis: Deconstructing the this compound Core
The core complexity of sordaricin lies in its tetracyclic framework, which includes a bicyclo[2.2.1]heptane (norbornene) system. The retrosynthetic strategies employed by the three key research groups highlight different approaches to assemble this intricate structure.
Synthetic Strategies and Key Transformations
The Kato Synthesis (1993)
The first total synthesis of optically pure sordaricin methyl ester was accomplished by the Kato group.[1] Their strategy hinged on two critical transformations: a Cope rearrangement to assemble a key intermediate, followed by an intramolecular Diels-Alder reaction to construct the tetracyclic core.[1]
Key Features:
-
Cope Rearrangement: Formation of a key bicyclic intermediate.
-
Intramolecular Diels-Alder Reaction: Formation of the norbornene framework.
The Mander Synthesis (2003)
The Mander group developed an enantioconvergent synthesis of sordaricin, also employing an intramolecular [4+2] cycloaddition as a key step.[1] Their approach involved the coupling of two enantiomerically pure fragments derived from the same starting material.
Key Features:
-
Enantioconvergent Approach: Utilization of both enantiomers of a starting material.
-
Intramolecular Diels-Alder Cyclization: Construction of the core structure.
The Narasaka Synthesis (2004 & 2006)
The Narasaka group reported a racemic synthesis of sordaricin in 2004, followed by the first enantioselective total synthesis of (-)-sordarin in 2006.[1] Their strategy diverged from the previous approaches by utilizing an intramolecular palladium-catalyzed Tsuji-Trost reaction to form the diterpene core.[1]
Key Features:
-
Oxidative Radical Cyclization: A silver(I)-catalyzed reaction of a cyclopropanol derivative to form a bicyclo[5.3.0]decan-3-one skeleton.
-
Intramolecular Tsuji-Trost Reaction: A palladium(0)-catalyzed allylation to construct the strained bicyclo[2.2.1]heptan-2-one framework.
-
β-selective Glycosylation: A Mukaiyama diastereoselective glycosidation to install the sugar moiety.
Quantitative Data Summary
The following table summarizes the key quantitative data from the three completed total syntheses of this compound or its diterpene core.
| Parameter | Kato Synthesis (1993) | Mander Synthesis (2003) | Narasaka Synthesis (2006) |
| Target Molecule | Sordaricin Methyl Ester | Sordaricin | (-)-Sordarin |
| Overall Yield | Not explicitly stated | 3% | 5% |
| Number of Steps | Not explicitly stated | 27 steps | 27 steps (from compound 41) |
| Key Ring-Forming Strategy | Intramolecular Diels-Alder | Intramolecular Diels-Alder | Intramolecular Pd-catalyzed Allylation |
| Chirality Source | Chiral starting material | Enantioconvergent approach | Chiral starting material |
Experimental Protocols for Key Reactions
Mander's Intramolecular Diels-Alder Cyclization
This protocol is an illustrative example based on the reported synthesis.
To a solution of the triene precursor in a suitable solvent (e.g., toluene (B28343) or dichloromethane) at room temperature, the reaction is allowed to proceed for an extended period (e.g., 24-72 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to afford the sordaricin core.
Narasaka's Ag(I)-Catalyzed Oxidative Radical Cyclization
This protocol is an illustrative example based on the reported synthesis.
To a solution of the cyclopropanol derivative in a solvent mixture (e.g., acetonitrile/water), silver nitrate (B79036) (AgNO₃) is added as a catalyst. An oxidant, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), is then added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed, as indicated by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography to yield the bicyclo[5.3.0]decan-3-one skeleton.
Narasaka's Intramolecular Palladium-Catalyzed Allylation
This protocol is an illustrative example based on the reported synthesis.
In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of the allylic carbonate precursor in a degassed aprotic solvent (e.g., THF) is prepared. A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable ligand are added. The reaction mixture is heated to reflux and stirred until completion. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The resulting crude product is purified by column chromatography to give the tetracyclic core of sordaricin.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the synthetic strategies.
Conclusion
The total syntheses of this compound and its diterpene core represent significant achievements in natural product synthesis. The distinct strategies developed by the Kato, Mander, and Narasaka groups showcase the power of modern synthetic organic chemistry in assembling complex molecular architectures. While the Diels-Alder reaction proved to be a robust method for constructing the norbornene system in the earlier syntheses, Narasaka's approach using a palladium-catalyzed cyclization offers an alternative and effective route. These synthetic endeavors not only provide access to this compound for further biological evaluation and analogue development but also enrich the toolbox of synthetic chemists for tackling other complex natural products. The insights gained from these syntheses are invaluable for the future design and development of new and more effective antifungal agents.
References
Unmasking the Target: A Technical Guide to Identifying Elongation Factor 2 as the Antifungal Target of Sordarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sordarin family of natural products represents a compelling class of antifungal agents due to their unique mechanism of action: the specific inhibition of fungal protein synthesis.[1][2] Unlike many antifungals that target the cell membrane, sordarins selectively interfere with the function of eukaryotic elongation factor 2 (eEF2), a pivotal enzyme in the translation elongation cycle.[3][4] This distinct mode of action has positioned this compound and its derivatives as promising candidates for the development of novel antifungal therapies, particularly in an era of escalating drug resistance.[3] This in-depth technical guide details the core experiments, quantitative data, and methodologies that were instrumental in unequivocally identifying eEF2 as the molecular target of this compound.
Core Mechanism of Action: Stabilizing a Stalled Ribosome
This compound exerts its antifungal activity by binding to eEF2 and stabilizing the eEF2-ribosome complex in a post-translocational state.[1][2][3] eEF2, a GTPase, is responsible for catalyzing the movement of the ribosome along the mRNA, a critical step for the elongation of the polypeptide chain.[1] this compound does not inhibit the GTPase activity of eEF2 directly.[5] Instead, it locks eEF2 into a specific conformation on the ribosome after GTP hydrolysis, preventing its release and thereby arresting the elongation cycle.[3][5] This leads to a global shutdown of protein synthesis, ultimately resulting in fungal cell death.[3] The binding site for this compound is located in a pocket formed by domains III, IV, and V of eEF2.[3][5]
Quantitative Data: Gauging this compound's Potency and Affinity
The efficacy of this compound and its derivatives has been quantified through various in vitro assays, providing crucial data on their inhibitory concentrations and binding affinities. These quantitative measures are essential for structure-activity relationship (SAR) studies and for optimizing lead compounds in drug development.
| Compound | Assay Type | Organism/System | Parameter | Value | Reference |
| This compound | In vitro translation | Candida albicans | IC50 | 0.02 µg/mL | [6] |
| This compound | In vitro translation | Candida glabrata | IC50 | 0.02 µg/mL | [6] |
| This compound | In vitro translation | Candida krusei | IC50 | >100 µg/mL | [6] |
| This compound | In vitro translation | Candida parapsilosis | IC50 | >100 µg/mL | [6] |
| This compound | In vitro translation | Cryptococcus neoformans | IC50 | 0.04 µg/mL | [6] |
| This compound | In vitro translation | Rabbit Reticulocyte | IC50 | >100 µg/mL | [6][7] |
| GR135402 | In vitro translation | Candida albicans | IC50 | 0.01 µg/mL | [6] |
| Condition | Method | Dissociation Constant (Kd) | Reference |
| This compound binding to C. albicans eEF2 | Photoaffinity labeling | 1.26 µM | [8] |
| This compound binding to C. albicans eEF2 in the presence of ribosomes and a non-hydrolyzable GTP analog (two binding sites) | Photoaffinity labeling | 0.7 nM and 41.5 nM | [8] |
Key Experiments in Identifying eEF2 as the this compound Target
A combination of genetic, biochemical, and biophysical approaches was employed to definitively identify eEF2 as the molecular target of this compound.
Genetic Analysis of this compound-Resistant Mutants
A cornerstone in target identification, the generation and characterization of spontaneous this compound-resistant mutants in sensitive fungal species like Saccharomyces cerevisiae provided compelling genetic evidence.[8]
-
Experimental Protocol: Isolation and Characterization of this compound-Resistant Mutants
-
Mutant Selection: Wild-type S. cerevisiae cells are plated on a medium containing a concentration of this compound that is inhibitory to growth. Spontaneous resistant colonies will emerge after incubation.
-
Gene Identification: The gene responsible for the resistance phenotype is identified. This can be achieved through classical genetic mapping or, more commonly, by whole-genome sequencing of the resistant mutants and comparison to the wild-type parental strain.
-
Sequence Analysis: The coding sequence of the candidate gene in the resistant strains is analyzed to identify specific point mutations.[8]
-
Confirmation: To confirm that the identified mutation is responsible for the resistance, the mutated allele is introduced into a wild-type, this compound-sensitive strain. The resulting strain should exhibit this compound resistance.[8]
-
Studies have consistently shown that mutations conferring this compound resistance map to the gene encoding eEF2.[4][9] Furthermore, mutations in the ribosomal protein rpP0 have also been shown to confer resistance, suggesting an allosteric effect on the eEF2-ribosome interaction.[9]
Biochemical Validation: In Vitro Translation and Binding Assays
Biochemical assays using cell-free systems were crucial for pinpointing the component of the translational machinery targeted by this compound.
-
Experimental Protocol: In Vitro Translation "Mix-and-Match" Assay
-
Preparation of Components: Prepare ribosomes and the soluble protein fraction (containing elongation factors) from both a this compound-sensitive fungal species (e.g., C. albicans) and a this compound-resistant species (e.g., C. krusei).[6]
-
Reconstitution of Systems: Create homologous and heterologous in vitro translation systems by combining the ribosomes and soluble fractions from the two species.
-
Inhibition Assay: Measure the inhibitory effect of this compound on protein synthesis (e.g., by quantifying the incorporation of a radiolabeled amino acid) in each of the reconstituted systems.
-
Results from these "mix-and-match" experiments demonstrated that sensitivity to this compound is determined by the source of the soluble protein fraction, which contains the elongation factors, thus narrowing down the potential target.[6]
-
Experimental Protocol: [³H]this compound Binding Assay
-
Preparation of Cell-Free Extract: Prepare a cell-free extract (S-50 fraction) from a this compound-sensitive fungal species.[10]
-
Binding Reaction: Incubate the cell-free extract with radiolabeled this compound ([³H]this compound) in a suitable binding buffer.[10]
-
Separation of Bound and Free Ligand: Separate the protein-bound [³H]this compound from the free [³H]this compound using a technique such as size-exclusion chromatography.[10]
-
Quantification: Measure the radioactivity in the fractions corresponding to the protein-bound complex using a scintillation counter.[10]
-
These binding assays confirmed a direct interaction between this compound and a component within the soluble protein fraction.[11] The binding affinity was found to be significantly enhanced in the presence of ribosomes, indicating that this compound preferentially binds to the ribosome-eEF2 complex.[8][11]
Direct Target Identification: Affinity Chromatography and Protein Identification
To definitively identify the this compound-binding protein, affinity-based purification methods were employed.
-
Experimental Protocol: Affinity Purification of the this compound Target
-
Immobilization of this compound: A this compound derivative is chemically coupled to a solid support matrix (e.g., agarose (B213101) beads) to create an affinity column.
-
Lysate Preparation: A cell lysate from a this compound-sensitive fungus is prepared.
-
Affinity Chromatography: The cell lysate is passed over the this compound-affinity column. The this compound-binding protein(s) will be retained on the column, while other proteins will flow through.
-
Elution: The bound protein(s) are eluted from the column, for example, by using a high concentration of free this compound to compete for binding.
-
Protein Identification: The eluted protein is identified using techniques such as N-terminal sequencing or mass spectrometry.
-
This approach led to the direct isolation and subsequent identification of eEF2 as the protein that physically interacts with this compound.[11]
Visualizing the Logic and the Mechanism
Caption: A flowchart illustrating the key experimental approaches that led to the identification of eEF2 as the target of this compound.
Caption: A signaling pathway diagram illustrating how this compound inhibits protein synthesis by stabilizing the eEF2-ribosome complex.
Conclusion
The identification of eEF2 as the molecular target of this compound was the result of a multifaceted approach that combined classical genetics with innovative biochemical and biophysical techniques. The convergence of evidence from this compound-resistant mutant analysis, in vitro translation and binding assays, and direct protein purification has provided an unequivocal validation of this drug-target interaction. This comprehensive understanding of this compound's mechanism of action provides a solid foundation for the rational design of new and improved antifungal agents that can overcome existing challenges in the treatment of fungal infections. The high degree of conservation of eEF2 among fungi, coupled with sufficient structural divergence from its mammalian counterpart, continues to make it an attractive and viable target for antifungal drug discovery.[4][9]
References
- 1. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Species-specific inhibition of fungal protein synthesis by this compound: identification of a this compound-specificity region in eukaryotic elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identification of Elongation Factor 2 as the Essential Protein Targeted by Sordarins in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Sordarin Binding Site on Eukaryotic Elongation Factor 2: A Technical Guide for Drug Development
Abstract
Sordarin and its derivatives represent a promising class of antifungal agents that exhibit a unique mechanism of action: the specific inhibition of fungal protein synthesis through interaction with eukaryotic elongation factor 2 (eEF2). This technical guide provides a comprehensive overview of the this compound binding site on eEF2, detailing the molecular interactions, summarizing key quantitative data, and outlining the experimental protocols used to elucidate this interaction. This document is intended for researchers, scientists, and drug development professionals working on novel antifungal therapies.
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents with new mechanisms of action.[1] Sordarins, a class of tetracyclic diterpene glycosides, offer a compelling alternative to conventional antifungals that typically target the fungal cell membrane.[1][2] These compounds selectively inhibit protein synthesis in fungi by binding to eukaryotic elongation factor 2 (eEF2), a crucial enzyme for the translocation step of protein synthesis.[3][4] This guide delves into the specifics of the this compound-eEF2 interaction, providing a foundational understanding for the rational design of new and improved this compound-based antifungals.
Mechanism of Action: Stabilizing a Stalled Ribosome
This compound's antifungal activity stems from its ability to stabilize the eEF2-ribosome complex in a post-translocational state.[3] eEF2, a GTPase, is responsible for catalyzing the movement of the ribosome along the mRNA template, a critical step in polypeptide chain elongation.[3] this compound does not inhibit the intrinsic GTPase activity of eEF2.[5] Instead, after GTP hydrolysis, this compound binds to a specific pocket on eEF2, locking it into a conformation that prevents its dissociation from the ribosome.[3][5] This persistent eEF2-ribosome complex physically obstructs the entry of the next aminoacyl-tRNA into the A-site, thereby halting protein synthesis and leading to fungal cell death.[6]
Signaling Pathway of this compound's Action
The following diagram illustrates the key steps in the mechanism of this compound's inhibition of protein synthesis.
References
- 1. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are EEF2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
The Decisive Role of the Glycosyl Unit in Sordarin's Antifungal Potency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
Sordarin, a potent antifungal agent, operates through a unique mechanism of action: the inhibition of fungal protein synthesis via the stabilization of the eukaryotic elongation factor 2 (eEF2) on the ribosome.[1][2] This mode of action distinguishes it from many contemporary antifungals that target the cell membrane.[1] Extensive research has demonstrated that the bioactivity of the this compound family of compounds is profoundly influenced by its chemical structure, with the glycosyl moiety playing a pivotal role in its interaction with the fungal translational machinery. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of the this compound glycosyl unit, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.
Introduction: this compound's Unique Mechanism of Action
This compound and its derivatives are tetracyclic diterpene glycosides that exhibit selective and potent antifungal activity.[1][3] They function by binding to eEF2, a crucial enzyme in the translation elongation cycle responsible for the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome.[2] this compound does not directly inhibit the GTPase activity of eEF2; instead, it stabilizes the eEF2-ribosome complex in a post-translocational state, effectively stalling protein synthesis and leading to fungal cell death.[2][4] This high specificity for the fungal translation machinery, with minimal impact on mammalian systems, makes this compound and its analogs promising candidates for the development of novel antifungal therapeutics.[5][6]
The core structure of this compound consists of a diterpene aglycone, sordaricin (B1205495), and a unique amino-sugar. While modifications to the diterpene core have been explored, the glycosyl unit has been the primary focus of SAR studies, revealing its critical contribution to the antifungal potency and spectrum of activity.[3][7]
The Glycosyl Unit: A Key Determinant of Bioactivity
Structure-activity relationship studies have consistently highlighted the indispensable role of the glycosyl moiety in the bioactivity of this compound. Modifications to this sugar portion of the molecule have led to the development of numerous analogs with a wide range of antifungal activities, providing valuable insights into the specific structural features required for optimal interaction with the eEF2-ribosome complex.
Quantitative Analysis of Glycosyl Analogs
The antifungal potency of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various fungal species and their 50% inhibitory concentration (IC50) in in vitro protein synthesis assays. The following tables summarize the quantitative data for key this compound analogs with modifications in the glycosyl unit.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of this compound Glycosyl Analogs
| Compound | Modification | Candida albicans | Candida glabrata | Cryptococcus neoformans | Reference |
| This compound | Natural Product | 0.06 - 0.25 | 0.12 - 0.5 | 0.12 - 0.5 | [8][9] |
| GM 222712 | Semisynthetic derivative | <0.008 - 0.03 | 0.015 | 0.015 - 0.03 | [9] |
| GM 237354 | Semisynthetic derivative | <0.008 - 0.03 | 0.015 | 0.015 - 0.03 | [9] |
| 3'-O-acyl derivatives | Varied acyl groups | Active | - | Active | [10] |
| 2',3'-fused oxirane derivatives | Epoxide formation | Highly potent | - | - | [11] |
Table 2: Inhibition of In Vitro Protein Synthesis (IC50 in µg/mL) by this compound Analogs
| Compound | Fungal System | IC50 (µg/mL) | Mammalian System (Rabbit Reticulocyte) IC50 (µg/mL) | Reference |
| This compound | Candida albicans | ~0.02 | >100 | [12] |
| GR135402 | Candida albicans | Good activity | Not affected | [5] |
| GM 193663 | Pneumocystis carinii | <0.008 | - | [9] |
| GM 211676 | Pneumocystis carinii | <0.008 | - | [9] |
| GM 222712 | Pneumocystis carinii | <0.008 | - | [9] |
| GM 237354 | Pneumocystis carinii | <0.008 | - | [9] |
These data clearly demonstrate that modifications to the glycosyl unit can lead to derivatives with significantly enhanced potency and a broader spectrum of activity compared to the parent compound.
Experimental Protocols
The evaluation of this compound's bioactivity and the elucidation of its mechanism of action rely on a set of key experimental procedures. The following are detailed methodologies for commonly employed assays.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal isolate.
Materials:
-
This compound derivative
-
Fungal isolate (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.[6]
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[6]
-
-
Compound Dilution:
-
Solubilize the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare a series of two-fold dilutions of the compound in the assay medium directly in the 96-well microtiter plate.[6]
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.[6]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or by measuring optical density.[13]
-
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free fungal lysate.[14]
Materials:
-
This compound derivative
-
Fungal cell-free lysate (S-100 fraction) from a sensitive strain (e.g., Candida albicans)
-
Polyuridylic acid (poly(U)) mRNA template
-
Radiolabeled amino acid (e.g., [¹⁴C]phenylalanine)
-
ATP, GTP, and an energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation of Fungal Cell-Free Lysate (S-100 Fraction):
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Lyse the cells mechanically (e.g., with glass beads) or enzymatically.
-
Centrifuge the lysate at 30,000 x g to remove cell debris.
-
The resulting supernatant is the S-30 lysate. Further centrifugation at 100,000 x g yields the S-100 fraction (supernatant) containing the soluble components for translation.[14]
-
-
Assay Setup:
-
Set up reaction tubes containing the reaction buffer, ATP, GTP, energy regenerating system, poly(U) template, and radiolabeled amino acid.
-
Add varying concentrations of the this compound derivative or a vehicle control.[14]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the S-100 lysate.
-
Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).[14]
-
-
Measurement of Protein Synthesis:
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized radiolabeled polypeptides.[15]
-
Collect the precipitate on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled amino acids.[14]
-
Measure the radioactivity retained on the filters using a scintillation counter.[15]
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of protein synthesis.
-
Visualizing the Molecular Mechanism and Experimental Design
Understanding the complex biological processes involved in this compound's action can be facilitated through clear and concise diagrams.
Caption: this compound's mechanism of action on the fungal ribosome.
The above diagram illustrates how this compound, through its crucial glycosyl unit, interacts with the eEF2-GDP complex on the ribosome. This interaction stabilizes the complex, preventing the release of eEF2 and thereby inhibiting the translocation step of protein synthesis elongation.
Caption: Workflow for MIC determination via broth microdilution.
This workflow diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of a this compound analog, a fundamental assay for assessing its antifungal potency.
Conclusion
The glycosyl unit of this compound is a critical determinant of its antifungal bioactivity. Structure-activity relationship studies have consistently shown that modifications to this moiety can dramatically alter the potency and spectrum of the resulting analogs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on this promising class of antifungal agents. The unique mechanism of action, centered on the inhibition of protein synthesis via stabilization of the eEF2-ribosome complex, continues to make this compound and its derivatives an attractive area for the development of new therapies to combat fungal infections. Further exploration of the chemical space around the this compound glycosyl unit holds the potential to yield novel compounds with superior efficacy and broader clinical utility.
References
- 1. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, an antifungal agent with a unique mode of action [beilstein-journals.org]
- 8. Oxime derivatives of sordaricin as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antifungal sordarins. Synthesis and structure-activity relationships of 3'-O-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal sordarins. part 3: synthesis and structure-activity relationships of 2',3'-fused oxirane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Unconventional Arsenal: Sordarin's Unique Assault on Fungal Pathogens Compared to Azoles and Polyenes
A Technical Guide for Researchers and Drug Development Professionals
The landscape of antifungal therapeutics has long been dominated by agents that exploit the fungal cell membrane's unique composition. The azoles and polyenes, cornerstones of antifungal treatment, disrupt the integrity of this vital barrier by targeting ergosterol (B1671047), a key fungal sterol. However, the emergence of resistance and the inherent toxicities of these conventional agents necessitate the exploration of novel antifungal strategies. Sordarin, a tetracyclic diterpene glycoside natural product, represents a paradigm shift in antifungal drug development. Its unique mode of action, targeting the fundamental process of protein synthesis, sets it apart from the membrane-centric approaches of azoles and polyenes. This in-depth technical guide provides a comprehensive comparison of this compound's mechanism with that of azoles and polyenes, offering researchers and drug development professionals a detailed understanding of their distinct molecular interactions, supported by quantitative data, experimental protocols, and pathway visualizations.
A Tale of Three Mechanisms: A Comparative Overview
This compound, azoles, and polyenes employ fundamentally different strategies to combat fungal infections. While azoles and polyenes focus on the fungal cell membrane, this compound delves deeper into the cell's core machinery.
-
This compound: The Protein Synthesis Saboteur this compound's antifungal activity stems from its highly specific inhibition of fungal protein synthesis.[1][2][3] It achieves this by targeting eukaryotic elongation factor 2 (eEF2), a crucial enzyme responsible for the translocation of the ribosome along messenger RNA (mRNA) during protein elongation.[2] this compound does not simply block eEF2; it acts as a molecular "glue," stabilizing the transient complex formed between the ribosome and eEF2.[1][2] This "frozen" state effectively stalls the ribosome on the mRNA, preventing further polypeptide chain elongation and leading to a complete shutdown of protein production.[4] This unique mechanism of action is distinct from any other clinically used antifungal agent.[3][5]
-
Azoles: The Ergosterol Synthesis Inhibitors The azole class of antifungals, which includes well-known drugs like fluconazole (B54011) and itraconazole, function by disrupting the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[6][7] Azoles specifically inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol.[6] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth.[6][8]
-
Polyenes: The Membrane Pore-Formers Polyenes, such as amphotericin B, represent one of the oldest classes of antifungal agents. Their mechanism of action is direct and potent. Polyenes have a high affinity for ergosterol and bind to it within the fungal cell membrane.[9] This binding leads to the formation of pores or channels in the membrane, causing the leakage of essential intracellular ions and small molecules.[9][10] This rapid disruption of membrane integrity results in fungal cell death.[9]
Quantitative Comparison of Antifungal Activity
The in vitro activity of antifungal agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative compounds from each class against two clinically important fungal pathogens, Candida albicans and Aspergillus fumigatus.
| Antifungal Agent | Fungal Species | MIC Range (μg/mL) | Key References |
| This compound Derivatives | |||
| GM 222712 | Candida albicans | 0.004 (MIC90) | [11] |
| GM 237354 | Candida albicans | 0.015 (MIC90) | [11] |
| R-135853 | Candida albicans | 0.03 (MIC90) | [12] |
| GW 479821 | Candida albicans | ≤0.015 (MIC90) | [5] |
| GM 222712 | Aspergillus fumigatus | 32 (MIC90) | [11] |
| GM 237354 | Aspergillus fumigatus | >64 (MIC90) | [11] |
| Azoles | |||
| Fluconazole | Candida albicans | ≤ 2 (Susceptible) | [13] |
| Voriconazole | Aspergillus fumigatus | MIC90 of 2 μg/mL | [14] |
| Polyenes | |||
| Amphotericin B | Candida albicans | ≤ 1 (Susceptible) | [13] |
| Amphotericin B | Aspergillus fumigatus | 2 (MIC50/90) | [14] |
Table 1: Comparative in vitro activity of this compound derivatives, Azoles, and Polyenes against Candida albicans.
| Antifungal Agent | Fungal Species | IC50 (μg/mL) for Protein Synthesis Inhibition | Key References |
| This compound | Candida albicans | 0.03 | [15] |
| This compound | Candida glabrata | 0.03 | [15] |
| This compound | Cryptococcus neoformans | 0.06 | [15] |
| GR135402 (this compound derivative) | Candida albicans | 0.03 | [15] |
| GR135402 (this compound derivative) | Candida glabrata | 0.06 | [15] |
| GR135402 (this compound derivative) | Cryptococcus neoformans | 0.12 | [15] |
Table 2: 50% Inhibitory Concentrations (IC50s) of this compound and a derivative for in vitro protein synthesis in various fungal species.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mode of action of this compound, azoles, and polyenes.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27/M38)
This standardized method is used to determine the in vitro susceptibility of fungi to antifungal agents.
Materials:
-
Antifungal agent stock solution (e.g., in DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal inoculum prepared to a 0.5 McFarland standard and then diluted
-
Spectrophotometer or visual reading system
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Dilutions: Serially dilute the antifungal agent in RPMI 1640 medium directly in the 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI 1640 to the final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).[16][17]
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted antifungal agent. Include a drug-free growth control and an uninoculated sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).[16][17]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control) as determined visually or spectrophotometrically.[16][18]
This compound: In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of this compound on the fungal translational machinery.
Materials:
-
This compound sodium
-
Fungal cell-free lysate (S-100 fraction)
-
Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.4, 150 mM potassium acetate, 10 mM magnesium acetate, 20 mM DTT)[19]
-
Energy mix (ATP, GTP, and a regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase)[19]
-
Radiolabeled amino acid (e.g., [¹⁴C]Phenylalanine)[19]
-
Poly(U) RNA (template for polyphenylalanine synthesis)[19]
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation of Cell-Free Lysate: Grow fungal cells to mid-log phase and harvest. Lyse the cells mechanically (e.g., with glass beads) in a lysis buffer. Centrifuge the lysate at high speed to obtain the S-100 supernatant, which contains ribosomes and soluble translation factors.[1][20]
-
Translation Reaction: Set up reaction tubes containing the cell-free lysate, reaction buffer, energy mix, poly(U) RNA, and [¹⁴C]Phenylalanine. Add varying concentrations of this compound.[15][19]
-
Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).[1][15]
-
Precipitation and Washing: Stop the reaction by adding TCA to precipitate the newly synthesized radiolabeled polypeptides. Collect the precipitate on glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled amino acids.[1][15]
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control. Determine the IC50 value.[20]
Azoles: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This assay measures the ability of azoles to inhibit their target enzyme.
Materials:
-
Recombinant fungal CYP51 enzyme
-
Cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH
-
Buffer (e.g., 0.1 M Tris-HCl, pH 8.1, with 25% glycerol)[21]
-
Test azole compound
-
Spectrophotometer
Procedure:
-
Enzyme Reconstitution: Reconstitute the purified CYP51 and cytochrome P450 reductase in a reaction buffer containing lipids.
-
Binding Assay (Type II Difference Spectra): Add the azole compound to the reconstituted enzyme system. The binding of the azole to the heme iron of CYP51 induces a characteristic spectral shift, which can be measured spectrophotometrically as a Type II difference spectrum with a peak around 425-430 nm and a trough around 390-415 nm. The magnitude of this spectral shift is proportional to the amount of bound inhibitor.
-
Activity Assay: Incubate the reconstituted enzyme system with lanosterol and NADPH. The conversion of lanosterol to its demethylated product can be monitored by methods such as HPLC or gas chromatography-mass spectrometry.
-
Inhibition Analysis: Perform the activity assay in the presence of varying concentrations of the azole to determine its IC50 value for CYP51 inhibition.
Polyenes: Fungal Membrane Permeabilization Assay
This assay assesses the ability of polyenes to disrupt the fungal cell membrane.
Materials:
-
Fungal cells (e.g., Candida albicans)
-
Fluorescent dye that is normally membrane-impermeant (e.g., propidium (B1200493) iodide)
-
Buffer (e.g., PBS)
-
Polyene antifungal (e.g., amphotericin B)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Grow fungal cells to the desired growth phase and wash them with buffer.
-
Dye Loading (Optional): For assays measuring leakage of intracellular components, cells can be pre-loaded with a fluorescent dye (e.g., calcein-AM).
-
Treatment: Resuspend the fungal cells in buffer containing the membrane-impermeant fluorescent dye (e.g., propidium iodide). Add the polyene antifungal at various concentrations.
-
Measurement: Monitor the increase in fluorescence over time. The influx of the dye into cells with compromised membranes results in a significant increase in fluorescence. Alternatively, if cells are pre-loaded with a dye, monitor the decrease in intracellular fluorescence as it leaks out.
-
Data Analysis: Plot the fluorescence intensity against the polyene concentration to determine the concentration that causes 50% membrane permeabilization (EC50).
Visualizing the Molecular Battlegrounds
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways and mechanisms of action for this compound, azoles, and polyenes.
Caption: this compound's mechanism of action, stabilizing the ribosome-eEF2 complex.
Caption: Azoles inhibit ergosterol synthesis, leading to membrane disruption.
Caption: Polyenes bind to ergosterol, forming pores and causing cell death.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion: A New Frontier in Antifungal Research
This compound's unique mode of action, the specific inhibition of fungal protein synthesis via stabilization of the ribosome-eEF2 complex, offers a compelling alternative to the membrane-targeted mechanisms of azoles and polyenes. This distinct approach not only provides a new avenue for combating fungal pathogens but also holds the potential to overcome existing resistance mechanisms. The detailed comparative analysis, quantitative data, and experimental protocols presented in this guide are intended to equip researchers and drug development professionals with the foundational knowledge necessary to explore and exploit the therapeutic potential of this compound and its derivatives. As the challenge of fungal infections continues to grow, the development of novel antifungals with unconventional mechanisms of action, such as this compound, will be paramount in the fight against these resilient pathogens.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. The effects of azole and polyene antifungals on the plasma membrane enzymes of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking a New Frontier in Antifungal Therapy: The Initial Characterization of Sordarin Derivatives
A Technical Guide for Researchers and Drug Development Professionals
December 19, 2025
Executive Summary
The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Sordarin and its semi-synthetic derivatives represent a promising class of antifungals that operate via a distinct mechanism: the specific inhibition of fungal protein synthesis. This in-depth technical guide provides a comprehensive overview of the initial characterization of this compound derivatives, presenting key quantitative data on their antifungal activity, detailed experimental protocols for their evaluation, and visual representations of their mechanism of action and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.
Mechanism of Action: A Novel Approach to Halting Fungal Growth
Unlike conventional antifungals that primarily target the fungal cell membrane or cell wall, Sordarins exhibit a unique mode of action by targeting the fungal translational machinery.[1] They specifically inhibit protein synthesis during the elongation phase of translation.[2][3] This is achieved by binding to and stabilizing the complex formed between the ribosome and eukaryotic elongation factor 2 (eEF2), an essential protein for the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome.[2][4][5] This stabilization effectively stalls the ribosome on the mRNA template, leading to a complete halt in protein synthesis and subsequent fungal cell death.[2][6][7]
A key advantage of this compound derivatives is their high selectivity for fungal eEF2 over its mammalian counterpart, which minimizes the potential for host toxicity.[2][4][8] This specificity is attributed to differences in the amino acid sequences of fungal and mammalian eEF2.[9][10]
Figure 1: Mechanism of action of this compound derivatives.
Quantitative Antifungal Activity
The in vitro antifungal activity of this compound derivatives has been evaluated against a broad spectrum of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values for several key derivatives.
Table 1: In Vitro Activity of this compound Derivatives Against Pathogenic Yeasts
| Compound | Candida albicans (MIC µg/mL) | Candida glabrata (MIC µg/mL) | Candida parapsilosis (MIC µg/mL) | Candida krusei (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) | Reference(s) |
| This compound | 0.2 - >100 | 0.2 - >100 | >100 | >100 | 0.2 - >100 | [8] |
| GR135402 | 0.2 - 1.6 | 0.2 - 1.6 | >100 | >100 | 0.2 - 1.6 | [8][11] |
| GM 193663 | 0.03 | 0.5 | 4 | >64 | 0.5 | [12] |
| GM 211676 | 0.03 | 0.5 | 8 | >64 | 0.5 | [12] |
| GM 222712 | 0.004 | 0.5 | 1 | >64 | 0.5 | [12] |
| GM 237354 | 0.015 | 4 | 16 | >64 | 0.25 | [12] |
| R-135853 | 0.03 - 0.06 | 1 | 128 | >128 | 0.5 | [13] |
| GW 479821 | ≤0.001 - 0.03 | 0.06 | 2 | - | - | [14] |
| GW 587270 | ≤0.001 - 0.002 | 0.5 | 1 | - | - | [14] |
Table 2: In Vitro Activity of this compound Derivatives Against Filamentous Fungi
| Compound | Aspergillus fumigatus (MIC µg/mL) | Aspergillus flavus (MIC µg/mL) | Reference(s) |
| GM 222712 | 32 | 1 | [12] |
| GM 237354 | >64 | 32 | [12] |
Table 3: 50% Inhibitory Concentrations (IC50) of this compound Derivatives in Cell-Free Protein Synthesis Assays
| Compound | Candida albicans (IC50 µg/mL) | Candida glabrata (IC50 µg/mL) | Candida parapsilosis (IC50 µg/mL) | Candida krusei (IC50 µg/mL) | Cryptococcus neoformans (IC50 µg/mL) | Rabbit Reticulocyte (IC50 µg/mL) | Reference(s) |
| This compound | 0.02 | 0.02 | >100 | >100 | 0.02 | >100 | [8] |
| GR135402 | 0.02 | 0.02 | >100 | >100 | 0.02 | >100 | [8] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The characterization of this compound derivatives involves a series of standardized in vitro assays to determine their antifungal activity and elucidate their mechanism of action.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7][13]
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.[15] A suspension of fungal cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard.[7] This suspension is then further diluted in a standardized test medium, such as RPMI-1640, to the final inoculum concentration.[15]
-
Drug Dilution: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO).[15] Serial twofold dilutions of the compound are then prepared in the test medium within a 96-well microtiter plate.[15]
-
Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.[15]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥90%) compared to the drug-free control well.[7][12][13] This can be assessed visually or by measuring the optical density using a microplate reader.[12]
Figure 2: Workflow for the broth microdilution MIC assay.
Cell-Free Protein Synthesis Assay
This assay directly measures the inhibitory effect of this compound derivatives on the fungal translational machinery.[1]
-
Preparation of Cell-Free Lysates: Fungal cells are cultured and harvested.[1] Spheroplasts are generated by enzymatic digestion of the cell wall. The spheroplasts are subsequently lysed to release the cellular contents, including ribosomes and translation factors.[1]
-
In Vitro Translation Reaction: The cell-free lysate is incubated with a reaction mixture containing amino acids (including a radiolabeled amino acid such as [³⁵S]methionine), an energy source (ATP and GTP), and a template mRNA.[1]
-
Inhibition Assessment: this compound derivatives at various concentrations are added to the reaction mixture. The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of protein synthesis activity, is calculated from the dose-response curve.[8]
Figure 3: Workflow for the cell-free protein synthesis assay.
Structure-Activity Relationships and Future Directions
Structure-activity relationship (SAR) studies have been crucial in optimizing the antifungal potency and spectrum of this compound derivatives. Modifications to both the tetracyclic diterpene core and the glycosyl moiety have been explored.[16] For instance, the synthesis of novel 3',4'-fused dioxolane and dioxane derivatives, as well as 3'-O-substituted and 2',3'-fused oxirane derivatives, has led to compounds with high potency against Candida spp. and Cryptococcus neoformans.[17][18][19] Furthermore, the development of this compound oxazepine derivatives has also yielded compounds with a promising spectrum of antifungal activity.[20]
The unique mechanism of action of this compound derivatives, coupled with their potent and selective antifungal activity, positions them as a highly promising class of compounds for further development. Continued research efforts focusing on medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies in relevant animal models of fungal infections, are warranted to fully realize the therapeutic potential of this novel class of antifungal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elongation factor 2 as a novel target for selective inhibition of fungal protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits fungal protein synthesis by blocking translocation differently to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Species-specific inhibition of fungal protein synthesis by this compound: identification of a this compound-specificity region in eukaryotic elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sordarins: A new class of antifungals with selective inhibition of the protein synthesis elongation cycle in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sordarins: In Vitro Activities of New Antifungal Derivatives against Pathogenic Yeasts, Pneumocystis carinii, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
- 16. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal sordarins. Synthesis and structure-activity relationships of 3',4'-fused dioxolane and dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antifungal sordarins. Synthesis and structure-activity relationships of 3'-O-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antifungal sordarins. part 3: synthesis and structure-activity relationships of 2',3'-fused oxirane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound oxazepine derivatives as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fungal Treasure Trove: A Technical Guide to the Natural Diversity of Sordarin Analogues
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Executive Summary
Faced with the growing threat of antifungal resistance, the scientific community is in urgent need of novel therapeutic agents with unique mechanisms of action. Sordarin and its naturally occurring analogues represent a compelling class of antifungal compounds. First isolated from the fungus Sordaria araneosa, this compound exhibits a highly specific mode of action by inhibiting fungal protein synthesis through the stabilization of the eukaryotic elongation factor 2 (eEF2) on the ribosome. This mechanism, distinct from currently available antifungals that primarily target the fungal cell membrane, makes this compound and its derivatives promising candidates for further drug development. This technical guide provides a comprehensive overview of the natural diversity of this compound analogues found in fungi, their biological activities, and the experimental protocols for their study.
Natural Diversity of this compound Analogues
A variety of this compound analogues have been isolated from a diverse range of fungal species, primarily within the Ascomycota phylum. These natural variations, primarily in the glycosyl moiety and the diterpene core, contribute to a spectrum of antifungal activity. The producing organisms are found in various orders, including Sordariales, Xylariales, Eurotiales, and Microascales, with a notable prevalence in the Xylariales.
Table 1: Naturally Occurring this compound Analogues and Their Fungal Producers
| This compound Analogue | Producing Fungus/Fungi | Key Structural Features | Reference(s) |
| This compound | Sordaria araneosa | The archetypal this compound structure. | |
| GR135402 | Graphium putredinis | A derivative with potent and selective inhibition of Candida albicans protein synthesis. | [1] |
| Xylarin | Xylaria sp. | Contains an unusual tricyclic uronic acid moiety. | [2] |
| Zofimarin | Zopfiella sp. | A known natural this compound analogue. | [2] |
| Hipoxythis compound | Hypoxylon sp. | A natural analogue produced by the order Xylariales. | [1] |
| Neothis compound | Sordaria araneosa | A naturally occurring analogue from the original this compound-producing species. | [1] |
| 4'-O-demethyl this compound | A member of the Xylariales | A demethylated analogue of this compound. | [2] |
| Isozofimarin | A member of the Xylariales | An isomer of zofimarin. | [2] |
Antifungal Activity of this compound Analogues
The antifungal efficacy of this compound and its analogues has been extensively evaluated against a wide range of pathogenic fungi. The primary metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) in protein synthesis assays.
Table 2: In Vitro Antifungal Activity of Selected this compound Analogues
| Compound | Fungal Species | MIC (µg/mL) | Protein Synthesis IC50 (µg/mL) | Reference(s) |
| This compound | Candida albicans | 0.03 - 0.25 | 0.01 - 0.1 | |
| Cryptococcus neoformans | 0.12 - 1.0 | 0.05 - 0.5 | ||
| Aspergillus fumigatus | 1.0 - 8.0 | - | ||
| GR135402 | Candida albicans | 0.015 - 0.06 | 0.005 - 0.02 | [1] |
| Candida glabrata | 0.12 - 0.5 | 0.03 - 0.12 | [1] | |
| Cryptococcus neoformans | 0.06 - 0.25 | 0.015 - 0.06 | [1] | |
| GM 222712 | Candida albicans | 0.015 - 0.12 | - | [3] |
| Candida glabrata | 0.12 - 1.0 | - | [3] | |
| Cryptococcus neoformans | 0.06 - 0.5 | - | [3] | |
| Pneumocystis carinii | - | <0.008 | [3] | |
| GM 237354 | Candida albicans | 0.008 - 0.06 | - | [3] |
| Candida glabrata | 0.06 - 0.5 | - | [3] | |
| Cryptococcus neoformans | 0.03 - 0.25 | - | [3] | |
| Pneumocystis carinii | - | <0.008 | [3] |
Note: MIC and IC50 values can vary depending on the specific strain and testing methodology.
Mechanism of Action: Inhibition of Fungal Protein Synthesis
This compound analogues exert their antifungal effect by specifically targeting the elongation phase of protein synthesis. They bind to and stabilize the complex formed between the eukaryotic elongation factor 2 (eEF2) and the ribosome. This stabilization prevents the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby halting the elongation of the polypeptide chain. The high selectivity of sordarins for fungal eEF2 over its mammalian counterpart is a key feature that makes them attractive drug candidates.
References
Unlocking New Antifungal Therapies: A Technical Guide to Sordarin Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Sordarin and its derivatives represent a compelling class of antifungal agents with a unique mechanism of action that sets them apart from currently available treatments. By targeting fungal protein synthesis, specifically the eukaryotic elongation factor 2 (eEF2), sordarins offer a promising avenue for the development of novel drugs to combat the growing threat of resistant fungal infections.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogues, presenting key quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action to aid in the rational design of next-generation antifungal therapies.
A Unique Mode of Action: Halting the Fungal Protein Factory
Unlike many antifungal drugs that target the fungal cell membrane, this compound inhibits a fundamental cellular process: protein synthesis.[1][2] It achieves this by specifically binding to and stabilizing the complex formed between the fungal eukaryotic elongation factor 2 (eEF2) and the ribosome.[1][4][5] This action effectively stalls the translocation step of the elongation cycle, preventing the ribosome from moving along the messenger RNA (mRNA) and thereby halting the production of essential proteins, ultimately leading to fungal cell death.[6][7][8] The high selectivity of this compound for fungal eEF2 over its mammalian counterpart is a key attribute that makes it an attractive candidate for therapeutic development.[9][10]
Quantitative Structure-Activity Relationship (SAR) Data
The antifungal potency of this compound derivatives is highly dependent on modifications to both the tetracyclic diterpene core and the glycosyl moiety.[11] The following tables summarize the in vitro activities of key this compound analogues against various fungal pathogens.
Table 1: In Vitro Protein Synthesis Inhibition by this compound Derivatives
| Compound | Candida albicans IC50 (µg/mL) | Candida glabrata IC50 (µg/mL) | Cryptococcus neoformans IC50 (µg/mL) | Candida krusei IC50 (µg/mL) | Candida parapsilosis IC50 (µg/mL) | Rabbit Reticulocyte IC50 (µg/mL) |
| This compound | <0.005 | 0.001 | 0.01 | 8.0 | >100 | >100 |
| GR135402 | <0.005 | <0.001 | 0.01 | 15.0 | >100 | >100 |
| GM193663 | <0.005 | <0.001 | 0.02 | 31.0 | >100 | >100 |
| GM211676 | <0.005 | 0.001 | 0.01 | 8.0 | 100 | >100 |
IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of in vitro protein synthesis activity.[12]
Table 2: In Vitro Antifungal Activity (MIC) of this compound Derivatives
| Compound | Candida albicans MIC90 (µg/mL) | Candida glabrata MIC90 (µg/mL) | Cryptococcus neoformans MIC90 (µg/mL) | Aspergillus fumigatus MIC90 (µg/mL) | Aspergillus flavus MIC90 (µg/mL) |
| GM222712 | 0.015 | 0.5 | 0.5 | 32 | 1 |
| GM237354 | 0.015 | 4 | 0.25 | >64 | 32 |
MIC90 (Minimum Inhibitory Concentration) is the lowest concentration of the compound that inhibits the growth of 90% of the tested isolates.[13][14]
Key Experimental Protocols
The following are detailed methodologies for essential experiments used in the evaluation of this compound derivatives.
Protocol 1: In Vitro Protein Synthesis Inhibition Assay (Poly(U)-Directed Translation)
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free fungal lysate.[12][15]
1. Preparation of Fungal Cell-Free Lysate (S-100 Fraction): a. Grow fungal cells (e.g., Candida albicans) to mid-logarithmic phase in a suitable medium. b. Harvest cells by centrifugation and wash with ice-cold lysis buffer (e.g., 30 mM HEPES-KOH pH 7.4, 100 mM potassium acetate, 2 mM magnesium acetate, 2 mM DTT, 8.5% w/v mannitol). c. Resuspend the cell pellet in lysis buffer supplemented with a protease inhibitor (e.g., 1 mM PMSF). d. Lyse the cells by mechanical disruption (e.g., glass beads). e. Centrifuge the lysate to remove cell debris and then ultracentrifuge to pellet ribosomes. The resulting supernatant is the S-100 fraction containing soluble translation factors.[16]
2. In Vitro Translation Reaction: a. Set up reaction mixtures containing the S-100 fraction, a translation buffer, an energy source (ATP, GTP), a template (poly(U) RNA), and a radiolabeled amino acid (e.g., [14C]-Phenylalanine). b. Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory). c. Include a no-drug control and a background control (no poly(U) template). d. Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).[15]
3. Measurement of Protein Synthesis: a. Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized radiolabeled polypeptides. b. Collect the precipitate by filtration through glass fiber filters. c. Wash the filters to remove unincorporated radiolabeled amino acids. d. Measure the radioactivity of the filters using a scintillation counter. e. Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the no-drug control and determine the IC50 value.[15]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of a compound that inhibits the visible growth of a fungal isolate.[4][13]
1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar). b. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute the suspension in a suitable broth medium (e.g., RPMI 1640) to the desired final inoculum concentration.
2. Preparation of Microdilution Plates: a. Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate. b. Add the prepared fungal inoculum to each well. c. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
3. Incubation and MIC Reading: a. Incubate the plates at 35°C for 24-48 hours. b. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, assessed visually or spectrophotometrically.[4]
Visualizing the Mechanism of Action
The following diagrams illustrate the fungal protein synthesis elongation cycle and the inhibitory effect of this compound.
Caption: The fungal protein synthesis elongation cycle.
Caption: this compound's inhibitory action on fungal protein synthesis.
Conclusion
The unique mechanism of action of this compound, coupled with its potent and selective antifungal activity, positions it as a highly promising scaffold for the development of new antifungal drugs. The structure-activity relationship data presented in this guide highlight the critical structural features required for activity and provide a foundation for the rational design of novel analogues with improved efficacy and broader spectrums of activity. The detailed experimental protocols offer a practical resource for researchers engaged in the discovery and development of the next generation of antifungal therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound oxazepine derivatives as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Sordarins: In Vitro Activities of New Antifungal Derivatives against Pathogenic Yeasts, Pneumocystis carinii, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Decoding Sordarin's Selectivity: A Technical Guide to its Interaction with Fungal eEF2
For Immediate Release
A Deep Dive into the Molecular Mechanisms Governing Sordarin's Potent and Selective Antifungal Activity
This technical guide provides an in-depth exploration of the selective inhibition of fungal eukaryotic elongation factor 2 (eEF2) by this compound and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document consolidates critical quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to serve as a comprehensive resource for advancing antifungal research and development.
Executive Summary
This compound is a potent antifungal agent that exhibits a unique mechanism of action by specifically targeting fungal protein synthesis. Unlike many existing antifungals that disrupt the fungal cell membrane, this compound selectively inhibits the function of eukaryotic elongation factor 2 (eEF2), a crucial enzyme in the translation elongation cycle. It achieves this by stabilizing the ribosome-eEF2 complex in a post-translocational state, effectively halting protein synthesis and leading to fungal cell death.[1][2] The remarkable selectivity of this compound for fungal eEF2 over its mammalian counterpart is attributed to specific amino acid variations within a defined "this compound specificity region" (SSR), making it a promising candidate for the development of novel antifungal therapies with a potentially high therapeutic index.[1][3]
Mechanism of Action: Stabilizing a Stalled Ribosome
This compound's primary mode of action is the stabilization of the eEF2-ribosome complex.[2][4] eEF2, a GTPase, is responsible for catalyzing the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in polypeptide chain elongation. This compound does not directly inhibit the GTPase activity of eEF2. Instead, after GTP hydrolysis, this compound binds to a pocket formed by domains III, IV, and V of eEF2 when it is in complex with the ribosome.[2] This binding event locks eEF2 in a specific conformation on the ribosome, preventing its release and thereby arresting the elongation cycle.[2] Cryo-electron microscopy studies have revealed that this compound induces and stabilizes a conformational change in eEF2 upon binding to the ribosome, acting as a molecular wedge that jams the translational machinery.[2]
dot
References
- 1. Species-specific inhibition of fungal protein synthesis by this compound: identification of a this compound-specificity region in eukaryotic elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for In Vitro Translation Inhibition Assay Using Sordarin
Audience: Researchers, scientists, and drug development professionals.
Introduction Sordarin and its derivatives are a class of antifungal agents that exhibit a unique mechanism of action by selectively inhibiting protein synthesis in fungi.[1][2] Unlike many antifungal drugs that target the cell membrane or cell wall, this compound specifically targets the elongation phase of translation.[2][3][4] Its primary molecular target is eukaryotic Elongation Factor 2 (eEF2), a crucial enzyme that catalyzes the GTP-dependent translocation of the ribosome along the mRNA during protein synthesis.[5][6] this compound functions by binding to eEF2 and stabilizing the ribosome-eEF2 complex after translocation has occurred.[5][7] This action effectively traps eEF2 on the ribosome, preventing its release and thereby halting the polypeptide elongation cycle, which ultimately leads to the cessation of protein synthesis and fungal cell death.[1][2]
A significant advantage of this compound is its high selectivity for fungal eEF2, with minimal effects on the mammalian protein synthesis machinery.[2][8][9] This specificity makes it an invaluable tool for studying fungal protein synthesis and a promising candidate for the development of new antifungal therapies.[3][5]
This application note provides a detailed protocol for a poly(U)-directed in vitro translation assay to determine the inhibitory activity of this compound and its analogs. The assay measures the incorporation of a radiolabeled amino acid into a polypeptide chain within a fungal cell-free system.[1][10] This allows for the quantification of translation inhibition and the determination of key metrics such as the 50% inhibitory concentration (IC50).[1]
Mechanism of Action
This compound's inhibitory effect is achieved by locking the eEF2-ribosome complex in a post-translocation state. It binds to a pocket on eEF2, which stabilizes a specific conformation of the factor on the ribosome.[5][7] This prevents the release of eEF2, which is a necessary step for the next aminoacyl-tRNA to bind, thus effectively jamming the translation machinery.[5]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its derivative, GR135402, against cell-free translation systems from various pathogenic fungi. The data illustrates the potent activity against sensitive species and the intrinsic resistance observed in others.[1]
| Compound | Fungal Species | In Vitro Translation IC50 (µg/mL) |
| This compound | Candida albicans | 0.04 |
| Candida glabrata | 0.04 | |
| Cryptococcus neoformans | 0.08 | |
| Candida krusei | >100 | |
| Candida parapsilosis | >100 | |
| GR135402 | Candida albicans | 0.01 |
| (Data sourced from Domínguez et al., 1998)[1] |
Experimental Protocols
This protocol is adapted from established methodologies for assessing this compound's effect on fungal cell-free translation systems.[1][8][10][11] It quantifies the synthesis of a polyphenylalanine chain from a polyuridylic acid (poly(U)) template by measuring the incorporation of radiolabeled phenylalanine ([¹⁴C]Phe).
Preparation of Fungal Cell-Free Lysate (S-100 Fraction)
This procedure is based on the method described by Tuite and Plesset.[8]
-
Cell Culture: Grow fungal cells (e.g., Candida albicans) in a suitable medium (e.g., YPD) to the mid-logarithmic phase.[11]
-
Harvest and Wash: Harvest the cells by centrifugation. Wash the cell pellet with sterile, cold water and then with lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 2 mM Mg(OAc)₂, 2 mM DTT).[11]
-
Lysis: Resuspend the cell pellet in a minimal volume of lysis buffer. Lyse the cells by mechanical disruption, such as vortexing with an equal volume of cold glass beads (0.45-0.55 mm). Perform lysis in short, high-intensity intervals (e.g., 8 cycles of 30 seconds vortexing followed by 30 seconds on ice).[10][11]
-
Clarification: Centrifuge the lysate at a low speed (e.g., 5,000 x g) for 5 minutes at 4°C to remove glass beads and large cell debris.[1]
-
Fractionation: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 30,000 x g) for 20-30 minutes at 4°C to pellet mitochondria and other organelles.[1][10]
-
S-100 Preparation: Aspirate the resulting supernatant and perform an ultracentrifugation step at 100,000 x g for 30-60 minutes to pellet the ribosomes. The final supernatant is the post-polysomal supernatant (S-100 fraction), which contains the necessary soluble factors for translation, including eEF2.[1][10]
-
Quantification and Storage: Determine the protein concentration of the S-100 fraction (e.g., using a Bradford assay). Aliquot the S-100 fraction and store it at -80°C until use.[10]
Compound Preparation
-
Stock Solution: Dissolve this compound in a suitable solvent, such as 25% (v/v) dimethyl sulfoxide (B87167) (DMSO).[1][8]
-
Serial Dilutions: Prepare serial dilutions of the stock solution to test a range of final concentrations. For sensitive species, final concentrations may range from 0.005 to 2.5 µg/ml.[8] For resistant species, a range of 0.2 to 100 µg/ml may be necessary.[8]
-
Control: Ensure the final DMSO concentration is constant across all assay wells (e.g., 2.5%) and does not interfere with the translation reaction.[1][8]
Poly(U)-Directed In Vitro Translation Assay
The assay should be performed in 96-well plates.[8]
-
Reaction Mixture: Prepare a master mix for the translation reaction. Final concentrations in a 50 µL assay volume should be approximately as follows:[8]
-
20 mM HEPES-KOH (pH 7.4)
-
150 mM Potassium Acetate
-
10 mM Magnesium Acetate
-
20 mM DTT
-
450 µM ATP
-
100 µM GTP
-
Energy regenerating system (24 mM phosphocreatine, 70 µg/ml creatine (B1669601) phosphokinase)
-
0.5 mg/ml Poly(U) RNA template
-
0.75 µM [¹⁴C]Phenylalanine
-
RNase inhibitor (e.g., 0.38 U of RNA-guard)
-
Fungal S-100 Lysate
-
-
Assay Setup: Add the appropriate volume of the serially diluted this compound or the vehicle control (DMSO) to the reaction wells.
-
Initiation and Incubation: Start the reaction by adding the S-100 lysate/master mix. Incubate the plate for 60 minutes at 30°C.[1][11]
-
Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well and incubate at room temperature for 10 minutes to hydrolyze the Phe-tRNA Phe molecules.[8]
-
Precipitation: Add ice-cold 10% trichloroacetic acid (TCA) to each well to precipitate the newly synthesized, radiolabeled polyphenylalanine chains.[1][11] Heat the samples at 90°C for 10 minutes.[10]
-
Filtration and Washing: Collect the precipitate by filtering the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters multiple times with cold 5% TCA and once with 95% ethanol (B145695) to remove unincorporated [¹⁴C]Phe.[1][10]
-
Quantification: Dry the filters completely. Place each filter in a scintillation vial with a suitable scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of protein synthesized.[1][11]
Data Analysis
-
Calculate Percent Inhibition: Determine the percentage of translation inhibition for each this compound concentration relative to the vehicle-treated control using the following formula:[1] % Inhibition = 100 * (1 - (CPM_this compound / CPM_Control))
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein synthesis.[1]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound bound eEF2 unlocks spontaneous forward and reverse translocation on CrPV IRES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sordarins: A new class of antifungals with selective inhibition of the protein synthesis elongation cycle in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Determining the Minimum Inhibitory Concentration (MIC) of Sordarin Derivatives Against Candida albicans
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sordarin and its derivatives are a promising class of antifungal agents with a unique mechanism of action, offering a potential solution to the growing challenge of antifungal resistance.[1][2] These compounds specifically inhibit fungal protein synthesis by targeting eukaryotic elongation factor 2 (eEF2), an essential protein in the translocation step of polypeptide chain elongation.[1][2][3][4] this compound stabilizes the eEF2-ribosome complex, ultimately halting protein synthesis and leading to fungal cell death.[1][2][4] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against the opportunistic fungal pathogen Candida albicans, a common cause of serious infections in immunocompromised individuals.
Data Presentation: In Vitro Activity of this compound Derivatives against Candida albicans
The following table summarizes the reported MIC values for various this compound derivatives against Candida albicans, demonstrating their potent antifungal activity.
| This compound Derivative | Candida albicans Strain | MIC (µg/mL) | Reference(s) |
| GM193663 | 4711E | 0.015 | [5] |
| GM237354 | 4711E | 0.001 | [5][6] |
| R-135853 | Fluconazole-susceptible strains | 0.03 - 0.06 | [7] |
| R-135853 | Fluconazole-resistant strains | 0.03 - 0.06 | [7] |
| GM 222712 | Multiple Isolates (MIC90) | 0.5 | [8] |
| GM 237354 | Multiple Isolates (MIC90) | 4 | [8] |
Signaling Pathway: Mechanism of Action of this compound Derivatives
This compound derivatives exert their antifungal effect by interrupting the elongation cycle of protein synthesis in fungi. The diagram below illustrates the targeted signaling pathway.
Caption: Mechanism of action of this compound derivatives targeting eEF2.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the workflow for determining the MIC of this compound derivatives using the broth microdilution method.
Caption: Workflow for the broth microdilution MIC assay.
Experimental Protocols
Protocol 1: Preparation of Candida albicans Inoculum
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.[9][10]
Materials:
-
Candida albicans strain (e.g., ATCC 90028 for quality control)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 0.85% saline
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile tubes and pipettes
Procedure:
-
Streak the C. albicans isolate onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.
-
Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or by using a spectrophotometer to obtain an absorbance between 0.08 and 0.10 at 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL.[11]
-
Dilute the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final working inoculum concentration of approximately 1-5 x 10³ CFU/mL.[12]
Protocol 2: Broth Microdilution MIC Assay
This protocol follows the general principles of the CLSI M27-A broth microdilution method.[9][10]
Materials:
-
This compound derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium
-
Sterile 96-well, flat-bottom microtiter plates
-
Prepared C. albicans inoculum (from Protocol 1)
-
Multichannel pipette
-
Plate sealer or lid
-
Incubator (35°C)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare a working stock solution of the this compound derivative in RPMI-1640 medium. The final concentration of the solvent (e.g., DMSO) in the assay wells should not exceed 1% and should be confirmed to not inhibit fungal growth on its own.
-
In a separate "mother" plate or in tubes, perform twofold serial dilutions of the this compound derivative in RPMI-1640 medium. The concentration range should be appropriate to determine the MIC (e.g., 64 µg/mL to 0.06 µg/mL).[12]
-
-
Assay Plate Setup:
-
Using a multichannel pipette, add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of the 96-well plate.
-
Add 200 µL of the highest concentration of the this compound derivative working solution to the wells in column 1.
-
Perform serial dilutions across the plate by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10.
-
Wells in column 11 will serve as the growth control (drug-free).
-
Add 200 µL of uninoculated RPMI-1640 medium to the wells in column 12 to serve as a sterility control.
-
-
Inoculation:
-
Add 100 µL of the standardized C. albicans inoculum to each well in columns 1 through 11. This will result in a final volume of 200 µL per well and a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Incubation:
-
Seal the plate or use a lid to prevent evaporation and incubate at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells. The MIC is defined as the lowest concentration of the this compound derivative that causes a prominent decrease in turbidity (significant inhibition of growth) compared to the growth control in column 11.[13] For some antifungals, a ≥50% reduction in growth is used as the endpoint.[14]
-
Conclusion
The provided protocols and data offer a comprehensive guide for the in vitro evaluation of this compound derivatives against Candida albicans. Adherence to standardized methodologies, such as the CLSI guidelines, is crucial for obtaining reproducible and comparable results. The unique mechanism of action of Sordarins makes them a valuable area of research in the quest for novel antifungal therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. BJOC - this compound, an antifungal agent with a unique mode of action [beilstein-journals.org]
- 5. Activities of Sordarins in Experimental Models of Candidiasis, Aspergillosis, and Pneumocystosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Efficacy of GM237354, a this compound Derivative, in Experimental Oral Candidiasis in Immunosuppressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of a novel colorimetric broth microdilution method for antifungal susceptibility testing of yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
Application Note: Sordarin Ribosome Binding Assay using Radiolabeled Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sordarin and its derivatives are a class of antifungal agents that exhibit a unique mechanism of action, selectively inhibiting protein synthesis in fungi.[1] Unlike many antifungals that target the cell membrane, sordarins act on the elongation phase of translation by stabilizing the complex formed between the ribosome and eukaryotic Elongation Factor 2 (eEF2).[1][2] This action effectively stalls the translocation step, thereby halting polypeptide chain elongation.[1] The high specificity of sordarins for the fungal translation machinery makes them promising candidates for the development of novel antifungal therapies.[1]
This application note provides a detailed protocol for a direct ribosome binding assay using a radiolabeled this compound derivative to characterize the interaction between this compound and its target, the fungal eEF2-ribosome complex. This assay is crucial for determining binding affinity (Kd), and for screening new this compound analogs in drug discovery programs.
Principle of the Assay
The this compound ribosome binding assay is based on the principle of radioligand binding. A radiolabeled this compound derivative (e.g., [³H]this compound) is incubated with purified fungal ribosomes and elongation factor 2 (eEF2). This compound binds to eEF2, and this binding is stabilized by the ribosome, forming a stable ternary complex.[3][4]
The assay allows for the quantification of this binding interaction. By incubating a fixed amount of ribosomes and eEF2 with increasing concentrations of the radiolabeled this compound, one can determine the binding affinity (Kd) and the maximum number of binding sites (Bmax). In a competition assay format, a fixed concentration of radiolabeled this compound is co-incubated with varying concentrations of a non-labeled test compound to determine its inhibitory constant (Ki).
Two common methods for separating the bound radioligand-ribosome complex from the free radioligand are the filter binding assay and the scintillation proximity assay (SPA). This note will detail the filter binding assay protocol. In this method, the reaction mixture is passed through a nitrocellulose filter, which retains the large ribosome-ligand complexes, while the small, unbound radioligand passes through.[5][6] The amount of radioactivity retained on the filter is then quantified using a scintillation counter, which is proportional to the amount of bound ligand.[5]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound's inhibition of protein synthesis.
Caption: Experimental workflow for the this compound ribosome binding assay.
Materials and Reagents
-
Radiolabeled this compound: e.g., [³H]this compound (Specific activity >20 Ci/mmol).
-
Non-radiolabeled this compound: For competition assays and determination of non-specific binding.
-
Purified Fungal Ribosomes (80S): Isolated from a this compound-sensitive fungal strain (e.g., Candida albicans).
-
Purified Fungal Elongation Factor 2 (eEF2): From the same fungal strain.
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 10 mM Mg(OAc)₂, 2 mM DTT.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Nitrocellulose Filters: 0.45 µm pore size.
-
Glass Fiber Filters: To support the nitrocellulose filters.
-
Vacuum Filtration Manifold.
-
Scintillation Vials.
-
Scintillation Cocktail.
-
Scintillation Counter.
Experimental Protocols
Protocol 1: Saturation Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [³H]this compound.
-
Preparation:
-
Prepare serial dilutions of [³H]this compound in Binding Buffer. A typical concentration range would be 0.1 to 5 times the expected Kd.
-
Prepare a solution of fungal ribosomes (e.g., 50 nM) and eEF2 (e.g., 100 nM) in Binding Buffer.
-
For determining non-specific binding, prepare identical tubes containing a high concentration of non-radiolabeled this compound (e.g., 1000-fold excess over the highest [³H]this compound concentration).
-
Pre-soak nitrocellulose filters in ice-cold Wash Buffer for at least 30 minutes before use.
-
-
Binding Reaction:
-
Set up assay tubes in triplicate for total binding and non-specific binding.
-
To each tube, add 50 µL of the ribosome/eEF2 mixture.
-
Add 25 µL of the corresponding [³H]this compound dilution.
-
For non-specific binding tubes, add 25 µL of the high concentration non-radiolabeled this compound. For total binding, add 25 µL of Binding Buffer.
-
Incubate the reaction mixtures at 30°C for 60 minutes to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Assemble the vacuum filtration manifold with a glass fiber filter supporting a nitrocellulose filter for each reaction.
-
Terminate the binding reaction by adding 1 mL of ice-cold Wash Buffer to each tube and immediately filtering the contents under vacuum.
-
Wash the filters twice with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Carefully remove the nitrocellulose filters and place them in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark before counting.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of [³H]this compound.
-
Plot the specific binding as a function of the [³H]this compound concentration.
-
Analyze the data using a non-linear regression analysis program (e.g., Prism) to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of non-radiolabeled test compounds.
-
Preparation:
-
Prepare serial dilutions of the non-radiolabeled test compound in Binding Buffer.
-
Prepare a working solution of [³H]this compound in Binding Buffer at a concentration close to its Kd value.
-
Prepare a solution of fungal ribosomes and eEF2 as in the saturation assay.
-
-
Binding Reaction:
-
Set up assay tubes in triplicate.
-
To each tube, add 50 µL of the ribosome/eEF2 mixture.
-
Add 25 µL of the test compound dilution (or buffer for total binding control).
-
Initiate the binding reaction by adding 25 µL of the [³H]this compound working solution.
-
Incubate at 30°C for 60 minutes.
-
-
Filtration, Washing, and Quantification:
-
Follow steps 3 and 4 from the Saturation Binding Assay protocol.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [³H]this compound).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound used and Kd is its dissociation constant determined from the saturation binding assay.
-
Data Presentation
The following tables summarize representative data for this compound and its derivatives. Table 1 presents IC50 values from in vitro protein synthesis inhibition assays, which is a functional measure of potency. Table 2 provides a template for presenting data from a direct radioligand binding assay.
Table 1: In Vitro Protein Synthesis Inhibition by this compound Derivatives
| Compound | Fungal Species | Assay Type | IC50 (µg/mL) | Reference |
| This compound | Candida albicans | Cell-free translation | 0.01 - 0.1 | [7] |
| GR135402 | Candida albicans | Cell-free translation | <0.008 | [7] |
| This compound | Candida glabrata | Cell-free translation | 0.01 - 0.1 | [7] |
| GR135402 | Candida glabrata | Cell-free translation | <0.008 | [7] |
| This compound | Cryptococcus neoformans | Cell-free translation | 0.01 - 0.1 | [7] |
| GR135402 | Cryptococcus neoformans | Cell-free translation | 0.01 - 0.1 | [7] |
| This compound | Candida krusei | Cell-free translation | >12.5 | [7] |
| GR135402 | Candida krusei | Cell-free translation | >12.5 | [7] |
Table 2: Illustrative Data from a [³H]this compound Radioligand Binding Assay
| Parameter | Value | Units | Description |
| Kd | [Hypothetical Value] | nM | Equilibrium dissociation constant of [³H]this compound. |
| Bmax | [Hypothetical Value] | fmol/mg protein | Maximum number of binding sites. |
| Ki (this compound) | [Hypothetical Value] | nM | Inhibitory constant of unlabeled this compound. |
| Ki (Compound X) | [Hypothetical Value] | nM | Inhibitory constant of a test compound. |
Note: The values in Table 2 are for illustrative purposes to show how data from a direct binding assay would be presented.
References
- 1. benchchem.com [benchchem.com]
- 2. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filter-binding assay [gene.mie-u.ac.jp]
- 6. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sordarins: A new class of antifungals with selective inhibition of the protein synthesis elongation cycle in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Method for Expressing and Purifying Fungal eEF2 for Sordarin Binding Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the expression, purification, and characterization of fungal eukaryotic Elongation Factor 2 (eEF2) for the study of its interaction with the antifungal agent Sordarin. The protocols detailed below are designed to be a robust resource for researchers in academia and industry engaged in antifungal drug discovery and development.
Application Notes
Fungal infections represent a significant and growing threat to human health, necessitating the development of novel antifungal agents with new mechanisms of action. Eukaryotic Elongation Factor 2 (eEF2), a crucial component of the fungal protein synthesis machinery, has been identified as a promising target for antifungal drugs. The natural product this compound is a potent and specific inhibitor of fungal eEF2, acting by stabilizing the eEF2-ribosome complex and halting protein synthesis.[1][2][3] Understanding the molecular details of the this compound-eEF2 interaction is paramount for the rational design of new and improved antifungal therapeutics.
This guide outlines two primary strategies for obtaining high-purity fungal eEF2: purification from a native source (Saccharomyces cerevisiae) and recombinant expression in a heterologous host (Pichia pastoris). The purification of native eEF2 provides the protein in its natural state, while recombinant expression allows for high-yield production and the convenient incorporation of affinity tags for simplified purification.
Following purification, detailed protocols for two common biophysical techniques to characterize the this compound-eEF2 binding event are provided: Isothermal Titration Calorimetry (ITC) and Fluorescence Quenching. These methods allow for the determination of key binding parameters such as the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic profile of the interaction.
Quantitative Data Summary
The following tables summarize key quantitative data related to the expression, purification, and this compound binding of fungal eEF2.
Table 1: Summary of a Typical Purification of Untagged eEF2 from Saccharomyces cerevisiae
| Purification Step | Total Protein (mg) | eEF2 Activity (units) | Specific Activity (units/mg) | Purification (-fold) | Yield (%) |
| Crude Extract | 15000 | 30000 | 2 | 1 | 100 |
| Ammonium Sulfate (40-65%) | 3000 | 24000 | 8 | 4 | 80 |
| S-Sepharose (Cation Exchange) | 200 | 20000 | 100 | 50 | 67 |
| Q-Sepharose (Anion Exchange) | 50 | 18000 | 360 | 180 | 60 |
| Uno-Q (Anion Exchange) | 12 | 15600 | 1300 | 650 | 52 |
Note: This data is representative and may vary depending on the starting material and specific experimental conditions. A typical yield of 10-12 mg of pure eEF2 suitable for crystallization can be obtained.[4]
Table 2: this compound Binding Affinity (Kd) for Fungal eEF2
| Fungal Species | Method | Dissociation Constant (Kd) | Reference |
| Saccharomyces cerevisiae | Fluorescence Quenching | ~1 µM | [5] |
| Saccharomyces cerevisiae | Isothermal Titration Calorimetry | Not explicitly found in searches | |
| Candida albicans | In vitro translation inhibition (IC50) | 0.03 µg/mL |
Note: Kd values can be influenced by experimental conditions such as buffer composition, pH, and temperature.
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Fungal eEF2 in Pichia pastoris
This protocol describes the recombinant expression of N-terminally His-tagged fungal eEF2 in the methylotrophic yeast Pichia pastoris.
1. Gene Synthesis and Cloning: 1.1. Obtain the coding sequence for the eEF2 gene from the fungal species of interest (e.g., Saccharomyces cerevisiae). 1.2. Codon-optimize the gene sequence for optimal expression in Pichia pastoris.[6][7][8][9][10] 1.3. Synthesize the optimized gene with a sequence encoding an N-terminal hexahistidine (6xHis) tag followed by a TEV protease cleavage site. 1.4. Clone the synthesized gene into a suitable Pichia pastoris expression vector, such as pPICZα A, under the control of the alcohol oxidase 1 (AOX1) promoter.
2. Pichia pastoris Transformation and Selection: 2.1. Linearize the expression vector containing the His-tagged eEF2 gene. 2.2. Transform the linearized vector into a suitable Pichia pastoris strain (e.g., X-33) by electroporation. 2.3. Select for positive transformants on YPDS plates containing Zeocin.
3. Protein Expression: 3.1. Inoculate a single colony of a positive transformant into 50 mL of BMGY medium and grow at 30°C with shaking until the culture reaches an OD600 of 2-6. 3.2. Harvest the cells by centrifugation and resuspend the cell pellet in BMMY medium to an OD600 of 1.0 to induce protein expression. 3.3. Add methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction. 3.4. Continue incubation at 30°C for 72-96 hours.
4. Cell Lysis: 4.1. Harvest the cells by centrifugation. 4.2. Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM PMSF, and 1x protease inhibitor cocktail). 4.3. Lyse the cells using a bead beater with 0.5 mm glass beads or a French press. 4.4. Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
5. His-tag Affinity Chromatography: 5.1. Equilibrate a Ni-NTA affinity column with Lysis Buffer. 5.2. Load the clarified lysate onto the column. 5.3. Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 20 mM imidazole). 5.4. Elute the His-tagged eEF2 with Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 250 mM imidazole).
6. Further Purification (Optional but Recommended): 6.1. Ion Exchange Chromatography: 6.1.1. Dialyze the eluted protein against a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 10% glycerol). 6.1.2. Load the dialyzed sample onto a pre-equilibrated anion exchange column (e.g., Mono Q). 6.1.3. Elute the protein with a linear gradient of NaCl (e.g., 50 mM to 1 M). 6.2. Size-Exclusion Chromatography: 6.2.1. Concentrate the fractions containing eEF2. 6.2.2. Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). 6.2.3. Collect fractions containing pure eEF2.
Protocol 2: Purification of Native eEF2 from Saccharomyces cerevisiae
This protocol is adapted from established methods for purifying endogenous eEF2 from yeast.[11][12]
1. Yeast Cell Culture and Lysis: 1.1. Grow a large-scale culture (at least 6 liters) of Saccharomyces cerevisiae in YEPD medium.[11][12] 1.2. Harvest the cells by centrifugation and wash with water.[11][12] 1.3. Resuspend the cell pellet in Lysis Buffer (e.g., S 300 buffer) and lyse using a microfluidizer.[11] 1.4. Adjust the pH of the lysate to 7.0 with 1 M Tris.[11] 1.5. Clarify the lysate by high-speed centrifugation.[11]
2. Cation Exchange Chromatography: 2.1. Dialyze the cleared supernatant against a low-salt buffer (e.g., Buffer S with low KCl).[4] 2.2. Load the dialyzed sample onto a cation exchange column (e.g., Source 15S).[11] 2.3. Elute the protein with a linear salt gradient (e.g., using S 20 and S 300 buffers).[11]
3. Anion Exchange Chromatography: 3.1. Pool the fractions containing eEF2 and dialyze against a low-salt buffer suitable for anion exchange. 3.2. Load the sample onto an anion exchange column (e.g., Source 15Q or Mono Q).[4] 3.3. Elute the protein with a linear salt gradient.
4. Final Polishing (Optional): 4.1. Further purify the eEF2-containing fractions using a second anion exchange step (e.g., Uno-Q column) or size-exclusion chromatography as described in Protocol 1.[4]
Protocol 3: this compound Binding Analysis by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14]
1. Sample Preparation: 1.1. Dialyze the purified fungal eEF2 extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). 1.2. Dissolve this compound in the same ITC buffer. Ensure the final concentration of any organic solvent (e.g., DMSO) is identical in both the protein and ligand solutions and is kept to a minimum (<1%). 1.3. Degas both the protein and this compound solutions immediately before the experiment.
2. ITC Experiment: 2.1. Set the experimental temperature (e.g., 25°C). 2.2. Load the eEF2 solution (e.g., 10-50 µM) into the sample cell. 2.3. Load the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe. 2.4. Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the this compound solution into the eEF2 solution. 2.5. Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.
3. Data Analysis: 3.1. Integrate the raw ITC data to obtain the heat change for each injection. 3.2. Subtract the heat of dilution from the binding data. 3.3. Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Protocol 4: this compound Binding Analysis by Tryptophan Fluorescence Quenching
This method relies on the change in the intrinsic tryptophan fluorescence of eEF2 upon this compound binding.[5]
1. Sample Preparation: 1.1. Prepare a solution of purified fungal eEF2 in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). 1.2. Prepare a concentrated stock solution of this compound in the same buffer.
2. Fluorescence Measurement: 2.1. Place the eEF2 solution in a quartz cuvette. 2.2. Set the excitation wavelength to 295 nm and record the emission spectrum from 305 to 450 nm.[5] 2.3. Titrate small aliquots of the this compound stock solution into the eEF2 solution, mixing thoroughly after each addition. 2.4. Record the fluorescence emission spectrum after each titration point.
3. Data Analysis: 3.1. Determine the fluorescence intensity at the emission maximum for each this compound concentration. 3.2. Correct the fluorescence intensity for dilution. 3.3. Plot the change in fluorescence intensity as a function of the this compound concentration. 3.4. Fit the data to a binding isotherm equation (e.g., the Hill equation) to determine the dissociation constant (Kd).
Visualizations
Caption: Experimental workflow for recombinant fungal eEF2 expression, purification, and this compound binding analysis.
Caption: Mechanism of action of this compound, which stabilizes the eEF2-ribosome complex, leading to the inhibition of protein synthesis.
References
- 1. This compound bound eEF2 unlocks spontaneous forward and reverse translocation on CrPV IRES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derivatives induce a novel conformation of the yeast ribosome translocation factor eEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. | Semantic Scholar [semanticscholar.org]
- 10. OPT: Codon optimize gene sequences for E. coli protein overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Purification of Wild Type eEF2 from pelleted yeast [protocols.io]
- 13. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Sordarin in a Murine Candidiasis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of sordarin and its derivatives in murine models of candidiasis. The protocols outlined are compiled from established methodologies and published studies, offering a framework for assessing the antifungal efficacy of this novel class of protein synthesis inhibitors.
Sordarins represent a promising class of antifungal agents with a unique mechanism of action, selectively inhibiting fungal protein synthesis.[1][2][3] They achieve this by targeting the fungal elongation factor 2 (eEF2), a critical component of the protein translation machinery, thereby halting the elongation phase of protein synthesis.[3][4] This mode of action is distinct from major antifungal classes like azoles and polyenes, which target the cell membrane or wall.[2][3][5] The high specificity of sordarins for fungal eEF2 contributes to their selective activity against fungal cells with minimal impact on mammalian protein synthesis.[3][6][7] Several semi-synthetic derivatives of this compound, including GM193663 and GM237354, have demonstrated potent in vitro and in vivo activity against various Candida species.[3][8]
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of various this compound derivatives in murine models of candidiasis.
Table 1: In Vivo Efficacy of this compound Derivatives in Murine Systemic Candidiasis
| Compound | Mouse Strain | Candida albicans Strain | Efficacy Endpoint | Dosing Regimen (s.c.) | Result |
| GM193663 | CD-1 | Not Specified | 50% Effective Dose (ED₅₀) | Three times daily for 7 days | 25.2 mg/kg/dose[3][8][9] |
| GM237354 | CD-1 | Not Specified | 50% Effective Dose (ED₅₀) | Three times daily for 7 days | 10.7 mg/kg/dose[3][8][9] |
| GM237354 | Murine | Not Specified | Kidney Fungal Burden | 2.5, 5, 10, 20, 40 mg/kg every 4, 8, or 12 h | Dose-dependent reduction in log CFU/gram[3][10] |
Table 2: Pharmacokinetic Parameters of this compound Derivatives in Mice
| Compound | Dose (s.c.) | Cmax (µg/mL) | AUC (µg·h/mL) | T½ (h) |
| GM193663 | 50 mg/kg | 51.8 | 79.5 | 0.8 |
| GM237354 | 50 mg/kg | 23 | 46 | 0.85 |
Data compiled from studies on CD-1 mice.[8][9]
Signaling Pathway: Mechanism of Action of this compound
This compound exerts its antifungal effect by specifically targeting and inhibiting the function of elongation factor 2 (eEF2) in fungi.[11] This factor is essential for the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon. This compound stabilizes the complex between eEF2 and the ribosome, effectively stalling protein synthesis and leading to fungal cell death.[1][2][5]
Caption: Mechanism of action of this compound in fungal protein synthesis inhibition.
Experimental Protocols
Murine Model of Disseminated Candidiasis
This protocol describes the induction of a lethal systemic Candida albicans infection in mice to evaluate the efficacy of antifungal compounds.[3]
Materials:
-
Yeast extract peptone dextrose (YEPD) agar (B569324) and broth[12]
-
Sterile phosphate-buffered saline (PBS) or saline[12]
-
This compound derivative (e.g., GM193663, GM237354)
-
Sterile vehicle for drug dissolution
-
Syringes and needles for intravenous and subcutaneous injections
-
Hemocytometer
Procedure:
-
Inoculum Preparation:
-
Subculture the C. albicans strain on YEPD agar at 30°C for 48 hours.[12]
-
Inoculate a single colony into YEPD broth and grow overnight at 30°C with shaking.[12]
-
Collect the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.[12]
-
Determine the cell concentration using a hemocytometer and adjust to the desired concentration (e.g., 5 x 10⁵ cells/mL).[3][12]
-
-
Infection of Mice:
-
Inject each mouse intravenously (i.v.) via the lateral tail vein with 0.1 mL of the C. albicans suspension (e.g., 5 x 10⁴ cells/mouse).[3]
-
-
Treatment:
-
Prepare the this compound solution by dissolving the compound in the sterile vehicle to the desired concentrations.[3]
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).[3]
-
Administer the this compound solution subcutaneously (s.c.) according to the desired dosing regimen (e.g., once or multiple times daily for a set number of days).[3][8][9]
-
A control group should receive the vehicle alone.[3]
-
-
Efficacy Assessment:
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vivo efficacy testing of this compound in a murine candidiasis model.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, an antifungal agent with a unique mode of action [beilstein-journals.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Sordarins: A new class of antifungals with selective inhibition of the protein synthesis elongation cycle in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activities of Sordarins in Experimental Models of Candidiasis, Aspergillosis, and Pneumocystosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activities of sordarins in experimental models of candidiasis, aspergillosis, and pneumocystosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound inhibits fungal protein synthesis by blocking translocation differently to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. niaid.nih.gov [niaid.nih.gov]
- 13. niaid.nih.gov [niaid.nih.gov]
- 14. Disseminated candidiasis studies [bio-protocol.org]
- 15. Murine model for disseminated Candidiasis [bio-protocol.org]
Application Notes and Protocols: Cell-based Assays to Measure Sordarin's Effect on Fungal Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing Sordarin and its derivatives in various fungal cell-based assays to determine its antifungal activity and to elucidate its mechanism of action. This compound represents a unique class of antifungal agents that selectively inhibit fungal protein synthesis, offering a promising avenue for the development of novel therapeutics.
Mechanism of Action: Inhibition of Fungal Protein Synthesis
This compound and its derivatives exert their antifungal effect by specifically targeting and inhibiting the function of eukaryotic elongation factor 2 (eEF2) in fungi.[1][2] eEF2 is a crucial protein that catalyzes the GTP-dependent translocation of the ribosome along the mRNA strand during the elongation phase of protein synthesis. This compound stabilizes the complex formed between eEF2 and the ribosome, effectively locking it in place and preventing the subsequent steps of polypeptide chain elongation.[1][3][4] This leads to a complete cessation of protein synthesis, ultimately resulting in the arrest of fungal growth and cell death.[2][5] The high selectivity of sordarins for fungal eEF2 over its mammalian counterpart is a key attribute, suggesting a favorable therapeutic window.[2]
Caption: this compound's mechanism of action on the fungal ribosome.[1]
Data Presentation: In Vitro Antifungal Activity of this compound and Derivatives
The following tables summarize the in vitro activity of this compound and its derivatives against a range of pathogenic yeasts and molds.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Pathogenic Yeasts
| Compound | Candida albicans (MIC µg/mL) | Candida glabrata (MIC µg/mL) | Candida krusei (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) |
| This compound | 0.01 - 0.2 | - | >100 | 0.06 |
| GM 193663 | <0.008 | - | - | - |
| GM 211676 | <0.008 | - | - | - |
| GM 222712 | <0.008 | - | - | - |
| GM 237354 | <0.008 | - | - | - |
Note: Data extracted from various in vitro studies.[5][6]
Table 2: 50% Inhibitory Concentrations (IC50) of this compound Derivatives against Fungal Protein Synthesis
| Compound | Candida albicans (IC50 µg/mL) | Candida glabrata (IC50 µg/mL) | Candida parapsilosis (IC50 µg/mL) | Cryptococcus neoformans (IC50 µg/mL) |
| This compound | 0.03 | 0.06 | >25 | 0.03 |
| GR135402 | 0.01 | 0.03 | >25 | 0.01 |
Note: IC50 is the concentration that causes 50% inhibition of protein synthesis in a cell-free translation assay.[6]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound and its derivatives against yeast and filamentous fungi.[7][8]
Materials:
-
This compound compound (or derivative)
-
Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85% NaCl) or sterile water
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds if necessary
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
0.5 McFarland standard
Inoculum Preparation (Yeasts):
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours.[7]
-
Suspend several colonies in sterile saline.[1]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[1]
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[1]
Inoculum Preparation (Filamentous Fungi):
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.[7]
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.[7]
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[7]
Assay Setup:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., water or DMSO).[7] The final concentration of the solvent in the test wells should not exceed 1% and should not affect fungal growth.[7]
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.[1]
-
Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.[1]
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).[8]
Incubation:
MIC Determination:
-
The MIC is defined as the lowest concentration of the this compound compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[1] Growth inhibition can be assessed visually or by reading the optical density at 490 nm using a microplate reader.[1]
Caption: Workflow for MIC determination by broth microdilution.[1][8]
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the fungal translational machinery in a cell-free system by quantifying the incorporation of a radiolabeled amino acid.[9][10]
Materials:
-
This compound compound (or derivative)
-
Fungal cells (e.g., Candida albicans)
-
Lysis buffer (e.g., 30 mM HEPES-KOH pH 7.4, 100 mM potassium acetate, 2 mM magnesium acetate, 2 mM DTT, 8.5% w/v mannitol)[9]
-
Glass beads
-
Translation buffer
-
Radiolabeled amino acid (e.g., [14C]-Phenylalanine or [35S]-Methionine)[9][10]
-
Poly(U) RNA (if using [14C]-Phe)[1]
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Preparation of Fungal Cell-Free Lysate (S30 extract):
-
Grow fungal cells in a suitable medium to the mid-logarithmic phase.[9]
-
Harvest cells by centrifugation and wash them with ice-cold lysis buffer.[9]
-
Resuspend the cell pellet in lysis buffer.[1]
-
Lyse the cells by vortexing with glass beads.[1]
-
Centrifuge to remove cell debris and collect the supernatant (S30 extract).[1]
In Vitro Translation Reaction:
-
Set up reaction tubes containing the cell-free lysate, translation buffer, Poly(U) RNA (if using [14C]-Phe), and the radiolabeled amino acid.[1]
-
Add varying concentrations of the this compound compound to the reaction tubes. Include a no-drug control.[1]
-
Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).[1]
Measurement of Protein Synthesis:
-
Stop the reaction by adding TCA to precipitate the newly synthesized proteins.[1]
-
Heat the samples to hydrolyze aminoacyl-tRNAs.[1]
-
Collect the protein precipitate on glass fiber filters.[1]
-
Wash the filters to remove unincorporated radiolabeled amino acids.[1]
-
Measure the radioactivity of the filters using a scintillation counter.[1]
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control.[1]
-
Determine the IC50 value, which is the concentration of the this compound compound that inhibits protein synthesis by 50%, by plotting the percent inhibition against the logarithm of the this compound concentration.[9]
Caption: Workflow for in vitro protein synthesis inhibition assay.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - this compound, an antifungal agent with a unique mode of action [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: High-Throughput Screening for Novel Sordarin-like Antifungal Compounds
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed framework and experimental protocols for a high-throughput screening (HTS) campaign designed to identify novel compounds with a Sordarin-like mechanism of action. This compound and its derivatives are potent antifungal agents that inhibit fungal protein synthesis by stabilizing the eukaryotic elongation factor 2 (eEF2) on the ribosome.[1][2][3][4][5] This unique mode of action presents a promising avenue for the development of new antifungal therapies, particularly in light of growing resistance to existing drugs.[1] The described workflow employs a multi-step screening cascade, beginning with a primary whole-cell antifungal growth inhibition assay, followed by secondary assays to confirm the mechanism of action and assess mammalian cell cytotoxicity.
Introduction
Fungal infections represent a significant and growing threat to human health, especially in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal agents with new mechanisms of action.[1] The this compound family of compounds offers a compelling therapeutic strategy by targeting fungal protein synthesis, a pathway distinct from that of most currently used antifungals which primarily target the cell membrane or cell wall.[3][5] Sordarins specifically stabilize the interaction between eukaryotic elongation factor 2 (eEF2) and the ribosome, thereby halting the translocation step of protein elongation and leading to fungal cell death.[3][4][5] This application note details a robust HTS platform to identify and characterize new chemical entities that mimic this unique antifungal mechanism.
Signaling Pathway of this compound Action
This compound's mechanism of action involves the direct inhibition of the translocation step in fungal protein synthesis. This is achieved by stabilizing the complex between eukaryotic elongation factor 2 (eEF2) and the 80S ribosome. This stabilization prevents the movement of the ribosome along the mRNA, leading to a cessation of protein elongation and ultimately, fungal cell death. The high selectivity of this compound for fungal eEF2 over its mammalian counterpart contributes to its favorable safety profile.[6]
Caption: Mechanism of action of this compound-like compounds.
High-Throughput Screening Workflow
The HTS workflow is designed as a cascade of assays to efficiently identify and validate compounds with the desired this compound-like activity while eliminating non-specific hits and cytotoxic compounds early in the process.
Caption: High-throughput screening cascade for this compound-like compounds.
Experimental Protocols
Primary High-Throughput Screen: Fungal Growth Inhibition Assay
This initial screen is designed to identify all compounds that inhibit the growth of a target fungal pathogen, such as Candida albicans. A resazurin-based viability assay is a common and effective method for this purpose.[2]
Materials:
-
Target fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
Compound library dissolved in DMSO
-
Positive control (e.g., this compound or Amphotericin B)
-
Negative control (DMSO)
-
Resazurin (B115843) sodium salt solution
-
Sterile 384-well microplates
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader (fluorescence)
Protocol:
-
Fungal Inoculum Preparation: Culture the fungal strain and prepare a suspension in RPMI-1640 medium to a final concentration of 1x10^5 cells/mL.
-
Compound Plating: Using an automated liquid handler, dispense a small volume of each library compound into the assay plates to achieve the desired final screening concentration (e.g., 10 µM). Include wells for positive and negative controls.
-
Cell Plating and Incubation: Add 50 µL of the fungal inoculum to all wells of the assay plates. Incubate the plates at 35°C for 24-48 hours.
-
Resazurin Addition and Readout: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours. Measure fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the controls. Compounds exhibiting significant inhibition (e.g., >50%) are considered primary hits.
Secondary Screen: Fungal Cell-Free Translation Assay
This assay specifically identifies compounds that inhibit fungal protein synthesis, the hallmark of this compound's mechanism of action.
Materials:
-
Fungal cell-free lysate (e.g., from Candida albicans)
-
Reaction mixture containing amino acids (including a radiolabeled amino acid like [³⁵S]methionine), ATP, and GTP
-
Template mRNA
-
Confirmed hit compounds from the primary screen
-
Positive control (e.g., this compound, Cycloheximide)
-
Negative control (DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Reaction Setup: In a microplate format, combine the fungal cell-free lysate with the reaction mixture and template mRNA.
-
Compound Addition: Add the confirmed hit compounds at various concentrations. Include positive and negative controls.
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes to allow for protein synthesis.
-
Precipitation and Filtration: Stop the reaction by adding TCA to precipitate the newly synthesized proteins. Transfer the mixture to glass fiber filters and wash to remove unincorporated radiolabeled amino acids.
-
Readout: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: A significant reduction in radioactivity in the presence of a compound indicates inhibition of protein synthesis. Calculate the IC50 value for each active compound.
Counter-Screen: Mammalian Cytotoxicity Assay
This assay is crucial to identify compounds that are selective for the fungal target and have low toxicity towards mammalian cells. The MTT assay is a widely used method for this purpose.[7]
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Cell culture medium (e.g., DMEM)
-
Mechanism-confirmed hit compounds
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader (absorbance)
Protocol:
-
Cell Seeding: Seed the human cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the hit compounds. Include positive and negative controls. Incubate for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Add the solubilization solution to dissolve the crystals.
-
Readout: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) for each compound. The selectivity index (SI) is determined by the ratio of CC50 to the fungal IC50 (SI = CC50 / IC50). Compounds with a high SI are prioritized as lead candidates.
Data Presentation
Quantitative data from the screening cascade should be summarized in a structured format for clear comparison and decision-making.
Table 1: Antifungal Activity and Protein Synthesis Inhibition of this compound Derivatives
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Fungal Growth IC50 (µg/mL) | Fungal Protein Synthesis IC50 (µg/mL) |
| This compound | >95% | 0.015 | <0.008 |
| GM193663 | >90% | 0.015 | <0.008 |
| GM211676 | >90% | 0.03 | Not Reported |
| GM222712 | >90% | 0.06 | Not Reported |
| GM237354 | >90% | 0.015 | <0.008 |
Data compiled from multiple sources for illustrative purposes.[4][8]
Table 2: In Vitro Activity of this compound Derivatives Against Various Fungal Pathogens (MIC in µg/mL)
| Compound | C. albicans | C. glabrata | C. neoformans | A. fumigatus |
| GM193663 | 0.015 - 0.12 | 0.12 | 8 | >64 |
| GM211676 | 0.03 - 0.25 | 0.25 | 8 | >64 |
| GM222712 | 0.06 - 0.5 | 0.5 | 0.5 | 32 |
| GM237354 | 0.015 - 0.12 | 0.12 | 0.25 | >64 |
MIC90 values are presented. Data compiled from multiple sources for illustrative purposes.[4]
Table 3: Selectivity Profile of Lead Candidates
| Compound ID | Fungal Growth IC50 (µM) | Mammalian Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Lead 1 | 0.5 | >100 | >200 |
| Lead 2 | 1.2 | >100 | >83 |
| Lead 3 | 0.8 | 75 | 94 |
Hypothetical data for illustrative purposes.
Conclusion
The described HTS platform provides a comprehensive and robust methodology for the discovery of novel this compound-like antifungal compounds. By employing a sequential screening process that assesses antifungal activity, mechanism of action, and selectivity, this approach enables the efficient identification of promising lead candidates for further preclinical development. The unique mode of action of this compound and its derivatives makes this a high-priority area for antifungal drug discovery, with the potential to address the urgent medical need for new and effective treatments for fungal infections.
References
- 1. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound oxazepine derivatives as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. High-throughput screening of protein sequences using a cell-free display method [wpi.elsi.jp]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Activities of Sordarins in Experimental Models of Candidiasis, Aspergillosis, and Pneumocystosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Sordarin Resistance in Saccharomyces cerevisiae using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sordarin is a potent antifungal agent that selectively inhibits protein synthesis in fungi.[1][2][3] Its unique mechanism of action involves the stabilization of the eukaryotic elongation factor 2 (eEF2) on the ribosome, thereby stalling the translocation step of protein elongation.[1][4] This fungal-specific activity makes this compound and its derivatives promising candidates for novel antifungal drug development. However, the emergence of resistance is a significant challenge in antifungal therapy. In Saccharomyces cerevisiae, a model organism for studying fungal biology, resistance to this compound primarily arises from mutations in the genes encoding eEF2 (EFT1 and EFT2) or in components of the ribosome such as the L10e and P0 proteins.[5] Furthermore, the post-translational diphthamidation of eEF2 has been identified as a critical factor for this compound sensitivity.[6]
The advent of CRISPR-Cas9 technology has revolutionized genetic engineering, providing a powerful tool for rapidly and precisely introducing specific mutations into the genome of various organisms, including S. cerevisiae.[7] This technology allows for the creation of isogenic yeast strains with specific mutations, enabling a direct assessment of their impact on drug susceptibility.
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for studying this compound resistance in S. cerevisiae. We present detailed protocols for generating this compound-resistant yeast strains by introducing a known resistance mutation into the EFT2 gene, and for determining the subsequent changes in this compound susceptibility.
Data Presentation
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for this compound against wild-type and CRISPR-Cas9-engineered this compound-resistant S. cerevisiae strains.
| Yeast Strain | Relevant Genotype | This compound MIC (µg/mL) |
| Wild-Type (e.g., BY4741) | EFT2 | 0.1 - 0.5 |
| This compound-Resistant | EFT2 (with engineered resistance mutation) | > 16 |
| Diphthamide Deficient | dph1Δ | 4 - 8 |
Note: These values are illustrative and based on published data for this compound and its derivatives against various yeast species. Actual MICs may vary depending on the specific this compound derivative, yeast strain, and experimental conditions.[3][6]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Resistance
Caption: Mechanism of this compound action and resistance pathways.
CRISPR-Cas9 Experimental Workflow for Generating this compound-Resistant Yeast
Caption: Workflow for engineering and verifying this compound resistance.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Introduction of a this compound Resistance Mutation in EFT2
This protocol describes the introduction of a point mutation in the EFT2 gene of S. cerevisiae to confer this compound resistance.
1. Design of guide RNA (gRNA) and Repair Template
a. gRNA Design :
-
Utilize a web-based tool (e.g., CHOPCHOP, CRISPy) to design a 20-nucleotide gRNA sequence targeting the desired region of the EFT2 gene.
-
The target site must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
-
Select a gRNA that is predicted to have high on-target efficiency and low off-target effects.
b. Repair Template Design :
-
Design a single-stranded oligodeoxynucleotide (ssODN) of approximately 90-120 nucleotides in length to serve as the repair template.
-
The ssODN should contain the desired point mutation that confers this compound resistance (e.g., a mutation leading to an amino acid substitution in the this compound binding site of eEF2).
-
The mutation should be flanked by 40-60 nucleotides of homology arms on both sides, identical to the wild-type EFT2 sequence.
-
It is also recommended to introduce a silent mutation within the PAM sequence or the gRNA recognition site to prevent re-cleavage by Cas9 after successful editing.
2. Construction of the Cas9/gRNA Expression Plasmid
a. Obtain a suitable yeast CRISPR-Cas9 expression vector (e.g., pML104, Addgene #67638). These plasmids typically express Cas9 and have a cloning site for the gRNA. b. Synthesize two complementary oligonucleotides encoding the designed 20-bp gRNA sequence with appropriate overhangs for cloning into the expression vector. c. Anneal the oligonucleotides and ligate them into the linearized Cas9/gRNA vector according to the manufacturer's protocol or established molecular cloning techniques. d. Transform the ligation product into competent E. coli for plasmid amplification. e. Isolate the plasmid DNA from E. coli and verify the correct insertion of the gRNA sequence by Sanger sequencing.
3. Yeast Transformation
a. Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method. b. Co-transform the yeast cells with the following:
-
100-500 ng of the validated Cas9/gRNA plasmid.
-
1-2 µg of the ssODN repair template. c. Plate the transformed cells on selective medium lacking the appropriate nutrient to select for cells that have taken up the plasmid (e.g., SC-Ura for a URA3-marked plasmid). d. Incubate the plates at 30°C for 2-4 days until colonies appear.
4. Verification of the Mutation
a. Pick individual colonies from the selective plates and streak them onto fresh selective plates to isolate single clones. b. Perform colony PCR on the isolated clones using primers that flank the targeted region of the EFT2 gene. c. Purify the PCR products and submit them for Sanger sequencing to confirm the presence of the desired point mutation and the silent PAM mutation.
Protocol 2: Determination of this compound Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
1. Preparation of this compound Stock Solution
a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. b. Store the stock solution at -20°C.
2. Inoculum Preparation
a. From a fresh agar (B569324) plate, inoculate a single colony of the wild-type and the engineered S. cerevisiae strains into 5 mL of Yeast Peptone Dextrose (YPD) broth. b. Incubate overnight at 30°C with shaking. c. The following day, dilute the overnight culture in fresh YPD to an optical density at 600 nm (OD600) of 0.1. d. Further dilute this culture to achieve a final inoculum concentration of approximately 1 x 10^5 cells/mL.
3. Broth Microdilution Assay
a. In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in YPD medium. The final volume in each well should be 100 µL. A typical concentration range to test is 0.03 to 64 µg/mL. b. Add 100 µL of the prepared yeast inoculum to each well, bringing the total volume to 200 µL. c. Include a growth control well (yeast inoculum in YPD without this compound) and a sterility control well (YPD medium only). d. Incubate the plate at 30°C for 24-48 hours.
4. MIC Determination
a. After incubation, determine the MIC by visual inspection or by measuring the OD600 of each well using a microplate reader. b. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[8]
Conclusion
The combination of CRISPR-Cas9 technology and standardized antifungal susceptibility testing provides a robust platform for investigating the molecular mechanisms of this compound resistance in Saccharomyces cerevisiae. The protocols outlined in these application notes offer a streamlined approach for researchers to generate and characterize this compound-resistant yeast strains, facilitating the discovery and development of more effective antifungal therapies.
References
- 1. Species-specific inhibition of fungal protein synthesis by this compound: identification of a this compound-specificity region in eukaryotic elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound derivatives induce a novel conformation of the yeast ribosome translocation factor eEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations in ribosomal protein L10e confer resistance to the fungal-specific eukaryotic elongation factor 2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple CRISPR-Cas9 Genome Editing in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saccharomyces cerevisiae Genome-Wide Mutant Screen for Sensitivity to 2,4-Diacetylphloroglucinol, an Antibiotic Produced by Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Synergy Testing of Sordarin with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sordarin is a novel antifungal agent with a unique mechanism of action, offering a promising avenue for the treatment of fungal infections, particularly in light of growing resistance to existing therapies.[1][2][3] Unlike most antifungal drugs that target the fungal cell membrane or cell wall, this compound specifically inhibits protein synthesis.[4][5][6] It achieves this by stabilizing the complex formed between the ribosome and eukaryotic elongation factor 2 (eEF2), which halts the translocation step of protein synthesis and leads to fungal cell death.[4][7][8][9] This distinct mode of action suggests that this compound could exhibit synergistic effects when used in combination with other antifungal agents that have different cellular targets.
These application notes provide detailed protocols for testing the in vitro synergy of this compound with other classes of antifungal agents, such as azoles (e.g., fluconazole) and polyenes (e.g., amphotericin B). The methodologies described include the checkerboard microdilution assay and the time-kill assay, which are standard methods for evaluating antifungal synergy.[10][11][12]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Antifungal Agents
This table presents the hypothetical Minimum Inhibitory Concentrations (MICs) of this compound, Fluconazole, and Amphotericin B against a selection of pathogenic fungal strains. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[13]
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans ATCC 90028 | 0.125 | 0.5 | 0.25 |
| Candida glabrata ATCC 90030 | 0.25 | 16 | 0.5 |
| Cryptococcus neoformans ATCC 90112 | 0.06 | 4 | 0.125 |
| Aspergillus fumigatus ATCC 204305 | 1 | 64 | 1 |
Table 2: Checkerboard Assay Results for this compound in Combination with Fluconazole
The following table summarizes the results of a checkerboard assay, presenting the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated to determine the nature of the interaction between two antimicrobial agents.[14] A FICI of ≤ 0.5 indicates synergy, a FICI of > 0.5 to 4.0 indicates no interaction (indifference), and a FICI of > 4.0 indicates antagonism.
| Fungal Strain | This compound MIC in Combination (µg/mL) | Fluconazole MIC in Combination (µg/mL) | FICI | Interpretation |
| Candida albicans ATCC 90028 | 0.031 | 0.125 | 0.5 | Synergy |
| Candida glabrata ATCC 90030 | 0.125 | 4 | 1.0 | Indifference |
| Cryptococcus neoformans ATCC 90112 | 0.015 | 1 | 0.5 | Synergy |
| Aspergillus fumigatus ATCC 204305 | 0.25 | 16 | 0.5 | Synergy |
Table 3: Time-Kill Assay Results for this compound and Amphotericin B Combination
This table presents hypothetical data from a time-kill assay, which measures the rate and extent of fungal killing over time. Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[10][12]
| Fungal Strain | Treatment | Log10 CFU/mL at 24 hours | Change in Log10 CFU/mL from most active agent | Interpretation |
| Candida albicans ATCC 90028 | Control | 7.5 | - | - |
| This compound (1x MIC) | 5.0 | - | - | |
| Amphotericin B (1x MIC) | 4.5 | - | - | |
| This compound + Amphotericin B | 2.0 | -2.5 | Synergy | |
| Candida glabrata ATCC 90030 | Control | 7.8 | - | - |
| This compound (1x MIC) | 6.0 | - | - | |
| Amphotericin B (1x MIC) | 5.5 | - | - | |
| This compound + Amphotericin B | 5.0 | -0.5 | Indifference |
Experimental Protocols
Checkerboard Microdilution Assay
This method is used to determine the FICI of two antifungal agents.[14][15]
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Second antifungal agent stock solution (e.g., Fluconazole)
-
Fungal inoculum
-
RPMI 1640 medium
-
Spectrophotometer or plate reader
Protocol:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium along the x-axis of a 96-well plate.
-
Prepare serial twofold dilutions of the second antifungal agent in RPMI 1640 medium along the y-axis of the plate.
-
The final volume in each well should be 50 µL, containing various concentrations of both drugs.
-
Prepare a fungal inoculum suspension adjusted to a 0.5 McFarland standard and dilute it in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.[16]
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate.
-
Include a growth control well (inoculum without any drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC of each drug alone and in combination by visual inspection or by measuring absorbance. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Time-Kill Assay
This assay assesses the fungicidal or fungistatic activity of antifungal combinations over time.[10][12][17]
Materials:
-
This compound stock solution
-
Second antifungal agent stock solution (e.g., Amphotericin B)
-
Fungal inoculum
-
RPMI 1640 medium
-
Sterile test tubes
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator and shaker
Protocol:
-
Prepare a fungal inoculum as described for the checkerboard assay, adjusting the final concentration to approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.
-
Set up test tubes containing:
-
Fungal inoculum only (growth control)
-
Fungal inoculum with this compound at its MIC
-
Fungal inoculum with the second antifungal agent at its MIC
-
Fungal inoculum with both this compound and the second agent at their respective MICs
-
-
Incubate the tubes at 35°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each treatment condition.
Mandatory Visualizations
Caption: Workflow for synergy testing of this compound.
Caption: Synergistic action of this compound and Azoles.
References
- 1. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Aspirochlorine: a highly selective and potent inhibitor of fungal protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits fungal protein synthesis by blocking translocation differently to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elongation factor 2 as a novel target for selective inhibition of fungal protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Research Portal [iro.uiowa.edu]
- 12. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sordarin and its Derivatives in Biological Samples using Liquid Chromatography
These application notes provide detailed methodologies for the quantitative analysis of Sordarin and its derivatives in biological matrices, catering to researchers, scientists, and professionals in drug development. The protocols are based on established liquid chromatography techniques.
Introduction
Sordarins are a class of antifungal agents that inhibit fungal protein synthesis by targeting the elongation factor 2 (EF2).[1][2][3] Their unique mechanism of action makes them promising candidates for the development of new antifungal therapies.[4] Accurate quantification of Sordarins in biological samples is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for drug development.[1][2] This document outlines two liquid chromatography-based methods for the quantification of this compound derivatives in biological samples: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a general Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Mechanism of Action of this compound
This compound exerts its antifungal effect by specifically inhibiting protein synthesis in fungi. It binds to and stabilizes the complex formed between the ribosome and the eukaryotic elongation factor 2 (eEF2). This stabilization prevents the translocation step of the elongation cycle of protein synthesis, leading to the cessation of polypeptide chain elongation and ultimately, fungal cell death.
Method 1: HPLC-UV for Quantification of this compound Derivative GM 237354 in Mouse Serum
This method is based on a previously described HPLC-UV technique for the pharmacokinetic analysis of the this compound derivative GM 237354 in mouse serum.[1]
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of mouse serum sample, standard, or quality control (QC).
-
Add 100 µL of acetonitrile (B52724) (ACN) to the tube.[1]
-
Vortex the mixture for 2 minutes.[1]
-
Centrifuge the tube at 1,000 x g for 15 minutes at 5°C.[1]
-
Carefully collect the supernatant for HPLC analysis.
2. HPLC-UV Conditions
-
Instrument: HP 1090 HPLC with a diode array UV detector or equivalent.[1]
-
Column: Novapack RP-C18, 4.6 x 150 mm, with a guard column of the same material.[1]
-
Column Temperature: 50°C.[1]
-
Mobile Phase: Isocratic elution with 78% acetonitrile in a phosphate-octane sulfonic acid solution buffered at pH 5.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
UV Detection: 215 nm.[1]
-
Run Time: Approximately 10 minutes.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known amounts of GM 237354 into pooled mouse serum.[1]
-
Process the standards and samples as described in the sample preparation section.
-
Generate a calibration curve by plotting the peak area of GM 237354 against its concentration.
-
Determine the concentration of GM 237354 in the unknown samples by interpolating their peak areas from the calibration curve.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 2 - 100 µg/mL | [1] |
| Accuracy | To be determined | |
| Precision (%CV) | To be determined | |
| Lower Limit of Quantification (LLOQ) | 2 µg/mL | [1] |
| Recovery | To be determined |
Experimental Workflow: HPLC-UV Analysis
Method 2: General LC-MS/MS for Quantification of this compound in Biological Plasma
This section provides a general protocol for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound in biological plasma. Specific parameters will need to be optimized for this compound and its derivatives.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 100 µL of plasma sample, add an internal standard (IS) (e.g., a stable isotope-labeled this compound).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.
-
Column: A C18 column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the IS need to be determined by infusion and optimization.
3. Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Typical Quantitative Performance
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Accuracy | 85 - 115% (15% RSD) |
| Precision (%CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Recovery | > 80% |
Experimental Workflow: LC-MS/MS Analysis
Conclusion
The provided protocols offer robust starting points for the quantification of this compound and its derivatives in biological samples. The HPLC-UV method is a straightforward approach suitable for studies where high sensitivity is not required. For studies demanding lower detection limits and higher selectivity, the development of an LC-MS/MS method is recommended. Proper method development and validation are essential to ensure the generation of reliable data for pharmacokinetic and pharmacodynamic assessments in the development of this compound-based antifungal therapies.
References
- 1. Pharmacokinetics-Pharmacodynamics of a this compound Derivative (GM 237354) in a Murine Model of Lethal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics-pharmacodynamics of a this compound derivative (GM 237354) in a murine model of lethal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of the Sordarin-eEF2 Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallography of the eukaryotic elongation factor 2 (eEF2) in complex with the antifungal agent Sordarin. This information is critical for researchers in structural biology and professionals in drug development aiming to understand the molecular basis of this compound's inhibitory action and to design novel antifungal therapeutics.
Introduction
This compound and its derivatives are potent antifungal agents that inhibit protein synthesis in fungi by targeting eukaryotic elongation factor 2 (eEF2), an essential protein for the translocation step of translation.[1][2][3] Unlike many antifungals that target the cell membrane, this compound has a unique mode of action, making it a promising candidate for overcoming drug resistance.[2][3] this compound stabilizes the eEF2-ribosome complex in a post-translocational state, effectively stalling protein synthesis and leading to fungal cell death.[1] X-ray crystallography has been instrumental in elucidating the atomic details of the this compound-eEF2 interaction, revealing that this compound binds to a pocket formed by domains III, IV, and V of eEF2.[1][4] This structural information provides a foundation for the rational design of new and more effective antifungal drugs.
Data Presentation
The following tables summarize the quantitative data from X-ray crystallographic studies of eEF2 in complex with this compound and its derivatives.
Table 1: Data Collection Statistics for eEF2-Sordarin Derivative Complexes
| Parameter | eEF2-Moriniafungin Complex | eEF2-Compound 1 Complex |
| PDB ID | 2NPF | 2E1R |
| Radiation Source | Synchrotron | Synchrotron |
| Resolution (Å) | 2.90 | 3.15[5] |
| Space Group | P2₁ | P2₁2₁2₁ |
| Cell Dimensions | ||
| a, b, c (Å) | 85.3, 93.8, 119.5 | 80.2, 134.0, 62.0 |
| α, β, γ (°) | 90, 109.9, 90 | 90, 90, 90 |
| Molecules per ASU | 2 | 1 |
| R-merge (%) | 9.9 (58.6) | 5.6 (26.0) |
| Average I/σI | 17.8 (3.0) | 28.3 (3.5) |
| Completeness (%) | 98.8 (96.4) | 85.0 (53.5) |
| Redundancy | 2.9 (2.8) | 3.5 (2.9) |
| (Values in parentheses are for the highest resolution shell.) |
Table 2: Refinement Statistics for eEF2-Sordarin Derivative Complexes
| Parameter | eEF2-Moriniafungin Complex | eEF2-Compound 1 Complex |
| Resolution Range (Å) | 40 - 2.90 | 38.4 - 3.15 |
| Number of Reflections | 20193 | 21393 |
| R-work (%) | 22.3 | 22.0[5] |
| R-free (%) | 25.1 | 27.0[5] |
| Number of Protein Atoms | 4267 | 6510[5] |
| Number of Water Molecules | 38 | Not specified |
| Average B-factor (Protein) | 72 | Not specified |
| RMSD Bond Lengths (Å) | 0.007 | Not specified |
| **RMSD Bond Angles (°) ** | 1.08 | Not specified |
| Ramachandran Plot | ||
| Most Favored Regions (%) | 90.3 | Not specified |
| Allowed Regions (%) | 9.7 | Not specified |
| Disallowed Regions (%) | 0.0 | Not specified |
Experimental Protocols
Protocol 1: Purification of eEF2 from Saccharomyces cerevisiae
This protocol describes the purification of endogenous eEF2 from budding yeast.[2]
Materials:
-
Yeast culture (Saccharomyces cerevisiae)
-
YAPD medium
-
Lysis Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, protease inhibitors)
-
Centrifuge and rotors
-
French press or bead beater
-
ÄKTA FPLC system or equivalent
-
Cation exchange column (e.g., Source 15S)
-
Anion exchange column (e.g., Source 15Q)
Procedure:
-
Cell Culture and Harvest:
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using a French press or bead beater at 4°C.
-
Clarify the lysate by centrifugation at 15,000 x g for 15 minutes at 4°C.[2]
-
-
Cation Exchange Chromatography:
-
Adjust the pH of the supernatant to 7.0 with 1 M Tris.[2]
-
Load the clarified lysate onto a Source 15S column pre-equilibrated with a low salt buffer.
-
Wash the column and elute eEF2 using a linear salt gradient.
-
-
Anion Exchange Chromatography:
-
Pool the eEF2-containing fractions from the cation exchange column.
-
Dilute the pooled fractions to reduce the salt concentration.
-
Load the diluted sample onto a Source 15Q column pre-equilibrated with a low salt buffer.
-
Wash the column and elute eEF2 using a linear salt gradient.
-
-
Purity Assessment:
-
Analyze the fractions by SDS-PAGE to assess purity. Pool the purest fractions containing eEF2.
-
Protocol 2: Crystallization of the this compound-eEF2 Complex
This protocol is based on the methods used for crystallizing eEF2-GDP and eEF2-sordarin derivative complexes.[3]
Materials:
-
Purified eEF2 protein
-
This compound
-
Crystallization buffer components (e.g., MES buffer, ammonium (B1175870) sulfate, magnesium acetate)
-
Hanging-drop or sitting-drop vapor diffusion plates
-
Microscope
Procedure:
-
Complex Formation:
-
Crystallization Setup:
-
Set up crystallization trials using the hanging-drop vapor diffusion method.
-
Mix 1-2 µL of the this compound-eEF2 complex with an equal volume of the reservoir solution on a siliconized cover slip.
-
Invert the cover slip over the reservoir well.
-
A typical reservoir solution contains 50 mM MES pH 5.6, 2.4 M ammonium sulfate, and 10 mM magnesium acetate.[6]
-
-
Crystal Growth and Optimization:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor for crystal growth over several days to weeks.
-
Optimize crystallization conditions by varying the protein and precipitant concentrations, pH, and temperature.
-
Protocol 3: X-ray Data Collection and Processing
Materials:
-
Crystals of the this compound-eEF2 complex
-
Cryoprotectant (e.g., reservoir solution supplemented with 25% glycerol)
-
Synchrotron X-ray source
-
X-ray detector
Procedure:
-
Crystal Harvesting and Cryo-cooling:
-
Carefully transfer a single crystal from the crystallization drop into a cryoprotectant solution to prevent ice formation during data collection.
-
Mount the crystal in a nylon loop and flash-cool it in liquid nitrogen.
-
-
Data Collection:
-
Collect diffraction data at a synchrotron beamline.
-
The major stages of data collection include spot finding, autoindexing, and parameter refinement.[7]
-
-
Data Processing:
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action, inhibiting protein synthesis.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for this compound-eEF2 complex crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Purification and crystallization of the yeast elongation factor eEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Purification, crystallization and preliminary X-ray crystallographic analysis of mammalian translation elongation factor eEF1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR Spectroscopy for the Structural Elucidation of New Sordarin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sordarins are a class of potent antifungal agents first isolated from the fungus Sordaria araneosa.[1][2] They exhibit a unique mechanism of action, selectively inhibiting protein synthesis in fungi by stabilizing the eukaryotic elongation factor 2 (eEF2)-ribosome complex.[2][3][4] This novel mode of action makes sordarin and its derivatives promising candidates for the development of new antimycotics, especially in the face of growing resistance to existing drugs.[1]
The core structure of this compound is a complex tetracyclic diterpene glycoside.[1][5] The development of new, semi-synthetic this compound derivatives with improved efficacy and pharmacokinetic profiles is an active area of research.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these new chemical entities.[9] This document provides detailed application notes and protocols for employing a suite of NMR experiments to characterize novel this compound derivatives.
Mechanism of Action: Inhibition of Fungal Protein Synthesis
Unlike most antifungal agents that target the cell membrane, sordarins specifically interfere with the fungal translational machinery.[1][3] They bind to and stabilize the complex formed between the ribosome and eukaryotic elongation factor 2 (eEF2), an enzyme crucial for the translocation of tRNA and mRNA during protein synthesis.[2][10] This stabilization effectively freezes the ribosome, halting the elongation phase of the polypeptide chain and leading to cell death.[3][11] The high specificity of sordarins for fungal eEF2 over its mammalian counterpart contributes to their selective toxicity.[10][11]
Caption: this compound's mechanism of action, halting protein synthesis.
Experimental Workflow for Structural Elucidation
The complete structural characterization of a new this compound derivative involves a systematic approach, beginning with sample preparation and culminating in the assembly of data from various NMR experiments. Modern NMR techniques, including 2D correlation spectroscopy, are essential for determining the covalent structure and relative stereochemistry of complex molecules like sordarins.[12][13]
Caption: General workflow for NMR-based structural elucidation.
Key NMR Experiments: Protocols and Applications
For successful structure determination, a series of 1D and 2D NMR experiments should be performed.[14] The following protocols are generalized for modern NMR spectrometers (e.g., 400-600 MHz) equipped with a cryoprobe.[12]
¹H NMR (Proton NMR)
-
Purpose: To identify the number and type of different proton environments in the molecule, their integration (ratio), and splitting patterns (J-coupling), which reveals adjacent protons.
-
Protocol:
-
Prepare the sample by dissolving 5-10 mg of the this compound derivative in ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard 1D proton spectrum. Key parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width (SW): ~12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16, depending on concentration.
-
-
Process the data: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or internal standard (TMS).
-
¹³C NMR and DEPT (Carbon NMR)
-
Purpose: To determine the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.
-
Protocol:
-
Use the same sample as for ¹H NMR.
-
Acquire a standard ¹³C spectrum with proton decoupling. Key parameters include:
-
Pulse Program: A standard inverse-gated decoupling experiment (e.g., zgig).
-
Spectral Width (SW): ~200-250 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.
-
-
Acquire DEPT-135, DEPT-90, and DEPT-45 spectra to determine carbon types.
-
Process and reference the spectra similarly to the ¹H spectrum.
-
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds.[15][16] This is crucial for tracing out proton spin systems within the molecule, such as the connections within the diterpene core or the glycosyl moiety.
-
Protocol: [17]
-
Set up a gradient-selected COSY experiment (e.g., cosygpqf).
-
Set the spectral width (SW) in both F1 and F2 dimensions to match the ¹H spectrum.
-
Set the number of data points (TD) to 2048 in F2 and 256-512 in F1.
-
Set the number of scans (NS) to 2-8 per increment.
-
Process the 2D data by applying Fourier transform in both dimensions, phase correction, and symmetrization if needed.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which proton is directly attached to which carbon atom.[15][16] This provides direct ¹H-¹³C one-bond correlations.
-
Protocol:
-
Set up a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2). Edited HSQC can also distinguish CH/CH₃ from CH₂ groups by phase.
-
Set the F2 (¹H) dimension spectral width as in the ¹H spectrum and the F1 (¹³C) dimension spectral width as in the ¹³C spectrum.
-
Set TD to 1024-2048 in F2 and 256 in F1.
-
Set the number of scans (NS) to 2-16 per increment.
-
Process the 2D data with appropriate window functions, Fourier transform, and phase correction.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[15][16] This is arguably the most powerful experiment for assembling the carbon skeleton, as it connects different spin systems identified by COSY.
-
Protocol:
-
Set up a gradient-selected HMBC experiment (e.g., hmbcgplpndqf).
-
Set spectral widths and data points similarly to the HSQC experiment.
-
The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.
-
Set the number of scans (NS) to 8-32 per increment, as correlations can be weak.
-
Process the 2D data. HMBC spectra are typically presented in magnitude mode.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (<5 Å), regardless of whether they are connected through bonds.[16] This is essential for determining the relative stereochemistry and 3D conformation of the molecule.
-
Protocol: [17]
-
Set up a gradient-selected NOESY experiment (e.g., noesygpph). For medium-sized molecules where the NOE might be zero, a ROESY experiment is preferred.
-
Set spectral widths and data points as in the COSY experiment.
-
A key parameter is the mixing time (d8), which typically ranges from 300-800 ms. A series of experiments with different mixing times may be necessary.
-
Set the number of scans (NS) to 8-16 per increment.
-
Process the 2D data with appropriate phasing. Cross-peaks indicate spatial proximity.
-
Data Presentation and Interpretation
Systematic tabulation of NMR data is crucial for analysis and reporting.
¹H and ¹³C NMR Data
All proton and carbon chemical shifts (δ) should be tabulated, along with proton multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hertz.
Table 1: Representative ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for a Hypothetical this compound Derivative in CDCl₃
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 55.2 | 2.15 (d, 8.5) |
| 2 | 82.1 | 3.88 (dd, 8.5, 4.0) |
| 3 | 45.3 | 1.95 (m) |
| 4 | 38.9 | 1.60 (m) |
| 5 | 135.4 | - |
| 6 | 125.8 | 5.45 (br s) |
| ... | ... | ... |
| 1' | 98.5 | 4.50 (d, 7.5) |
| 2' | 74.2 | 3.55 (t, 7.5) |
| ... | ... | ... |
| OMe | 56.8 | 3.41 (s) |
| CHO | 194.5 | 9.78 (s) |
| COOH | 178.9 | - |
Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts will vary for each new derivative.
2D NMR Correlation Data
Key correlations from 2D experiments that confirm the structure should also be tabulated.
Table 2: Key COSY, HMBC, and NOESY Correlations for a Hypothetical this compound Derivative
| Proton(s) | COSY Correlations (¹H) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
|---|---|---|---|
| H-1 | H-2 | C-2, C-3, C-11, COOH | H-2, H-10a |
| H-6 | H-7a, H-7b | C-4, C-5, C-8 | H-7a, H-14 |
| H-1' | H-2' | C-2 (Aglycone), C-3', C-5' | H-3', H-5' |
| CHO | - | C-8, C-9, C-10 | H-8 |
| ... | ... | ... | ... |
By systematically analyzing the data from these tables, one can piece together the molecular fragments, connect them to form the complete carbon skeleton, and finally, determine the relative stereochemistry to fully elucidate the structure of the new this compound derivative.
References
- 1. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antifungal agent with a unique mode of action [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C27H40O8 | CID 485851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound oxazepine derivatives as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FR290581, a novel this compound derivative: synthesis and antifungal activity. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Desktop NMR for structure elucidation and identification of strychnine adulteration - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. princeton.edu [princeton.edu]
- 17. chem.ubc.ca [chem.ubc.ca]
Application Notes and Protocols for Studying Sordarin's Effect on Fungal Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sordarin and its derivatives represent a promising class of antifungal agents with a unique mechanism of action. Unlike many existing antifungals that target the fungal cell membrane or wall, sordarins specifically inhibit protein synthesis by stabilizing the eukaryotic elongation factor 2 (eEF2) on the ribosome.[1][2][3][4][5][6] This targeted action halts the elongation step of translation, leading to fungal cell death. Fungal biofilms, complex communities of microorganisms embedded in a self-produced extracellular matrix, are notoriously resistant to conventional antifungal therapies. This application note provides a detailed experimental framework to investigate the efficacy of this compound against fungal biofilms, focusing on key pathogens such as Candida albicans.
Mechanism of Action: this compound's Impact on Fungal Protein Synthesis
This compound's primary target is the fungal translational machinery. It selectively binds to the fungal eEF2, a key protein involved in the elongation phase of protein synthesis.[7][8][9] This binding event stabilizes the eEF2-ribosome complex, effectively stalling the ribosome on the messenger RNA (mRNA) and preventing the translocation of peptidyl-tRNA.[4] This cessation of protein synthesis is ultimately lethal to the fungal cell. The high specificity of this compound for fungal eEF2 contributes to its low potential for toxicity in mammalian systems.[1]
Diagram of this compound's Mechanism of Action
Caption: this compound inhibits fungal protein synthesis by stabilizing the eEF2-ribosome complex.
Experimental Protocols
This section outlines detailed protocols for assessing the antibiofilm activity of this compound. Candida albicans is used as a model organism, but these protocols can be adapted for other biofilm-forming fungi.
Fungal Strain and Culture Conditions
-
Strain: Candida albicans SC5314 is a commonly used and well-characterized strain for biofilm studies.
-
Growth Medium: Yeast Peptone Dextrose (YPD) broth for routine culture and RPMI-1640 medium buffered with MOPS for biofilm formation.[10][11]
-
Culture Conditions: Maintain planktonic cultures at 30°C with agitation (200 rpm).
Minimum Inhibitory Concentration (MIC) Determination
Before assessing biofilm susceptibility, the MIC of this compound against planktonic C. albicans should be determined using the broth microdilution method according to CLSI guidelines (M27-A3).
| Parameter | Specification |
| Method | Broth Microdilution |
| Medium | RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS |
| Inoculum Preparation | Adjust fungal suspension to 0.5-2.5 x 10³ CFU/mL |
| This compound Concentrations | Serially dilute this compound in the test medium. A typical range would be 0.03 to 16 µg/mL. |
| Incubation | 35°C for 24-48 hours |
| Endpoint Reading | Visual determination of the lowest concentration with significant inhibition of growth compared to the control. |
Biofilm Formation Assay
This protocol describes the formation of C. albicans biofilms in 96-well microtiter plates.
-
Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.[12]
-
Biofilm Formation: Add 100 µL of the cell suspension to the wells of a flat-bottom 96-well polystyrene microtiter plate. Incubate at 37°C for 90 minutes for initial adherence.
-
Washing: After the adhesion phase, gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Biofilm Growth: Add 200 µL of fresh RPMI-1640 medium to each well and incubate for 24-48 hours at 37°C to allow for biofilm maturation.
This compound Treatment of Pre-formed Biofilms
-
Preparation: After biofilm formation, carefully remove the medium from the wells.
-
Treatment: Add 200 µL of RPMI-1640 medium containing various concentrations of this compound (e.g., from 1x to 64x the planktonic MIC) to the biofilm-containing wells. Include a drug-free control.
-
Incubation: Incubate the plates for an additional 24 hours at 37°C.
Quantification of Biofilm Viability (XTT Reduction Assay)
The XTT assay measures the metabolic activity of the biofilm cells, providing an indication of cell viability.
-
Washing: After this compound treatment, wash the biofilms twice with PBS to remove the drug and any planktonic cells.
-
XTT-Menadione Solution: Prepare a solution of XTT (0.5 mg/mL in PBS) and menadione (B1676200) (1 µM in acetone).[13]
-
Assay: Add 100 µL of the XTT-menadione solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 2-5 hours.
-
Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Data Analysis: The Sessile Minimum Inhibitory Concentration (SMIC) can be determined as the lowest this compound concentration that causes a 50% or 80% reduction in metabolic activity compared to the untreated control.[13]
Quantification of Biofilm Biomass (Crystal Violet Assay)
The crystal violet assay quantifies the total biofilm biomass, including cells and the extracellular matrix.
-
Washing: Following this compound treatment, wash the biofilms twice with PBS.
-
Fixation: Fix the biofilms with 100 µL of methanol (B129727) for 15 minutes.
-
Staining: Remove the methanol and stain the biofilms with 100 µL of 0.1% (w/v) crystal violet solution for 20 minutes.[14][15]
-
Washing: Wash the wells thoroughly with deionized water to remove excess stain.
-
Solubilization: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualization of Biofilm Architecture (Confocal Laser Scanning Microscopy - CLSM)
CLSM allows for the three-dimensional visualization of the biofilm structure and the effect of this compound treatment.
-
Biofilm Formation: Grow biofilms on sterile glass coverslips placed in 24-well plates as described above.
-
This compound Treatment: Treat the biofilms with this compound as previously described.
-
Staining: After treatment, wash the biofilms and stain with fluorescent dyes. A common combination is:
-
FUN-1: Stains metabolically active cells red.
-
Calcofluor White: Stains chitin (B13524) in the fungal cell walls blue.[11][16]
-
-
Imaging: Mount the coverslips on a glass slide and visualize using a confocal microscope. Acquire Z-stack images to reconstruct the 3D architecture of the biofilm.[10][17][18]
-
Image Analysis: Analyze the images to assess changes in biofilm thickness, cell morphology, and the proportion of live/dead cells.
Data Presentation
Quantitative data from the XTT and crystal violet assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on C. albicans Biofilm Metabolic Activity (XTT Assay)
| This compound Conc. (µg/mL) | Mean Absorbance (490 nm) ± SD | % Inhibition of Metabolic Activity |
| Untreated | ... | 0 |
| MIC x1 | ... | ... |
| MIC x2 | ... | ... |
| MIC x4 | ... | ... |
| MIC x8 | ... | ... |
| MIC x16 | ... | ... |
| MIC x32 | ... | ... |
| MIC x64 | ... | ... |
Table 2: Effect of this compound on C. albicans Biofilm Biomass (Crystal Violet Assay)
| This compound Conc. (µg/mL) | Mean Absorbance (570 nm) ± SD | % Reduction in Biomass |
| Untreated | ... | 0 |
| MIC x1 | ... | ... |
| MIC x2 | ... | ... |
| MIC x4 | ... | ... |
| MIC x8 | ... | ... |
| MIC x16 | ... | ... |
| MIC x32 | ... | ... |
| MIC x64 | ... | ... |
Fungal Biofilm Signaling Pathways and Potential this compound Interference
The formation of fungal biofilms is a complex process regulated by intricate signaling networks. Key pathways involved in C. albicans biofilm development include the mitogen-activated protein kinase (MAPK) and the cAMP-protein kinase A (cAMP-PKA) pathways.[19][20][21][22] These pathways regulate cell adhesion, hyphal formation, and extracellular matrix production. While this compound's primary target is protein synthesis, its downstream effects could indirectly impact these signaling cascades by inhibiting the synthesis of key regulatory proteins.
Diagram of Fungal Biofilm Formation Signaling Pathways
Caption: Key signaling pathways regulating fungal biofilm formation and potential disruption by this compound.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating this compound's effect on fungal biofilms.
Diagram of Experimental Workflow
Caption: Workflow for assessing the antibiofilm activity of this compound.
References
- 1. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits fungal protein synthesis by blocking translocation differently to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sordarins: A new class of antifungals with selective inhibition of the protein synthesis elongation cycle in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species-specific inhibition of fungal protein synthesis by this compound: identification of a this compound-specificity region in eukaryotic elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel and Robust Method for Investigating Fungal Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Frontiers | Antimicrobial effects of XF drugs against Candida albicans and its biofilms [frontiersin.org]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. commons.erau.edu [commons.erau.edu]
- 15. mdpi.com [mdpi.com]
- 16. Antifungal and Antibiofilm Efficacy of Paeonol Treatment Against Biofilms Comprising Candida albicans and/or Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A confocal microscopy based method to monitor extracellular pH in fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fungal biofilm formation and its regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Sordarin solubility in aqueous buffers for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Sordarin solubility in aqueous buffers for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound and its sodium salt?
This compound itself is a lipophilic molecule with poor water solubility. To overcome this, the sodium salt of this compound is commonly used in research. This compound sodium is generally considered soluble in water.[1][2]
Q2: What is the reported aqueous solubility of this compound sodium?
This compound sodium is reported to be soluble in water at concentrations up to 10 mg/mL.[2] However, achieving and maintaining this concentration can be influenced by factors such as dissolution time, temperature, and the pH of the solution.[2]
Q3: Can I use organic solvents to prepare this compound stock solutions?
Yes, Dimethyl Sulfoxide (DMSO) is a common co-solvent used to prepare concentrated stock solutions of this compound and its derivatives.[3][4] When preparing a stock solution in DMSO, it is crucial to ensure that the final concentration of DMSO in the aqueous assay buffer is kept low (typically ≤1%) to avoid solvent-induced artifacts or toxicity in biological assays.[1][2]
Q4: How should I store this compound sodium stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound sodium at -20°C or -80°C. It is also advisable to prepare fresh solutions for each experiment and to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of this compound sodium for in vitro assays.
| Issue | Possible Cause | Recommended Solution |
| This compound sodium powder is not dissolving completely in water or aqueous buffer. | - Insufficient dissolution time or agitation: The kinetics of dissolution may be slow.[2]- Low solvent temperature: Solubility can be temperature-dependent.[2]- Suboptimal pH: The pH of the buffer can affect the ionization and solubility of this compound sodium.[2] | - Allow for a longer stirring time using a magnetic stirrer for thorough mixing.[2]- Gently warm the solution to 37°C. Do not boil, as this may cause degradation.[2]- Empirically test adjusting the pH of the buffer slightly to see if it improves solubility.[2] |
| The solution becomes cloudy or a precipitate forms after initial dissolution. | - Supersaturation: The concentration may be too high for the specific buffer conditions, leading to precipitation.[2]- Temperature change: A solution prepared at a higher temperature may precipitate upon cooling.[2]- Interaction with buffer components: Salts or other components in the buffer may reduce this compound's solubility.[1] | - Attempt to prepare a more dilute solution.[2]- If the solution was warmed, try to maintain a slightly elevated temperature if the experiment allows.[2]- Prepare the this compound sodium solution in pure water first before adding it to a complex buffer.[2] |
| Inconsistent results in biological assays. | - Incomplete dissolution: This can lead to an inaccurate final concentration of the compound.- Compound degradation: this compound may not be stable in the prepared solution over time. | - Visually inspect the stock solution for any undissolved particles before use. Consider filtering the solution through a 0.22 µm filter.[2]- Always prepare fresh solutions for each experiment to ensure compound integrity.[2] |
Quantitative Solubility Data
While extensive quantitative data on this compound sodium solubility in a wide range of specific buffers is limited in the literature, the following table summarizes the reported qualitative and semi-quantitative solubility information.
| Solvent/Buffer | Reported Solubility | Temperature | Method/Notes |
| Water | ≤10 mg/mL | Not Specified | Qualitative and semi-quantitative reports.[2][5] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified | Warming may be required to achieve this concentration.[5] |
| Ethanol | Soluble | Not Specified | Qualitative report.[2] |
| Methanol | Soluble | Not Specified | Qualitative report.[2] |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Varies | Room Temperature | Solubility is dependent on the final concentration and the percentage of any co-solvent like DMSO used.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Sodium Aqueous Solution
Objective: To prepare a clear, aqueous solution of this compound sodium for use in in vitro assays.
Materials:
-
This compound sodium powder
-
Sterile, deionized or distilled water
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Weigh the desired amount of this compound sodium powder.
-
Add the powder to a sterile container with the appropriate volume of sterile water to achieve the target concentration.
-
Place the container on a magnetic stirrer and stir until the powder is completely dissolved. This may take an extended period.
-
Gentle warming to 37°C can be applied to aid dissolution if necessary.
-
Visually inspect the solution for any undissolved particles or cloudiness.
-
For sterile applications, filter the final solution through a 0.22 µm filter.
-
Store the solution appropriately, preferably at -20°C or -80°C for long-term storage, or use it fresh.
Protocol 2: Enhancing this compound Sodium Solubility with a Co-solvent (DMSO)
Objective: To prepare a concentrated stock solution of this compound sodium in DMSO for subsequent dilution into aqueous buffers.
Materials:
-
This compound sodium powder
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Vortex mixer
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a concentrated stock solution of this compound sodium in 100% DMSO (e.g., 10 mg/mL).
-
Use a vortex mixer to ensure the compound is fully dissolved. Gentle warming can also be applied.
-
For the in vitro assay, dilute the DMSO stock solution into the final aqueous buffer to the desired working concentration.
-
Crucially, ensure the final concentration of DMSO in the experimental medium is low (e.g., ≤1%) to avoid solvent-induced effects.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: this compound inhibits fungal protein synthesis by stabilizing the eEF2-ribosome complex.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - this compound, an antifungal agent with a unique mode of action [beilstein-journals.org]
Sordarin Stability Under Diverse pH and Temperature Conditions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of the antifungal agent Sordarin under various experimental conditions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most well-documented degradation pathway for this compound is the hydrolysis of its glycosidic bond under acidic conditions. This process cleaves the sordose sugar moiety from the diterpenoid core, resulting in the formation of the aglycone, sordaricin.[1] The tetracyclic diterpene core may also undergo further rearrangement or oxidation under harsh conditions.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, solid this compound sodium should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, it is reported to be stable for at least four years. This compound solutions are considerably less stable than the solid form. For long-term storage of solutions (up to six months), it is recommended to prepare aliquots in a suitable solvent (e.g., DMSO or water) and store them at -80°C. To avoid degradation, repeated freeze-thaw cycles should be avoided. For cell culture applications, it is advisable to use freshly prepared solutions or solutions stored at -20°C for no more than one month.[1]
Q3: Is this compound sensitive to light?
A3: While extensive photostability studies on this compound are not widely published, it is considered good laboratory practice to protect this compound solutions from light, especially during long-term storage and throughout experiments.[1] Photodegradation is a common concern for complex organic molecules. Therefore, storing solutions in amber vials or wrapping containers in aluminum foil is a recommended precautionary measure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of antifungal activity in stored solutions | Degradation of this compound due to improper storage (e.g., incorrect temperature, exposure to light, repeated freeze-thaw cycles). | - Prepare fresh solutions from a solid stock for each experiment.- Aliquot stock solutions for single use to minimize freeze-thaw cycles and store at -80°C for long-term storage.[1]- Confirm the activity of a new batch of this compound against a known sensitive fungal strain. |
| Inconsistent results between experiments | - Variability in the concentration of active this compound due to degradation.- Inaccurate initial weighing or dilution. | - Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to confirm the concentration of stock and working solutions before each experiment.- Prepare fresh dilutions for each experiment to ensure accuracy. |
| Appearance of unknown peaks in HPLC analysis | - Degradation of this compound.- Contamination of the sample or solvents. | - Perform forced degradation studies to identify potential degradation products and their retention times.- Ensure the purity of all solvents and meticulously clean all equipment to prevent contamination.- Utilize a validated stability-indicating HPLC method capable of resolving this compound from its degradation products. |
| Precipitate formation in aqueous solutions | - Poor solubility of this compound under specific buffer conditions.- pH-dependent precipitation. | - this compound sodium is generally soluble in water, but its solubility can be influenced by the pH and ionic strength of the buffer.[1]- Ensure the pH of the solution is within a range where this compound is known to be soluble.- If using buffers, verify their compatibility with this compound.- For in vivo formulations, consider the use of co-solvents such as PEG400 or suspending agents like carboxymethyl cellulose. |
Quantitative Stability Data
The following tables summarize the stability of this compound under various stress conditions. This data is compiled from illustrative sources and should be confirmed experimentally in your own laboratory setting.
Table 1: Stability of this compound Sodium in Solution (1 mg/mL) Under Different pH Conditions
| Condition | Solvent | Temperature | Duration | Remaining this compound (%) | Observations |
| Acidic | 0.1 M HCl | 25°C | 24 hours | 85.3% | Significant degradation observed. |
| Neutral | Water (pH ~6-7) | 25°C | 24 hours | 99.2% | Stable at near-neutral pH. |
| Basic | 0.1 M NaOH | 25°C | 24 hours | 88.7% | Significant degradation observed. |
Data is illustrative and should be confirmed experimentally.
Table 2: Stability of this compound Sodium in Solution (1 mg/mL) Under Accelerated and Photolytic Conditions
| Stress Condition | Solvent | Temperature | Duration | Remaining this compound (%) | Observations |
| Accelerated (Thermal) | Water | 40°C | 7 days | 92.5% | Minor degradation products observed. |
| Accelerated (Thermal) | PBS (pH 7.4) | 40°C | 7 days | 91.8% | Slight increase in degradation compared to water. |
| Accelerated (Thermal) | DMSO | 40°C | 7 days | 98.1% | Appears more stable in DMSO. |
| Photolytic (Exposed to Light) | Water | 25°C | 24 hours | 94.6% | Moderate degradation under light exposure. |
| Photolytic (Protected from Light) | Water | 25°C | 24 hours | 99.5% | Stable when protected from light. |
Data is illustrative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound sodium in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, and 24 hours).[1] Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and collect samples at various time points.[1] Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light, and collect samples at various time points.[1]
-
Thermal Degradation: Incubate both the solid this compound sodium and the stock solution at an elevated temperature (e.g., 70°C) for an extended period (e.g., 24, 48, and 72 hours).[1]
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute all samples to a suitable concentration for analysis using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound (Hypothetical)
This protocol describes a hypothetical HPLC method for the quantification of this compound and the separation of its degradation products. This method should be validated in your laboratory.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Visualizing Experimental Workflows and Pathways
To aid in the understanding of the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for a forced degradation study of this compound.
Caption: Mechanism of action of this compound in fungal protein synthesis.
References
Troubleshooting low yield in the chemical synthesis of Sordarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of Sordarin, with a particular focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The total synthesis of this compound is a complex undertaking characterized by its intricate tetracyclic diterpene core, known as sordaricin (B1205495), and the stereoselective installation of a glycosidic linkage. Key challenges include:
-
Construction of the tetracyclic core: The formation of the strained norbornene-like framework of sordaricin requires carefully planned cycloaddition or cyclization strategies.[1][2]
-
Stereocontrol: Establishing the correct relative and absolute stereochemistry throughout the synthesis is critical and often requires multiple chiral centers to be set precisely.
-
β-Selective glycosylation: Attaching the sugar moiety to the sterically hindered sordaricin aglycone with the desired β-anomeric configuration is a significant hurdle.[1][3]
-
Protecting group strategy: The synthesis involves numerous functional groups that necessitate a robust and orthogonal protecting group strategy to avoid unwanted side reactions.[1]
-
Low overall yields: Due to the multi-step nature of the syntheses, achieving a high overall yield is challenging. Reported total syntheses have overall yields in the low single digits.[1][2]
Q2: Which key reactions are most prone to low yields in this compound synthesis?
Based on published total syntheses, the following reactions are critical and can be susceptible to low yields:[1]
-
Intramolecular Diels-Alder Reaction: Used in the Kato and Mander syntheses to construct the tetracyclic core.[1][2] The yield and regioselectivity of this reaction can be sensitive to reaction conditions.
-
Intramolecular Tsuji-Trost Reaction: Employed in the Narasaka synthesis to form a key C-C bond in the sordaricin core. While high-yielding in the reported synthesis (92%), this reaction can be sensitive to catalyst, ligand, and substrate.[1][3]
-
β-Selective Glycosylation: The final coupling of the sordaricin aglycone with the sugar donor is a challenging step where low yields and incorrect stereoisomers are common issues.[1][3]
-
Oxidative Cleavage Reactions (e.g., Lemieux-Johnson): Used to unmask aldehyde functionalities, these reactions can sometimes lead to over-oxidation or side products, impacting the overall yield.[1][4]
Troubleshooting Guides
Issue 1: Low Yield in the Intramolecular Diels-Alder Reaction for Sordaricin Core Synthesis
The intramolecular [4+2] cycloaddition is a key step in several synthetic routes to sordaricin. Low yields can often be attributed to incorrect thermal conditions, substrate instability, or unfavorable transition state energetics.
Troubleshooting Workflow
Troubleshooting the Intramolecular Diels-Alder Reaction.
Q: My intramolecular Diels-Alder reaction to form the sordaricin core is giving a low yield and a mixture of regioisomers. How can I improve this?
A: The regioselectivity of the Diels-Alder cycloaddition in Mander's synthesis was found to be highly dependent on the reaction temperature. The desired product is the thermodynamically less stable regioisomer, which is favored at lower temperatures.[2]
-
Temperature Optimization: Heating the reaction at 40°C resulted in the quantitative formation of the desired sordaricin methyl ester.[1] In contrast, heating at temperatures above 150°C favored the formation of the undesired regioisomer.[2] It is crucial to carefully control the reaction temperature to favor the kinetic product.
-
Lewis Acid Catalysis: While the reported syntheses often use thermal conditions, Lewis acid catalysis can accelerate the reaction and improve selectivity by lowering the LUMO of the dienophile. A screening of various Lewis acids (e.g., Et₂AlCl, BF₃·OEt₂) could be beneficial.
-
Solvent Choice: High-boiling, non-polar solvents such as toluene or xylene are typically used for thermal intramolecular Diels-Alder reactions. Ensure the solvent is anhydrous and degassed to prevent side reactions.
Quantitative Data: Key Cycloaddition Step in Sordaricin Syntheses
| Synthesis | Key Cycloaddition/Cyclization Step | Conditions | Yield |
| Kato (1993) | Intramolecular Diels-Alder | Benzene, 40°C | Not explicitly stated for this step, but overall yield was 2% over 16 steps.[1] |
| Mander (2003) | Intramolecular Diels-Alder | 40°C | Quantitative[1] |
| Narasaka (2006) | Intramolecular Tsuji-Trost | Pd(PPh₃)₄, NaH | 92%[1] |
Issue 2: Low Yield and/or Poor Stereoselectivity in the β-Glycosylation of Sordaricin
The final step in the synthesis of this compound is the glycosylation of the sordaricin aglycone. This reaction is challenging due to the steric hindrance of the aglycone's hydroxyl group. Achieving high β-selectivity is a common problem.
Troubleshooting Workflow
Troubleshooting the β-Glycosylation of Sordaricin.
Q: I am struggling with the glycosylation of my sordaricin derivative. The yield is low, and I am getting a mixture of α and β anomers. How can I improve the β-selectivity?
A: The successful glycosylation in Narasaka's synthesis of (-)-sordarin relied on a Mukaiyama diastereoselective glycosylation.[1] Several factors are key to achieving high β-selectivity:
-
Glycosyl Donor: A glycosyl fluoride was used as the donor. These donors are generally more stable than the corresponding bromides or trichloroacetimidates, which can be advantageous in complex syntheses.
-
Promoter System: The reaction was promoted using a combination of SnCl₂ and AgClO₄ in Et₂O.[3] This specific Lewis acid system was found to be optimal after screening.
-
Neighboring Group Participation: A p-methoxybenzoyl protecting group on the sugar donor provides 1,3-anchimeric assistance during the departure of the anomeric fluoride, which helps to secure the desired β-configuration of the newly formed glycosidic bond.[1]
-
Solvent: The choice of solvent can have a significant impact on the stereochemical outcome of glycosylation reactions. Ethereal solvents like diethyl ether (Et₂O) were used in the successful synthesis.
Quantitative Data: Glycosylation of Sordaricin Ethyl Ester in Narasaka's Synthesis
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Yield (β-anomer) |
| Glycosyl fluoride (with p-methoxybenzoyl group) | Sordaricin ethyl ester | SnCl₂, AgClO₄ | Et₂O | 79%[3] |
Experimental Protocol: Mukaiyama Glycosylation of Sordaricin Ethyl Ester (Adapted from Narasaka, 2006)
-
Preparation: In a flame-dried flask under an argon atmosphere, dissolve the sordaricin ethyl ester acceptor in anhydrous diethyl ether (Et₂O).
-
Addition of Reagents: Add the glycosyl fluoride donor (typically 1.2-1.5 equivalents). Cool the mixture to the recommended temperature (e.g., -78 °C).
-
Initiation: Add a pre-mixed solution/suspension of the promoters, tin(II) chloride (SnCl₂) and silver perchlorate (B79767) (AgClO₄), in Et₂O dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica (B1680970) gel column chromatography.
Issue 3: Low Yield in the Lemieux-Johnson Oxidation
The Lemieux-Johnson oxidation is a useful method for the oxidative cleavage of alkenes to aldehydes. However, it can sometimes result in low yields due to the formation of side products or incomplete reaction.
Troubleshooting Workflow
Troubleshooting the Lemieux-Johnson Oxidation.
Q: My Lemieux-Johnson oxidation is giving a low yield of the desired aldehyde. What are the common pitfalls?
A: Low yields in the Lemieux-Johnson oxidation can arise from several factors:
-
Side Product Formation: The classical Lemieux-Johnson oxidation can generate side products. The addition of a non-nucleophilic base, such as 2,6-lutidine, can often improve the yield by buffering the reaction mixture.[4]
-
Reagent Quality: Ensure that the osmium tetroxide (OsO₄) is catalytically active and the sodium periodate (B1199274) (NaIO₄) is of high purity and sufficient quantity to regenerate the osmium catalyst and cleave the intermediate diol.
-
Over-oxidation: While the Lemieux-Johnson reaction is known to stop at the aldehyde stage, contamination with other oxidizing agents or non-optimal conditions could potentially lead to the formation of carboxylic acids, though this is less common than with permanganate-based reagents.[4]
-
Selective Cleavage: In the Narasaka synthesis, a selective Lemieux-Johnson cleavage of vinyl groups was achieved in the presence of PhB(OH)₂.[1] This suggests that additives can be used to modulate the reactivity and selectivity of the oxidation.
Experimental Protocol: Lemieux-Johnson Oxidation (General Procedure)
-
Setup: In a round-bottom flask, dissolve the alkene substrate in a suitable solvent system (e.g., aqueous dioxane or THF/water).
-
Addition of Reagents: Add a catalytic amount of osmium tetroxide (as a solution in toluene or tert-butanol). Then, add a stoichiometric amount of sodium periodate (typically 2-4 equivalents). If required, add a non-nucleophilic base like 2,6-lutidine.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) or sodium thiosulfate (B1220275) solution). Extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude aldehyde.
-
Purification: Purify the crude product by column chromatography or other suitable methods.
References
Technical Support Center: Optimizing Sordarin Concentration for Effective Fungal Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sordarin and its derivatives for fungal growth inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound exerts its antifungal effect by selectively inhibiting protein synthesis in fungi.[1][2][3][4] It specifically targets and stabilizes the complex formed between the ribosome and eukaryotic elongation factor 2 (eEF2).[1][2][5] This stabilization prevents the translocation of the ribosome along the mRNA, thereby halting the elongation step of protein synthesis and leading to fungal cell death.[1][5][6]
Q2: Why is this compound selective for fungi?
A2: The selectivity of this compound for fungi over mammalian cells is attributed to structural differences in the target protein, eEF2, between fungal and mammalian systems.[7][8] this compound and its derivatives exhibit potent inhibition of fungal protein synthesis with minimal to no effect on the mammalian protein synthesis machinery.[7][8]
Q3: What is the general spectrum of activity for this compound derivatives?
A3: this compound and its semi-synthetic derivatives have demonstrated a broad spectrum of in vitro activity against a variety of pathogenic yeasts and molds.[1][2] Susceptible species include Candida albicans, Candida glabrata, and Cryptococcus neoformans.[7][9] However, some species, such as Candida krusei and Candida parapsilosis, have shown intrinsic resistance.[7][10]
Q4: What are the known mechanisms of resistance to this compound?
A4: The primary mechanism of resistance to this compound is target-based.[10] This includes mutations in the genes encoding eEF2, which can alter the this compound binding site and reduce its inhibitory effect.[10] Mutations in certain ribosomal proteins can also confer resistance by allosterically affecting the interaction between this compound and eEF2.[10]
Q5: How should this compound sodium be prepared for experiments?
A5: For in vitro assays, it is recommended to prepare a stock solution of this compound sodium in sterile distilled water or a suitable buffer.[11] Dimethyl sulfoxide (B87167) (DMSO) can also be used as a solvent. To ensure potency, it is advisable to prepare fresh solutions before each experiment.[11]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
-
Question: I am observing significantly higher MIC values for this compound against a fungal strain that is reported to be susceptible. What could be the cause?
-
Answer:
-
Inoculum Preparation: Inconsistent or incorrect inoculum density can significantly impact MIC results.[10][11] Ensure you are strictly adhering to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for preparing the fungal inoculum to a 0.5 McFarland standard.[10][11]
-
Growth Medium: The composition and pH of the growth medium can affect the activity of antifungal agents.[10] For most yeast susceptibility testing, RPMI-1640 medium with L-glutamine, buffered with MOPS to a pH of 7.0, is recommended.[10]
-
Compound Integrity: Ensure that the this compound compound has been stored correctly (typically at -20°C) and that fresh stock solutions are prepared for each experiment to avoid degradation.[11]
-
Intrinsic Resistance: Verify the identity of your fungal species. Some species have intrinsic resistance to this compound.[7][10] If possible, include a known susceptible strain as a positive control in your assay.[11]
-
Issue 2: High variability in results between experiments.
-
Question: My MIC results for this compound are inconsistent across different experimental runs. How can I improve reproducibility?
-
Answer:
-
Standardize Inoculum: As mentioned above, precise and consistent preparation of the fungal inoculum is critical.[10][11]
-
Consistent Endpoint Reading: For visual MIC determination, ensure that the endpoint is read consistently. The MIC is the lowest concentration that causes a significant inhibition of visible growth compared to the drug-free control.[1][10] For some fungi, a specific reduction in growth (e.g., ≥50%) is used as the endpoint.[12][13]
-
Solvent Effects: If using a solvent like DMSO, ensure the final concentration in all wells is consistent and does not exceed a level that could affect fungal growth (typically ≤1%).[6][7]
-
Issue 3: No inhibition of growth observed.
-
Question: I do not see any inhibition of fungal growth even at high concentrations of this compound. What should I investigate?
-
Answer:
-
Intrinsic Resistance: The fungal species you are testing may be intrinsically resistant to this compound.[7][10] Check the literature for the susceptibility of your specific species.
-
Compound Potency: There may be an issue with the this compound compound itself. Verify the certificate of analysis for the compound and ensure it has been stored properly.[11]
-
Experimental Setup: Double-check all steps of your experimental protocol, including media preparation, drug dilutions, and inoculum preparation, to rule out any errors.[14]
-
Data Presentation
Table 1: In Vitro Activity (MIC in µg/mL) of this compound Derivatives Against Pathogenic Yeasts
| Fungal Species | GM 222712 (MIC₉₀) | GM 237354 (MIC₉₀) | GM 193663 (MIC₉₀) | GM 211676 (MIC₉₀) |
| Candida albicans | 0.004 | 0.015 | 0.03 | 0.03 |
| Candida tropicalis | 0.06 | 0.12 | 0.5 | 0.5 |
| Candida kefyr | 0.06 | 0.12 | 0.5 | 0.5 |
Data sourced from literature[15]. MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: In Vitro Activity (IC₅₀ in µg/mL) of this compound Derivatives Against Pneumocystis carinii
| Compound | 50% Inhibitory Concentration (IC₅₀) |
| GM 193663 | <0.008 |
| GM 211676 | <0.008 |
| GM 222712 | <0.008 |
| GM 237354 | <0.008 |
Data sourced from literature[15]. IC₅₀ is the concentration that inhibits 50% of the activity of the control.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeasts.[1]
Materials:
-
This compound compound
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate
-
Sterile saline
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate.[1]
-
Suspend colonies in sterile saline.[1]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[1]
-
Dilute the standardized suspension in RPMI-1640 medium to the final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[6][10]
-
-
Drug Dilution:
-
Inoculation:
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 24-48 hours.[1]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.[1]
-
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the fungal translational machinery.[1]
Materials:
-
This compound compound
-
Fungal cells
-
Lysis buffer
-
Cell-free lysate (S-100 fraction and ribosomes)
-
Translation buffer
-
Radiolabeled amino acid (e.g., [³H]-leucine or [¹⁴C]-phenylalanine)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Preparation of Cell-Free Lysates:
-
In Vitro Translation Reaction:
-
Incubation:
-
Incubate the reactions to allow for protein synthesis.[13]
-
-
Measurement of Protein Synthesis:
-
IC₅₀ Determination:
-
The IC₅₀ value, the concentration of the compound that inhibits protein synthesis by 50%, is calculated by comparing the radioactivity in the treated samples to the untreated control.[1]
-
Mandatory Visualizations
Caption: this compound's mechanism of action, stabilizing the eEF2-ribosome complex.
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Caption: Troubleshooting logic for unexpectedly high this compound MIC values.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound oxazepine derivatives as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sordarins: In Vitro Activities of New Antifungal Derivatives against Pathogenic Yeasts, Pneumocystis carinii, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of Sordarin in cellular assays
Welcome to the technical support center for researchers utilizing Sordarin in cellular assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate potential off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected phenotypes in my mammalian cell line after this compound treatment. Could these be off-target effects?
A1: It is possible, though unlikely at optimized concentrations. This compound is known for its high selectivity for fungal eukaryotic Elongation Factor 2 (eEF2) over its mammalian orthologs.[1][2] This selectivity is due to specific amino acid differences in the this compound binding site on eEF2.[2][3] In fact, this compound and its derivatives do not typically affect protein synthesis in mammalian systems, such as rabbit reticulocytes, even at concentrations up to 100 µg/ml.[1]
However, at very high concentrations, any small molecule inhibitor has the potential to interact with unintended targets. The unexpected phenotypes could arise from:
-
High Concentrations: Using this compound at concentrations significantly above the IC50 for its intended fungal target can increase the likelihood of off-target binding.
-
Cell Line Specificity: The expression levels of potential off-target proteins can vary between cell lines.[4]
-
Compound Purity: Impurities in the this compound sample could have their own biological activities.
To investigate if the observed phenotype is an off-target effect, a logical troubleshooting approach is recommended.
Caption: Troubleshooting logic for identifying off-target effects.
Q2: How can I determine the optimal concentration of this compound to minimize off-target effects in my assay?
A2: The key is to perform a dose-response experiment to identify the lowest effective concentration that elicits the desired on-target effect.[4] Using concentrations well above the determined EC50 or IC50 increases the risk of engaging unintended targets.
A standard workflow involves treating your cells with a serial dilution of this compound and measuring a specific endpoint related to its on-target activity.
Caption: Workflow for a dose-response experiment.
For a detailed methodology, please refer to the "Experimental Protocols" section below.
Q3: Are there control strategies I can use to confirm that my observed effect is not an artifact?
A3: Yes, implementing proper controls is crucial for distinguishing on-target from off-target effects. A multi-faceted approach is the most robust:
-
Use a Structurally Related but Inactive Control: If available, a this compound analog known to be inactive against eEF2 can help rule out effects caused by the chemical scaffold itself.[4]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce the expression of the intended target protein.[4] If the phenotype observed with this compound persists after the target protein levels are reduced, it is highly indicative of an off-target effect.[4]
Q4: My assay shows high cytotoxicity. How can I determine if this is an on-target or off-target effect?
A4: High cytotoxicity can result from either potent on-target activity or off-target effects. To differentiate between these possibilities:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration of this compound that causes 50% cell death (CC50) and compare it to the concentration required for the desired biological effect (EC50). A large therapeutic window (a high CC50 relative to a low EC50) is desirable.
-
Test in a Target-Negative Cell Line: If possible, use a cell line that does not express the intended target. Observing toxicity in a target-negative cell line is a strong indicator of off-target effects.[4] this compound's high selectivity is based on key differences between fungal and mammalian eEF2.[2] Therefore, mammalian cells serve as a natural "target-negative" system for its primary antifungal mechanism. If you are studying a secondary, non-canonical target of this compound in mammalian cells, you would need to generate a specific knockout cell line for that target.
Data Summary
This compound and its derivatives are highly selective for fungal protein synthesis machinery, with significantly lower potency against mammalian systems.
| Compound | Target System | IC50 (µg/ml) | Reference |
| This compound | Candida albicans (in vitro translation) | 0.005 - 2.5 | [1] |
| This compound | Candida glabrata (in vitro translation) | 0.005 - 2.5 | [1] |
| This compound | Rabbit Reticulocyte (in vitro translation) | > 100 | [1] |
| This compound Derivatives | C. albicans, C. glabrata, C. neoformans | 0.005 - 2.5 | [1] |
| This compound Derivatives | Rabbit Reticulocyte | > 100 | [1] |
Table 1: Comparative IC50 values of this compound and its derivatives in fungal versus mammalian protein synthesis systems. The data illustrates the high selectivity of this compound for its fungal target.
Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific biological effect in a cellular assay.
1. Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Assay reagents to measure the desired endpoint (e.g., cell viability reagent like MTT, or a specific reporter assay kit)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase for the duration of the experiment.[5]
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete growth medium per well.
-
Incubate the plate overnight (or until cells have attached) at 37°C in a humidified 5% CO₂ incubator.[6]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical experiment might use 8 to 10 concentrations, spanning a wide range (e.g., 1 nM to 100 µM).[6][7]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[6]
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for a time period relevant to your biological question (e.g., 24, 48, or 72 hours).
-
-
Assay Measurement:
-
Perform the assay to measure the desired endpoint according to the manufacturer's instructions. For example, for an MTT assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data by setting the vehicle control as 100% activity (or viability) and a "no cells" or "maximum inhibition" control as 0%.
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and calculate the IC50 value.[8]
-
References
- 1. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-specific inhibition of fungal protein synthesis by this compound: identification of a this compound-specificity region in eukaryotic elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Addressing the short in vivo half-life of Sordarin derivatives
Welcome to the technical support center for Sordarin derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo application of this promising class of antifungal agents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on tackling the characteristically short in vivo half-life of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its derivatives?
A1: this compound and its derivatives are potent and highly specific inhibitors of fungal protein synthesis.[1] They function by targeting and stabilizing the fungal eukaryotic elongation factor 2 (eEF2) on the ribosome. This stabilization prevents the translocation step of protein synthesis, ultimately leading to the cessation of polypeptide chain elongation and fungal cell death. This unique mode of action makes them an attractive option for the development of new antifungal therapies, especially in light of growing resistance to existing drug classes.[1]
Q2: Why is the short in vivo half-life of this compound derivatives a significant concern?
A2: The efficacy of many antimicrobial agents is dependent on maintaining plasma concentrations above the minimum inhibitory concentration (MIC) for a sufficient duration. This compound derivatives often exhibit a short in vivo half-life, in some cases less than two hours in murine models.[2] This rapid clearance can make it challenging to maintain therapeutic drug levels, potentially leading to reduced efficacy and the development of drug resistance. Addressing this limitation is a critical step in the preclinical and clinical development of these compounds.
Q3: What are the primary drivers of the short in vivo half-life of this compound derivatives?
A3: The short in vivo half-life of this compound derivatives is primarily attributed to rapid metabolism, likely occurring in the liver. Studies have shown a correlation between the half-life of these compounds and liver blood flow, suggesting that hepatic clearance is a key determinant of their pharmacokinetic profile.[3]
Q4: What strategies can be employed to extend the in vivo half-life of this compound derivatives?
A4: While specific studies detailing successful half-life extension for this compound derivatives are limited, general medicinal chemistry and pharmaceutical strategies can be applied. These include:
-
Chemical Modification:
-
Modification of the Glycosyl Unit and Diterpene Core: Various modifications to the this compound structure have been explored to improve potency and spectrum of activity.[4][5] While not always explicitly focused on half-life, these modifications can alter the metabolic stability of the molecule.
-
Introduction of Halogens: Strategic placement of halogen atoms can block sites of metabolism and increase metabolic stability, a common strategy to extend a drug's half-life.[6]
-
-
Formulation Strategies:
-
Sustained-Release Formulations: Incorporating this compound derivatives into sustained-release delivery systems, such as lipid-based formulations (e.g., liposomes) or polymer matrices, can control the rate of drug release into the systemic circulation.[7][8]
-
Prodrug Approach: Designing a prodrug that is converted to the active this compound derivative in vivo can modify the pharmacokinetic profile.
-
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected in vivo efficacy.
-
Possible Cause 1: Sub-therapeutic drug exposure due to short half-life.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Profiling: Conduct a PK study in your animal model to determine key parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).[7]
-
Dosing Regimen Adjustment: Based on the PK data, consider more frequent dosing intervals (e.g., every 4 or 8 hours) to maintain drug concentrations above the MIC.[9]
-
Route of Administration: If using subcutaneous or oral administration, consider intravenous administration to ensure complete bioavailability and achieve higher initial plasma concentrations.[3]
-
-
-
Possible Cause 2: Fungal strain resistance.
-
Troubleshooting Steps:
-
In Vitro Susceptibility Testing: Confirm the MIC of your this compound derivative against the specific fungal strain being used in your in vivo model.
-
Target Gene Sequencing: If acquired resistance is suspected, sequence the fungal eEF2 gene to identify potential mutations that could alter drug binding.
-
-
Issue 2: High variability in pharmacokinetic data between animals.
-
Possible Cause 1: Inconsistent formulation.
-
Troubleshooting Steps:
-
Formulation Preparation: Ensure the this compound derivative is fully solubilized and stable in the vehicle. Prepare fresh formulations for each experiment.
-
Vehicle Control: Include a vehicle-only control group to assess any effects of the formulation itself.
-
-
-
Possible Cause 2: Differences in animal health or handling.
-
Troubleshooting Steps:
-
Animal Selection: Use animals of the same age, sex, and health status.
-
Standardized Procedures: Ensure consistent handling and dosing procedures across all animals.
-
-
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of Selected this compound Derivatives in Mice
| This compound Derivative | Dose (mg/kg) | Route | Cmax (µg/mL) | Half-life (t½) (h) |
| GM193663 | 50 | s.c. | 9.8 | < 2 |
| GM211676 | 50 | s.c. | 13.0 | < 2 |
| GM237354 | 50 | s.c. | 6.0 | < 2 |
Data extracted from a study in a murine model of systemic coccidioidomycosis.[2]
Table 2: In Vitro Activity of this compound Derivatives against Coccidioides immitis
| This compound Derivative | MIC (µg/mL) | MFC (µg/mL) |
| GM193663 | 1.56 | 6.25 |
| GM211676 | 0.39 | 3.13 |
| GM237354 | 0.39 | 0.39 |
MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration). Data from in vitro testing against the Silveira strain of C. immitis.[2]
Experimental Protocols
Protocol 1: Determination of In Vivo Half-life of a this compound Derivative in a Murine Model
Objective: To determine the key pharmacokinetic parameters of a this compound derivative following a single intravenous (IV) administration in mice.
Materials:
-
This compound derivative
-
Vehicle for formulation (e.g., saline, DMSO/polyethylene glycol)
-
CD-1 mice (or other appropriate strain)
-
Syringes and needles for IV injection
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Formulation Preparation: Prepare a clear, sterile solution of the this compound derivative in the chosen vehicle at the desired concentration.
-
Animal Dosing:
-
Acclimate mice for at least 3 days prior to the experiment.
-
Administer a single IV bolus dose of the this compound derivative formulation via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[7]
-
Collect blood via retro-orbital sinus or saphenous vein into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters, including Cmax, AUC, and t½.
-
Visualizations
Caption: Mechanism of action of this compound derivatives in inhibiting fungal protein synthesis.
Caption: General experimental workflow for an in vivo pharmacokinetic study.
Caption: Logical relationships of strategies to address the short in vivo half-life.
References
- 1. This compound- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Animal Pharmacokinetics and Interspecies Scaling of this compound Derivatives following Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an antifungal agent with a unique mode of action [beilstein-journals.org]
- 6. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Pharmacokinetics-pharmacodynamics of a this compound derivative (GM 237354) in a murine model of lethal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to increase the oral bioavailability of Sordarin compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Sordarin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving good oral bioavailability with this compound compounds?
A1: this compound and its analogs are complex molecules that often face several challenges to effective oral absorption. Based on typical characteristics of similar complex natural product derivatives, the main obstacles include:
-
Poor Aqueous Solubility: Many this compound derivatives are lipophilic, leading to low solubility in gastrointestinal fluids. This is often the rate-limiting step for absorption.
-
Low Intestinal Permeability: The molecular size and structure of this compound compounds might limit their ability to pass through the intestinal epithelium.
-
First-Pass Metabolism: this compound compounds may be subject to significant metabolism in the liver and/or the intestinal wall, reducing the amount of active drug that reaches systemic circulation.[1]
-
High Serum Protein Binding: Some this compound derivatives, like GM 237354, exhibit high serum protein binding (unbound fraction ≤5%), which can impact the distribution and availability of the free, active drug.[1]
Q2: My this compound analog shows promising in vitro antifungal activity but fails in in vivo oral models. What should I investigate first?
A2: When there is a disconnect between in vitro potency and in vivo oral efficacy, a systematic investigation of the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties is critical. The first step is to determine the root cause of the poor oral bioavailability. We recommend the following workflow:
Q3: What formulation strategies are available to improve the solubility and dissolution rate of this compound compounds?
A3: For compounds classified with low solubility (Biopharmaceutics Classification System Class II or IV), several formulation strategies can be employed to enhance oral bioavailability.[2][3] These techniques increase the surface area of the drug or present it in a higher energy state, improving its dissolution in the GI tract.[2][4][5]
Troubleshooting Guides
Issue: Low Aqueous Solubility
-
Symptom: The this compound compound precipitates out of solution during in vitro assays or shows very low concentration in dissolution studies. The compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV drug.[6]
-
Troubleshooting Steps:
-
Confirm Solubility: Quantify the thermodynamic solubility using the Shake-Flask method (see Protocol 1). Test in various biorelevant media (e.g., FaSSIF, FeSSIF) in addition to simple buffers.
-
Salt Formation: If your this compound analog has ionizable groups (acidic or basic), attempt to form a salt. Salts often exhibit significantly higher aqueous solubility and faster dissolution rates.[7][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix to create an amorphous, higher-energy state can dramatically improve solubility.[2] Techniques like spray drying or hot-melt extrusion are common.[7]
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[5] Consider micronization or creating a nanosuspension.[3][9]
-
Issue: Low Intestinal Permeability
-
Symptom: The compound has adequate solubility but still shows low oral absorption in animal models. This suggests the molecule cannot efficiently cross the intestinal epithelium.
-
Troubleshooting Steps:
-
Assess Permeability: Use an in vitro model like the Caco-2 cell monolayer assay (see Protocol 2) to determine the apparent permeability coefficient (Papp).
-
Identify Efflux: In the Caco-2 assay, perform a bi-directional transport study (Apical-to-Basolateral vs. Basolateral-to-Apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Chemical Modification/Prodrugs: If permeability is intrinsically low or efflux is high, formulation changes may be insufficient. Medicinal chemistry efforts may be required:
-
Prodrugs: Add a promoiety that masks polar groups to increase lipophilicity and facilitate passive diffusion. The promoiety is designed to be cleaved in vivo to release the active this compound compound.[9]
-
Structure Modification: Modify the core structure to optimize the balance of lipophilicity and hydrogen bonding capacity to improve passive diffusion.
-
-
Data Presentation
When evaluating different this compound derivatives or formulations, it is crucial to present pharmacokinetic data in a clear, comparative format.
Table 1: Exemplary Oral Pharmacokinetic Parameters for this compound Analogs in Rats (10 mg/kg Dose)
| Compound ID | Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Oral Bioavailability (F%) |
| This compound-A | Crystalline API (Suspension) | 150 | 4.0 | 980 | 5% |
| This compound-A | Micronized (Suspension) | 320 | 2.0 | 2,150 | 11% |
| This compound-A | ASD (20% in PVP-VA) | 950 | 1.5 | 7,600 | 39% |
| This compound-B | Crystalline API (Suspension) | 45 | 4.0 | 310 | <2% |
| This compound-B | SEDDS Formulation | 680 | 1.0 | 6,120 | 35% |
Note: This table contains hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of a this compound compound.
Materials:
-
This compound compound (crystalline powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water, acetonitrile, and methanol
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or equivalent low-binding material)
-
Calibrated HPLC-UV system
Methodology:
-
Add an excess amount of the this compound compound to a glass vial (e.g., 5-10 mg). The solid should be clearly visible at the bottom.
-
Add a precise volume of PBS (pH 7.4) to the vial (e.g., 1 mL).
-
Securely cap the vial and place it on an orbital shaker set to 25°C or 37°C.
-
Shake the vial for 24-48 hours to ensure equilibrium is reached. Periodically check to ensure excess solid remains.
-
After incubation, allow the vials to sit for 30 minutes for the solid to settle.
-
Carefully withdraw a sample from the supernatant. Do not disturb the solid at the bottom.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. Discard the first few drops to saturate the filter.
-
Dilute the filtered sample with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the sample by HPLC-UV to determine the concentration.
-
Calculate the solubility in µg/mL or µM by correcting for the dilution factor.
Protocol 2: Intestinal Permeability Assessment (Caco-2 Assay)
Objective: To evaluate the intestinal permeability and potential for active efflux of a this compound compound using a Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells (passage 25-45)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)
-
Transport buffer (HBSS with 25 mM HEPES, pH 7.4)
-
This compound compound and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
Lucifer Yellow dye
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Use only inserts with TEER values >300 Ω·cm².
-
Assay Preparation: Wash the monolayers with pre-warmed transport buffer (37°C). Equilibrate for 30 minutes.
-
Transport Experiment (Apical to Basolateral - A→B):
-
Prepare the dosing solution of the this compound compound in transport buffer (e.g., at 10 µM).
-
Add the dosing solution to the apical (top) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C on an orbital shaker.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Monolayer Integrity Post-Assay: After the final time point, add Lucifer Yellow to the apical chamber and measure its transport to the basolateral side. A low transport rate (<1%) confirms monolayer integrity was maintained.
-
Sample Analysis: Quantify the concentration of the this compound compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.
-
-
Efflux Ratio: Calculate the efflux ratio = Papp (B→A) / Papp (A→B).
References
- 1. Animal Pharmacokinetics and Interspecies Scaling of this compound Derivatives following Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. drughunter.com [drughunter.com]
- 8. mdpi.com [mdpi.com]
- 9. sphinxsai.com [sphinxsai.com]
Technical Support Center: Overcoming Intrinsic Resistance to Sordarin in Candida krusei
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and experimental protocols related to the intrinsic resistance of Candida krusei to the antifungal agent Sordarin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound and its derivatives are antifungal agents that specifically inhibit protein synthesis in fungi.[1] They act by targeting and stabilizing the complex formed between the eukaryotic elongation factor 2 (eEF2) and the ribosome.[1][2] This stabilization prevents the translocation of the ribosome along the messenger RNA (mRNA), effectively halting the elongation phase of protein synthesis and leading to fungal cell death.[1][3] This mode of action is distinct from most clinically used antifungals, which typically target the fungal cell membrane or wall.[1][2]
Q2: Why is Candida krusei intrinsically resistant to this compound?
A2: Candida krusei exhibits intrinsic resistance to this compound due to natural amino acid variations in its eukaryotic elongation factor 2 (eEF2), the molecular target of the drug.[4][5] These inherent differences in the eEF2 protein structure prevent this compound from binding effectively, thus allowing protein synthesis to continue even in the presence of the compound.[4] Studies using reconstituted cell-free systems, where ribosomes and soluble proteins from sensitive and resistant species were mixed, have confirmed that the resistance determinant resides in the soluble protein fraction (which contains eEF2) of C. krusei, not the ribosome itself.[5]
Q3: Are there other Candida species with intrinsic resistance to this compound?
A3: Yes, alongside Candida krusei, Candida parapsilosis has also been shown to be intrinsically resistant to this compound and its derivatives.[4][5] This resistance is attributed to the same mechanism: natural variations in the eEF2 protein that make it a poor target for the drug.[4] Other species, such as Candida guilliermondii and Candida lusitaniae, have also been reported as resistant to certain this compound derivatives.[6]
Q4: What are the known mechanisms of acquired this compound resistance in other fungi?
A4: In fungal species that are normally susceptible to this compound, such as Saccharomyces cerevisiae and Candida albicans, acquired resistance typically develops through two primary mechanisms:
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Mutations in the eEF2 Gene: The most common mechanism is the acquisition of point mutations in the gene that encodes eEF2 (e.g., the EFT2 gene in C. albicans).[4] These mutations alter the drug's binding site on the eEF2-ribosome complex, reducing this compound's affinity.[4]
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Mutations in Ribosomal Proteins: Studies in S. cerevisiae have shown that mutations in certain large ribosomal subunit proteins, such as L10e and the ribosomal P0 protein, can also confer resistance.[4][7] It is believed these mutations allosterically affect the interaction between this compound and its eEF2 target on the ribosome.[7][8]
Q5: What are typical Minimum Inhibitory Concentration (MIC) values for this compound against sensitive and resistant Candida species?
A5: There is a stark difference in MIC values between this compound-sensitive and intrinsically resistant Candida species. For example, the azathis compound derivative GW 471558 has reported MICs of >128 µg/ml for C. krusei.[6] In contrast, susceptible species like C. albicans and C. glabrata show very low MICs for this compound derivatives, often in the range of ≤0.002 to 0.03 µg/ml.[4][5]
Quantitative Data Summary
The following table summarizes the in vitro activity of various this compound derivatives against different Candida species, highlighting the high-level resistance observed in C. krusei.
| Candida Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| C. albicans | GM 237354 | ≤0.002–0.03 | 0.008 | 0.015 | [4] |
| C. albicans | GW 471558 | ≤0.008–0.06 | 0.015 | 0.03 | [6] |
| C. glabrata | GW 471558 | 0.03–0.5 | 0.12 | 0.25 | [6] |
| C. tropicalis | GW 471558 | 0.03–0.25 | 0.06 | 0.12 | [6] |
| C. krusei | GW 471558 | >128 | >128 | >128 | [6] |
| C. parapsilosis | GW 471558 | 128 to >128 | >128 | >128 | [6] |
Visualizations
Caption: this compound action in sensitive vs. resistant fungi.
Caption: Workflow for investigating this compound resistance mechanisms.
Troubleshooting Guides
Guide 1: Antifungal Susceptibility Testing (AST)
Issue: Inconsistent or unexpectedly low MIC values for this compound against C. krusei.
While C. krusei is intrinsically resistant, experimental errors can lead to misleading results. If you observe MICs significantly lower than the expected >128 µg/ml, consider the following factors.
| Possible Cause | Recommended Solution |
| Inoculum Preparation Error | The initial cell density is critical for accurate MICs.[4] Ensure the inoculum is prepared from a fresh 24-hour culture. Standardize the suspension spectrophotometrically to 1 x 10⁶ to 5 x 10⁶ cells/mL before performing the final dilution in the test medium.[4] |
| Media Composition | The culture medium can influence drug activity. Use RPMI-1640 medium with L-glutamine, buffered with MOPS, as recommended by the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.[4] Glucose supplementation (to a final concentration of 2%) can improve growth and ease of endpoint determination.[9][10] |
| Incorrect Incubation Time | For Candida species, MICs are typically read after 24 hours of incubation at 35°C.[4][8] Reading too early may not allow for sufficient growth in control wells, while reading too late (e.g., 48 hours) can lead to issues with trailing growth.[4] |
| Endpoint Reading (Trailing Effect) | Trailing is the phenomenon of reduced but persistent growth across a range of drug concentrations, which can complicate MIC determination.[8] The MIC for this compound should be recorded as the lowest concentration that causes a significant (≥50%) reduction in growth (turbidity) compared to the drug-free control well.[4] Using a spectrophotometer for reading can provide more objective results than visual inspection.[9] |
| This compound Degradation | This compound may be unstable under certain storage or experimental conditions.[4] Prepare stock solutions fresh in 25% (v/v) DMSO and make serial dilutions as needed.[5] Store stock solutions appropriately as recommended by the manufacturer. |
Guide 2: Investigating Resistance Mechanisms
Issue: How to confirm that the observed resistance in a C. krusei isolate is due to the known intrinsic mechanism (eEF2 polymorphism).
| Recommended Approach | Experimental Details |
| eEF2 Gene Sequencing | This is the most direct method. Extract genomic DNA from your C. krusei isolate. Use PCR to amplify the gene encoding eEF2. Sequence the PCR product and align it with reference sequences from this compound-sensitive species (e.g., C. albicans) and other this compound-resistant C. krusei strains. The presence of the characteristic polymorphisms confirms the mechanism. |
| Heterologous Expression | Express the C. krusei eEF2 gene in a this compound-sensitive host, such as Saccharomyces cerevisiae. If the transformed yeast becomes resistant to this compound, it provides functional proof that the C. krusei eEF2 protein is responsible for the resistance phenotype. |
Key Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
(Adapted from CLSI document M27)[4][11]
-
Preparation of this compound Stock: Dissolve this compound in 25% (v/v) dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1280 µg/mL or higher.[5]
-
Preparation of Microdilution Plates:
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Use sterile 96-well microtiter plates.
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Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations ranging from (for example) 256 µg/mL down to 0.125 µg/mL. The final volume in each well should be 100 µL.
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Include a drug-free well (growth control) and an uninoculated well (sterility control). The final DMSO concentration should not exceed 2.5%.[5]
-
-
Inoculum Preparation:
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Subculture the C. krusei isolate on Sabouraud dextrose agar (B569324) for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline and adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
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Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10³ CFU/mL.[12]
-
-
Inoculation and Incubation:
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Add 100 µL of the final inoculum to each well of the microdilution plate.
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Seal the plate and incubate at 35°C for 24 hours.[8]
-
-
MIC Determination:
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The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well.[4] This can be determined visually or by using a microplate reader.
-
Protocol 2: Analysis of the eEF2-Encoding Gene Sequence
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Genomic DNA Extraction: Culture the C. krusei isolate in YPD broth overnight. Harvest the cells and extract high-quality genomic DNA using a commercial yeast DNA extraction kit or a standard phenol-chloroform protocol.
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PCR Amplification: Design primers flanking the coding sequence of the eEF2 gene based on published C. krusei genome data. Perform PCR using a high-fidelity polymerase to amplify the entire gene.
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PCR Product Purification: Purify the amplified DNA fragment from the agarose (B213101) gel using a gel extraction kit to remove primers and other PCR components.
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DNA Sequencing: Send the purified PCR product for Sanger sequencing. Use both forward and reverse primers for sequencing to ensure full coverage and accuracy.
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Sequence Analysis: Assemble the sequencing reads to obtain the full gene sequence. Use bioinformatics tools (e.g., BLAST, ClustalW) to align the obtained sequence against the eEF2 gene sequences from a this compound-sensitive reference strain (e.g., C. albicans) and a known this compound-resistant C. krusei strain. Identify and document any amino acid polymorphisms that differ from the sensitive species but match the resistant one.
References
- 1. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound- An anti-fungal antibiotic with a unique modus operandi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azasordarins: Susceptibility of Fluconazole-Susceptible and Fluconazole-Resistant Clinical Isolates of Candida spp. to GW 471558 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in ribosomal protein L10e confer resistance to the fungal-specific eukaryotic elongation factor 2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. reviberoammicol.com [reviberoammicol.com]
Developing a Sordarin formulation with enhanced stability and solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Sordarin formulations with enhanced stability and solubility.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound formulations.
Issue 1: Precipitation of this compound in Aqueous Solutions
Question: I am observing precipitation in my aqueous this compound formulation during preparation or upon standing. What could be the cause and how can I resolve this?
Answer:
Precipitation of this compound in aqueous media is a common issue stemming from its limited water solubility and pH-dependent stability.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound sodium salt is soluble in water, but its solubility can be affected by the pH and ionic strength of the buffer.[1]
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Solution: Test the solubility of this compound sodium in your specific culture medium or buffer system before starting the experiment.[2] For formulations requiring higher concentrations, consider the use of co-solvents.
-
-
pH-Dependent Instability: this compound is susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of the less soluble aglycone, sordaricin.[1]
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Solution: Ensure the pH of your aqueous formulation is in the neutral to slightly basic range (pH 7.0-8.0) to minimize hydrolysis. Avoid acidic conditions.
-
Experimental Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Loss of Antifungal Activity in Stored this compound Solutions
Question: My stored this compound solution shows reduced or no antifungal activity in my assays. Why is this happening and what can I do to prevent it?
Answer:
Loss of antifungal activity is typically due to the chemical degradation of this compound. Several factors can contribute to this instability.
Possible Causes and Solutions:
-
Improper Storage Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3]
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Solution: For short-term storage (up to one month), store aliquoted solutions at -20°C. For long-term storage (up to six months), store solutions at -80°C.[1]
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing this compound solutions can lead to degradation.[3]
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Solution: Aliquot solutions into single-use volumes to avoid multiple freeze-thaw cycles.[3]
-
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pH-Dependent Hydrolysis: As mentioned previously, acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond, yielding the inactive aglycone sordaricin.[1][3]
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Solution: Maintain a neutral pH for aqueous solutions.
-
-
Photodegradation: Exposure to UV or visible light can cause degradation.[3]
-
Solution: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]
-
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.[3]
-
Solution: Use high-purity solvents and consider purging solutions with an inert gas like nitrogen or argon before sealing for storage. The inclusion of antioxidants may also be beneficial.
-
Logical Relationship for Maintaining this compound Stability:
Caption: Key factors for maintaining this compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound sodium is soluble in water (up to 10 mg/mL) and DMSO (10 mg/mL).[4] For most in vitro assays, preparing a stock solution in sterile distilled water or DMSO is recommended.[2] When using DMSO for cell-based assays, ensure the final concentration in the culture medium is low (typically ≤1%) to avoid solvent-induced toxicity.[2]
Q2: How can I enhance the aqueous solubility of a novel this compound derivative?
A2: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble this compound derivatives:
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Co-solvents: The use of water-miscible organic solvents, such as polyethylene (B3416737) glycols (e.g., PEG 400), can significantly increase solubility.[1]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state. This can be achieved by methods such as solvent evaporation or melting.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent water solubility.
Q3: Is this compound sensitive to light?
A3: Yes, while specific photostability studies on this compound are not extensively published, it is recommended to protect solutions from light, especially during long-term storage and experiments.[1] Photodegradation is a common issue for complex organic molecules.[3] Storing solutions in amber vials or wrapping containers in aluminum foil is a good laboratory practice.[1]
Q4: What are the primary degradation products of this compound?
A4: The primary known degradation pathway for this compound is the hydrolysis of the glycosidic bond, particularly under acidic conditions. This cleavage results in the formation of the aglycone, sordaricin.[1] Other degradation products may form under oxidative and photolytic stress. A forced degradation study is recommended to identify potential degradation products in your specific formulation.
Data Presentation
Table 1: Solubility of this compound Sodium
| Solvent | Solubility | Temperature | Method |
| Water | ≤10 mg/mL | Not Specified | Not Specified |
| DMSO | 10 mg/mL | Not Specified (warming may be required) | Not Specified |
Data compiled from available sources.[4]
Table 2: Illustrative Stability of this compound Sodium (1 mg/mL Solution)
| Condition | Solvent | Duration | Temperature | Remaining this compound (%) | Observation |
| Accelerated Stability | Water | 7 days | 40°C | 92.5% | Minor degradation products observed. |
| PBS (pH 7.4) | 7 days | 40°C | 91.8% | Slight increase in degradation compared to water. | |
| DMSO | 7 days | 40°C | 98.1% | Appears more stable in DMSO. | |
| pH Stability | 0.1 M HCl | 24 hours | 25°C | 85.3% | Significant degradation observed. |
| Water (pH ~6-7) | 24 hours | 25°C | 99.2% | Stable at near-neutral pH. | |
| 0.1 M NaOH | 24 hours | 25°C | 88.7% | Significant degradation observed. | |
| Photostability | Water | 24 hours | 25°C (Exposed to Light) | 94.6% | Moderate degradation under light exposure. |
| Water | 24 hours | 25°C (Protected from Light) | 99.5% | Stable when protected from light. | |
| Freeze-Thaw Stability | Water | 3 cycles | -20°C to 25°C | 97.9% | Minor degradation after multiple freeze-thaw cycles. |
This data is illustrative and based on typical stability profiles for complex organic molecules. Actual stability should be determined empirically.[3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
HPLC System: A system equipped with a UV or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.[1]
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, and 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for the same time points.
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Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze using the stability-indicating HPLC method (Protocol 1).[1]
Signaling Pathway
This compound exerts its antifungal effect by inhibiting protein synthesis. It specifically targets eukaryotic Elongation Factor 2 (eEF2), stabilizing the eEF2-ribosome complex and thereby halting the translocation step of protein elongation.
Caption: Mechanism of action of this compound.
References
Troubleshooting variability in Sordarin MIC assay results
Welcome to the technical support center for Sordarin Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant well-to-well and plate-to-plate variability in our this compound MIC results. What are the potential causes?
A1: Inconsistent MIC results for this compound can primarily be attributed to three main areas: the experimental setup, the materials and reagents used, and the interpretation of data.[1] Key factors to investigate include:
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Inoculum Preparation: A primary source of variability is inconsistent inoculum density. It is crucial to ensure your fungal suspension is homogenous and standardized, typically to a 0.5 McFarland standard, to achieve the recommended final concentration.[2]
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Media Composition: The composition and pH of the growth medium can significantly impact the activity of antifungal agents and the growth of the fungi.[2][3] For this compound MIC assays, it is recommended to use a standardized medium like RPMI 1640 buffered with MOPS to maintain a consistent pH of 7.0.[1][2]
-
Incubation Conditions: Variations in incubation temperature and duration can alter fungal growth rates, which in turn can affect MIC values.[2] It is important to maintain a constant temperature of 35°C and a consistent incubation period (e.g., 24 or 48 hours).[1]
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Endpoint Reading: Subjectivity in determining the endpoint visually can lead to variability between different operators.[2] For fungistatic agents, the endpoint is often defined as a significant reduction in growth (e.g., ≥50%) compared to the positive control, which can be challenging to interpret consistently.[2][4]
Q2: Our quality control (QC) strain for the this compound MIC assay is failing. How should we proceed?
A2: A failing QC strain indicates a systematic issue with the assay. It is crucial not to report any results for the test isolates and to investigate the following:
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Verify QC Strain Identity and Purity: Confirm that the correct QC strain was used and that the culture is pure and not contaminated.
-
Review Assay Protocol: Carefully review every step of your protocol, from the preparation of the media to the final reading, to identify any deviations from the standard procedure.[2]
-
Check Reagents: Ensure the potency of the this compound compound and the quality of the media and other reagents used in the assay.
Q3: How does the mechanism of action of this compound relate to potential MIC variability?
A3: this compound inhibits fungal protein synthesis by stabilizing the complex between the ribosome and eukaryotic elongation factor 2 (eEF2).[5][6][7][8] This unique mechanism implies that factors that influence the rate of protein synthesis and the expression of ribosomes or eEF2 could theoretically alter the fungus's susceptibility to the compound.[1]
Q4: My fungal species of interest appears to be resistant to this compound. How can I determine if this is true resistance or a technical issue?
A4: While some fungal species, such as Candida krusei and Candida parapsilosis, are known to have intrinsic resistance to this compound due to variations in the eEF2 protein, other factors could be at play.[9] If you observe a lack of activity in a typically susceptible species like Candida albicans, it could be due to issues with cell permeability or efflux pumps.[10] To differentiate between target-based resistance and permeability issues, a cell-free protein synthesis assay can be performed. If this compound inhibits protein synthesis in the cell-free system but not in the whole-cell assay, it suggests a potential cell permeability or efflux issue.[10]
Data Presentation
Table 1: Factors Influencing this compound MIC Variability
| Factor | Potential Issue | Recommendation |
| Inoculum Size | Inocula >10⁵ CFU/mL can lead to decreased drug activity and higher MICs.[11] | Standardize inoculum to 0.5-2.5 x 10³ CFU/mL as per standard protocols.[1] |
| Growth Medium | Different media can alter the apparent activity of this compound. | Use standardized media such as RPMI-1640 as per CLSI/EUCAST guidelines.[1][11] |
| Incubation Time | Extended incubation can lead to trailing growth, making endpoint determination difficult.[3] | Read MICs at 24 hours for Candida spp., as recommended by standard protocols.[3] |
| Endpoint Reading | Subjective visual reading can introduce variability.[2] | The MIC is the lowest concentration with a significant reduction in growth (≥50%) compared to the control.[1] Using a spectrophotometer can aid in consistency. |
| Solvent Concentration | The final concentration of the solvent (e.g., DMSO) should not affect fungal growth. | The final DMSO concentration in the assay should not exceed 1%.[12] |
Table 2: Comparison of CLSI and EUCAST Protocols for Antifungal Susceptibility Testing
| Feature | CLSI (M27) | EUCAST (E.Def 7.3.2) |
| Primary Medium | RPMI 1640 | RPMI 1640 + 2% Glucose |
| Inoculum Size (Yeast) | 0.5 - 2.5 x 10³ CFU/mL | 1 - 5 x 10⁵ CFU/mL |
| Endpoint Reading | Visual or Spectrophotometric | Primarily Spectrophotometric |
| Incubation Time | 24-48 hours | 24 hours |
Data synthesized from multiple sources indicating common practices in antifungal susceptibility testing.[1]
Experimental Protocols
Detailed Broth Microdilution Protocol (CLSI M27-Based)
A standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI), is recommended for determining the MIC of this compound.[1]
-
Media Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS. Ensure the final pH is 7.0 ± 0.1 at 25°C.[1]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial twofold dilutions in the assay medium to achieve the desired final concentrations in a 96-well microtiter plate.[1]
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C.[1]
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[1]
-
Dilute this suspension in the assay medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.[1]
-
-
Inoculation and Incubation: Add 100 µL of the final inoculum suspension to each well of the microtiter plate. Incubate the plate at 35°C for 24 to 48 hours.[1]
-
Endpoint Determination: Following incubation, examine the wells for fungal growth. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be determined visually or by using a spectrophotometer.[1]
Visualizations
Caption: this compound's mechanism of action on the fungal ribosome.
Caption: Broth microdilution MIC assay workflow.
Caption: Troubleshooting workflow for this compound MIC variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sordarin-eEF2 Binding Assays
Welcome to the technical support center for Sordarin-eEF2 binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the study of this important antifungal drug target.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antifungal agent that specifically targets eukaryotic elongation factor 2 (eEF2), a crucial protein in the translation elongation cycle of protein synthesis.[1][2][3] this compound exerts its inhibitory effect by binding to eEF2 and stabilizing the eEF2-ribosome complex in a post-translocational state.[3] This action prevents the release of eEF2 after GTP hydrolysis, effectively stalling the ribosome on the mRNA and halting protein synthesis, which ultimately leads to fungal cell death.[1][3]
Q2: Why is this compound selective for fungal eEF2?
A2: The selectivity of this compound for fungal eEF2 over its mammalian counterpart is due to specific amino acid differences in the this compound binding pocket.[4] This binding pocket is formed by domains III, IV, and V of eEF2.[3]
Q3: What is the role of the ribosome in this compound binding?
A3: The high-affinity binding of this compound to eEF2 requires the presence of the ribosome. The ribosome is an active participant in forming the inhibitory complex, and its integrity is critical for successful binding assays.[1]
Q4: Is the diphthamide (B1230887) modification of eEF2 important for this compound binding?
A4: Yes, the function of this compound is dependent on the presence of diphthamide, a unique post-translational modification on eEF2. Fungal strains with mutations in the DPH genes responsible for diphthamide biosynthesis will be resistant to this compound.[1]
Troubleshooting Guides
General Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Binding Signal | 1. Inactive eEF2 protein.2. Degraded this compound.3. Suboptimal buffer conditions (pH, ionic strength).4. Incorrect assay setup or incubation time/temperature. | 1. Use freshly purified eEF2 and confirm its activity. Store at -80°C in small aliquots.[5]2. Prepare fresh this compound solutions from a validated stock.3. Systematically optimize buffer components (see tables below).[6]4. Review and optimize the experimental protocol. Ensure sufficient incubation time for binding to reach equilibrium. |
| High Background Signal | 1. Non-specific binding of this compound to the filter membrane or assay plate.2. Protein (eEF2) aggregation.3. Contaminated reagents. | 1. Pre-treat filters with a blocking agent (e.g., 0.5% polyethyleneimine). Increase the number and stringency of wash steps.[7]2. Optimize buffer conditions to improve protein solubility (e.g., adjust pH away from pI, add glycerol). Centrifuge protein samples before use.[1][5]3. Use high-purity reagents and freshly prepared buffers. |
| Poor Reproducibility | 1. Inconsistent pipetting or reagent preparation.2. Lot-to-lot variability in reagents.3. Temperature fluctuations during incubation. | 1. Ensure accurate and consistent pipetting. Prepare master mixes for reagents where possible.[8]2. Qualify new lots of critical reagents (e.g., eEF2, this compound).3. Use a calibrated incubator and ensure uniform temperature across all samples.[8] |
| Inconsistent Results in in vitro Translation Assays | 1. Poor quality of the fungal cell-free lysate.2. Suboptimal ribosome-to-eEF2 ratio. | 1. Prepare fresh cell-free lysate and ensure proper storage to maintain ribosome integrity.[1]2. Titrate the concentrations of ribosomes and eEF2 to find the optimal ratio for inhibition by this compound.[1] |
Specific Assay Issues
| Assay Type | Problem | Possible Cause(s) | Recommended Solution(s) |
| Filter Binding Assay | High non-specific binding | 1. This compound sticking to the filter.2. Insufficient washing. | 1. Pre-soak filters in a suitable blocking agent (e.g., 0.5% PEI). Test different filter types (e.g., nitrocellulose, glass fiber).2. Increase the number of washes and/or the volume of wash buffer. Use ice-cold wash buffer to minimize dissociation of the complex during washing.[9] |
| Surface Plasmon Resonance (SPR) | Spikes in the sensorgram | 1. Air bubbles in the system.2. Particulates or aggregates in the analyte solution. | 1. Degas buffers thoroughly before use.2. Centrifuge and/or filter the this compound solution immediately before injection.[5] |
| SPR | Non-specific binding to the sensor chip | 1. Hydrophobic or electrostatic interactions of this compound with the chip surface. | 1. Include a reference flow cell to subtract non-specific binding. Add a small amount of a non-ionic detergent (e.g., 0.005% Tween 20) to the running buffer.[10] |
Data Presentation: Recommended Buffer Conditions
The optimal buffer conditions for this compound-eEF2 binding assays should be determined empirically. The following tables provide recommended starting ranges for key buffer components based on general principles of protein stability and binding assays.
Table 1: Recommended pH Range
| Buffering Agent | Recommended pH Range | Considerations |
| HEPES | 7.0 - 8.0 | Commonly used and generally a good starting point. |
| Tris-HCl | 7.0 - 8.5 | pH is temperature-dependent, which can affect reproducibility.[11] |
| MES | 6.0 - 7.0 | Useful for exploring the effect of lower pH on binding. |
Table 2: Recommended Salt Concentrations
| Salt | Recommended Concentration Range | Considerations |
| NaCl or KCl | 50 - 200 mM | Higher concentrations can reduce non-specific electrostatic interactions but may also weaken the specific binding.[12] |
| MgCl₂ | 1 - 10 mM | Divalent cations like Mg²⁺ are often crucial for the activity of nucleotide-binding proteins like eEF2.[13] |
Table 3: Recommended Detergent Concentrations
| Detergent | Type | Recommended Concentration Range | Considerations |
| Tween 20 | Non-ionic | 0.005% - 0.05% (v/v) | A mild detergent used to reduce non-specific binding. |
| CHAPS | Zwitterionic | 0.01% - 0.1% (w/v) | Can be more effective at solubilizing proteins than non-ionic detergents without being as harsh as ionic detergents.[8] |
Experimental Protocols
Protocol 1: Filter-Binding Assay for this compound-eEF2 Interaction
This protocol is adapted from standard radioligand binding assays and is suitable for determining the binding affinity of this compound to eEF2.
Materials:
-
Purified fungal eEF2
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Binding Buffer: 50 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Wash Buffer: Ice-cold Binding Buffer
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filter apparatus
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Methodology:
-
Prepare a dilution series of radiolabeled this compound in Binding Buffer.
-
In a 96-well plate, combine a fixed concentration of eEF2 with the various concentrations of radiolabeled this compound. Include wells for total binding (eEF2 + radiolabeled this compound) and non-specific binding (eEF2 + radiolabeled this compound + a high concentration of unlabeled this compound).
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Pre-soak the glass fiber filters in Binding Buffer.
-
Rapidly filter the contents of each well through the filter manifold and wash each filter three times with 5 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration.
-
Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by fitting the specific binding data to a saturation binding curve using appropriate software.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis of this compound-eEF2 Interaction
This protocol provides a general framework for analyzing the kinetics of this compound binding to eEF2 using SPR.
Materials:
-
Purified fungal eEF2
-
This compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.005% (v/v) Tween 20
-
Regeneration Solution (e.g., 10 mM Glycine-HCl pH 2.5)
Methodology:
-
Immobilize eEF2 onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for a low to moderate immobilization level to minimize mass transport limitations.
-
Prepare a dilution series of this compound in Running Buffer. Include a buffer-only sample for baseline subtraction.
-
Inject the this compound solutions over the eEF2-immobilized surface at a constant flow rate, followed by a dissociation phase with Running Buffer.
-
After each cycle, regenerate the sensor surface with a short pulse of Regeneration Solution.
-
Collect sensorgrams for each this compound concentration.
-
Perform a global fit of the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Mandatory Visualizations
Caption: Mechanism of this compound's inhibition of protein synthesis.
Caption: General experimental workflow for a this compound-eEF2 binding assay.
Caption: Logical workflow for troubleshooting this compound-eEF2 binding assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Species-specific inhibition of fungal protein synthesis by this compound: identification of a this compound-specificity region in eukaryotic elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artefacts [sprpages.nl]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 11. Troubleshooting - Thermott [thermott.com]
- 12. Interaction of chromatin with NaCl and MgCl2. Solubility and binding studies, transition to and characterization of the higher-order structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Magnesium is required for specific DNA binding of the CREB B-ZIP domain - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle and store Sordarin compounds to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and storing Sordarin compounds to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound compounds?
For long-term stability, solid this compound sodium should be stored at -20°C in a tightly sealed container, protected from moisture.[1] Under these conditions, the compound is stable for several years.[2] While stable at room temperature for short durations, such as during shipping, prolonged exposure should be avoided.[2]
Q2: How should I store this compound solutions for my experiments?
The storage recommendations for this compound solutions depend on the intended duration of storage:
-
Short-Term Storage (up to 1 month): Aliquoted solutions can be stored at -20°C.[1][2]
-
Long-Term Storage (up to 6 months): For extended storage, it is recommended to keep solutions at -80°C.[1][2]
To prevent degradation from repeated freeze-thaw cycles, it is crucial to prepare single-use aliquots.[2][3] Solutions should be stored in tightly sealed, light-protecting containers, such as amber vials.[2]
Q3: What solvents are recommended for preparing this compound stock solutions?
This compound sodium salt is generally soluble in water.[4] For in vitro assays, preparing a stock solution in sterile distilled water or a suitable buffer is recommended.[4][5] Dimethyl Sulfoxide (DMSO) can also be used as a solvent for some applications.[3][4][5] It is advisable to prepare fresh solutions before use whenever possible.[4]
Q4: What are the primary factors that cause this compound degradation?
Several factors can compromise the stability of this compound in solution:
-
pH: this compound's stability is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of its ester or glycosidic linkages.[2] The primary degradation pathway involves the hydrolysis of the glycosidic bond under acidic conditions, which yields the aglycone known as sordaricin.[1][6][7][8]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][6]
-
Light: Exposure to UV or visible light can lead to photodegradation. It is recommended to handle and store this compound solutions in light-protected containers.[2][6]
-
Oxidation: The presence of oxidizing agents may lead to the degradation of the molecule.[2][6]
Q5: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of fungal protein synthesis.[4][9] It targets the eukaryotic elongation factor 2 (eEF2), an essential protein in the translocation step of protein synthesis.[4][9][10][11] this compound stabilizes the complex between eEF2 and the ribosome, which stalls the elongation of the polypeptide chain and ultimately leads to cell death.[4][8][9] This mechanism is highly specific to fungal eEF2, resulting in low toxicity to mammalian cells.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of antifungal activity in stored solutions | Degradation of this compound due to improper storage (temperature, moisture, freeze-thaw cycles).[1] | Prepare fresh solutions from solid stock.[1] Aliquot solutions for single use to avoid repeated freeze-thaw cycles.[1][2] Ensure storage at the recommended temperature (-20°C for short-term, -80°C for long-term).[1][2] |
| High variability in experimental results | Inconsistent inoculum preparation.[4] Inconsistent incubation conditions.[4] Pipetting errors during serial dilutions.[4] | Standardize your inoculum preparation protocol. Maintain consistent incubation parameters (temperature, duration).[4] Use calibrated pipettes and perform dilutions carefully.[4] |
| Precipitation of this compound in culture medium | Low solubility in the specific medium.[4] Incorrect solvent used for the stock solution.[4] | Test the solubility of this compound in your specific culture medium at the desired concentration before starting the experiment.[4] Ensure the solvent for the stock solution is compatible with the culture medium.[5] |
| No fungal growth inhibition observed | The fungal species may be intrinsically resistant (e.g., Candida krusei, Candida parapsilosis).[4][12] The compound may have degraded due to improper storage or handling.[4] | Verify the susceptibility of your fungal species by checking scientific literature or using a known sensitive strain as a positive control.[4] Ensure this compound is properly stored and prepare fresh solutions.[4] Perform a dose-response experiment (MIC determination) to find the effective concentration for your strain.[4] |
| Appearance of unexpected peaks in chromatography | Contamination of the mobile phase or sample. Carryover from previous injections. Further degradation of byproducts.[6] | Prepare fresh mobile phase and samples. Implement a robust needle wash program on the autosampler.[6] Analyze samples at different time points to monitor the degradation profile.[6] |
Quantitative Stability Data
The following table summarizes hypothetical stability data for a 1 mg/mL this compound sodium solution, illustrating typical stability profiles for complex organic molecules. Actual stability should be determined empirically.[2]
| Condition | Solvent | Duration | Temperature | Purity | Observations |
| Accelerated Stability | Water | 7 days | 40°C | 92.5% | Minor degradation products observed.[2] |
| PBS (pH 7.4) | 7 days | 40°C | 91.8% | Slight increase in degradation compared to water.[2] | |
| DMSO | 7 days | 40°C | 98.1% | Appears more stable in DMSO.[2] | |
| pH Stability | 0.1 M HCl | 24 hours | 25°C | 85.3% | Significant degradation observed.[2] |
| Water (pH ~6-7) | 24 hours | 25°C | 99.2% | Stable at near-neutral pH.[2] | |
| 0.1 M NaOH | 24 hours | 25°C | 88.7% | Significant degradation observed.[2] | |
| Photostability | Water | 24 hours | 25°C (Exposed to Light) | 94.6% | Moderate degradation under light exposure.[2] |
| Water | 24 hours | 25°C (Protected from Light) | 99.5% | Stable when protected from light.[2] | |
| Freeze-Thaw Stability | Water | 3 cycles (-20°C to 25°C) | N/A | 97.9% | Minor degradation after multiple freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination for Yeasts
This protocol is adapted from standardized methods for antifungal susceptibility testing.[5]
1. Preparation of this compound Sodium Dilutions:
-
Prepare a stock solution of this compound sodium in sterile distilled water or DMSO.[4]
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI 1640 medium.[4][5] The final volume in each well should be 100 µL.[4]
2. Inoculum Preparation:
-
Culture the yeast strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[4][5]
-
Prepare a suspension of the fungal colonies in sterile saline.[4][5]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[4][5]
-
Dilute the adjusted fungal suspension in the growth medium to achieve a final inoculum size of approximately 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[4]
3. Inoculation and Incubation:
-
Add 100 µL of the diluted fungal suspension to each well of the microtiter plate containing the this compound dilutions.[4]
-
Include a growth control well (no drug) and a sterility control well (no inoculum).[4]
-
Incubate the plate at 35°C for 24-48 hours.[4]
4. MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[5][10]
Protocol 2: In Vitro Translation Assay
This assay measures the inhibitory effect of this compound on protein synthesis in a cell-free system.[10]
1. Preparation of Cell-Free Lysates:
-
Grow fungal cells to mid-log phase.[10]
-
Harvest cells by centrifugation and wash with buffer.[10]
-
Lyse the cells mechanically (e.g., with glass beads) or enzymatically in lysis buffer.[10]
-
Centrifuge to remove cell debris and collect the supernatant.[10]
2. Translation Reaction:
-
In a microfuge tube, combine the cell lysate, reaction buffer, radiolabeled amino acid, and mRNA template.[10]
-
Add serial dilutions of this compound or a vehicle control.[10]
-
Incubate the reaction mixture at 30°C for 60 minutes.[10]
3. Measurement of Protein Synthesis:
-
Stop the reaction by adding NaOH.[10]
-
Precipitate the newly synthesized proteins by adding cold Trichloroacetic acid (TCA).[10]
-
Collect the precipitate by vacuum filtration onto glass fiber filters and measure radioactivity.[10]
Visualizations
Caption: this compound's mechanism of action, inhibiting protein synthesis.
Caption: General experimental workflow for this compound susceptibility testing.
Caption: Troubleshooting workflow for loss of this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound sodium | Fungal | 463356-00-5 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an antifungal agent with a unique mode of action [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Sordarin's Grip: A Comparative Guide to Target Engagement in Live Fungal Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the target engagement of Sordarin, a potent antifungal agent, in live fungal cells. We delve into the experimental data and detailed protocols that underpin our understanding of how this compound disrupts fungal protein synthesis.
This compound and its derivatives are a class of antifungal agents that selectively inhibit protein synthesis in fungi by targeting the eukaryotic elongation factor 2 (eEF2).[1][2] This unique mechanism of action, which stabilizes the eEF2-ribosome complex and stalls the elongation phase of translation, makes this compound a compelling candidate for novel antifungal therapies.[3][4] Validating that this compound effectively engages with eEF2 in a living fungal cell is a critical step in its development and in understanding potential resistance mechanisms.
This guide compares three primary methods for validating this compound's target engagement: the in vitro translation assay, genetic analysis of resistant mutants, and the radiolabeled this compound binding assay. We also explore emerging live-cell imaging techniques and non-radioactive alternatives.
Comparison of Target Validation Methods
| Method | Principle | Quantitative Output | Throughput | in vivo Relevance | Key Advantages | Key Limitations |
| In Vitro Translation Assay | Measures the inhibition of protein synthesis in a cell-free fungal lysate by quantifying the incorporation of radiolabeled amino acids.[5] | IC50 (concentration for 50% inhibition)[3][6] | High | Low | Direct measure of protein synthesis inhibition. Good for screening derivatives. | Lacks cellular context (e.g., cell wall, drug efflux). |
| Genetic Analysis of Resistant Mutants | Identifies mutations in the target protein (eEF2) that confer resistance to this compound, confirming the drug-target interaction in a living cell. | Fold-increase in Minimum Inhibitory Concentration (MIC) | Low to Medium | High | Definitive genetic evidence of the target in a cellular context. | Time-consuming. Requires genetic manipulation tools for the target organism. |
| Radiolabeled this compound Binding Assay | Quantifies the direct binding of radiolabeled this compound to its target, eEF2, often in the presence of ribosomes to enhance affinity.[7] | Kd (dissociation constant), Ki (inhibition constant) | Medium | Medium | Directly measures drug-target interaction and affinity. | Requires synthesis of a radiolabeled compound. Indirect measure of functional inhibition. |
| Live-Cell Protein Synthesis Reporter Assay | Utilizes fluorescent reporter proteins with short half-lives to visualize the inhibition of protein synthesis in real-time within individual living cells.[8][9] | Real-time fluorescence intensity changes | Low to Medium | High | Provides spatio-temporal information on drug action in single cells. | Technically challenging to develop and validate for specific fungi. |
| Non-Radioactive Protein Synthesis Assay | Employs non-radioactive methods, such as O-Propargyl-puromycin (OPP) incorporation, to measure nascent protein synthesis.[2][10] | Fluorescence intensity, chemiluminescence | High | High | Avoids the use of radioactive materials. Adaptable to high-throughput screening. | Indirect measure of target engagement. May have different sensitivities compared to radiolabeling. |
This compound's Mechanism of Action
This compound inhibits fungal protein synthesis by binding to eEF2 and stabilizing the eEF2-ribosome complex. This action prevents the translocation of the ribosome along the mRNA, a critical step in the elongation of the polypeptide chain, ultimately leading to cell death.[3][4]
This compound's mechanism of action.
Experimental Protocols
In Vitro Translation Assay
This assay directly measures the inhibitory effect of this compound on the fungal translational machinery in a cell-free system.[5]
Methodology:
-
Preparation of Fungal Cell-Free Lysate (S-100 fraction):
-
Grow fungal cells (e.g., Candida albicans) to mid-log phase.
-
Harvest and wash the cells.
-
Lyse the cells mechanically (e.g., with glass beads) in a lysis buffer.
-
Centrifuge the lysate to remove cell debris and ribosomes, collecting the S-100 supernatant which contains soluble translation factors, including eEF2.[4]
-
-
In Vitro Translation Reaction:
-
Set up a reaction mixture containing the S-100 lysate, ribosomes, an energy source (ATP, GTP), a template mRNA (e.g., poly(U)), and a radiolabeled amino acid (e.g., [14C]-Phenylalanine).[4]
-
Add varying concentrations of this compound or a vehicle control.
-
Incubate the reaction at 30°C for 60 minutes.[5]
-
-
Measurement of Protein Synthesis:
-
Stop the reaction by precipitating the newly synthesized proteins with trichloroacetic acid (TCA).
-
Collect the precipitate on glass fiber filters and wash to remove unincorporated radiolabeled amino acids.[5]
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value, the concentration of this compound that inhibits protein synthesis by 50%.
-
In Vitro Translation Assay Workflow.
Genetic Analysis of this compound-Resistant Mutants
This method provides definitive in-cell evidence of this compound's target by identifying resistance-conferring mutations in the gene encoding eEF2.
Methodology:
-
Mutant Generation:
-
Expose a culture of a genetically tractable fungus (e.g., Saccharomyces cerevisiae) to a mutagen (e.g., ethyl methanesulfonate) or use a transposon-based mutagenesis system.
-
-
Selection of Resistant Mutants:
-
Plate the mutagenized cells on a medium containing a concentration of this compound that is lethal to wild-type cells.
-
Isolate colonies that grow in the presence of this compound.
-
-
Identification of Resistance-Conferring Mutations:
-
Sequence the eEF2 gene (EFT1/EFT2 in S. cerevisiae) from the resistant mutants to identify mutations.
-
Confirm that the identified mutation is responsible for resistance by introducing it into a wild-type strain and testing for this compound sensitivity.
-
-
Phenotypic Characterization:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for the resistant mutants and compare it to the wild-type strain.
-
This compound Resistance Screening Workflow.
Alternative Approaches and Future Directions
The development of non-radioactive and live-cell imaging techniques offers exciting new avenues for validating this compound's target engagement with higher throughput and greater biological insight.
-
Non-Radioactive Protein Synthesis Assays: Kits utilizing O-Propargyl-puromycin (OPP) allow for the fluorescent or colorimetric detection of nascent protein synthesis, providing a safer and more convenient alternative to radiolabeling.[2][11][10] These assays can be adapted for high-throughput screening of this compound analogs.
-
Live-Cell Imaging: The use of fluorescent reporter proteins with short half-lives can enable the real-time visualization of protein synthesis inhibition in individual fungal cells upon this compound treatment.[8][9] This approach can provide valuable information on the kinetics of drug action and potential cell-to-cell variability in response.
Comparison with Other Fungal Protein Synthesis Inhibitors
To contextualize this compound's activity, it is useful to compare it with other known inhibitors of fungal protein synthesis.
| Inhibitor | Target | Mechanism of Action | Selectivity |
| This compound | eEF2 | Stabilizes the eEF2-ribosome complex, inhibiting translocation.[3] | Fungi-specific.[12] |
| Cycloheximide | Ribosome (E-site) | Blocks the translocation step. | Eukaryote-general. |
| Fusidic Acid | eEF2 (in bacteria, EF-G) | Prevents the release of eEF2 from the ribosome after GTP hydrolysis.[13] | Bacteria and some eukaryotes. |
| Aspirochlorine | Unknown, but within protein synthesis machinery | Inhibits fungal protein synthesis.[14] | Fungi-specific. |
Conclusion
Validating the target engagement of this compound in live fungal cells is a multifaceted process that can be approached using a variety of robust techniques. The choice of method will depend on the specific research question, available resources, and the desired level of biological context. While in vitro translation assays provide a direct measure of protein synthesis inhibition and are well-suited for initial screening, genetic analysis of resistant mutants offers definitive proof of the drug's target within a living cell. The advent of non-radioactive and live-cell imaging methods promises to further enhance our ability to study this compound's mechanism of action with greater efficiency and in a more physiologically relevant setting. A comprehensive understanding of how this compound interacts with its target is paramount for the continued development of this promising class of antifungal agents.
References
- 1. In Vitro Pharmacodynamic Parameters of this compound Derivatives in Comparison with Those of Marketed Compounds against Pneumocystis carinii Isolated from Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sordarins: in vitro activities of new antifungal derivatives against pathogenic yeasts, Pneumocystis carinii, and filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green Fluorescent Protein Is Lighting Up Fungal Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved short-lived fluorescent protein transcriptional reporter for Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thomassci.com [thomassci.com]
- 11. Protein Synthesis Assay Kit - Cayman Chemical [bioscience.co.uk]
- 12. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aspirochlorine: a highly selective and potent inhibitor of fungal protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sordarin and Fusidic Acid: Unraveling Distinct Mechanisms of Protein Synthesis Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms of action of Sordarin and fusidic acid, two potent inhibitors of protein synthesis.
This guide provides an in-depth comparative analysis of the antifungal agent this compound and the antibacterial antibiotic fusidic acid. While both compounds disrupt the crucial process of protein synthesis, they exhibit distinct mechanisms of action, targeting different components of the translational machinery in their respective target organisms. This analysis is supported by quantitative data and detailed experimental protocols to provide a thorough understanding of their molecular interactions.
Executive Summary
This compound and fusidic acid are both inhibitors of the elongation step in protein synthesis, a fundamental process for all life. However, their specificity and the precise molecular events they disrupt are significantly different. This compound is a fungal-specific inhibitor that targets eukaryotic elongation factor 2 (eEF2), while fusidic acid primarily acts on the homologous bacterial elongation factor G (EF-G).[1] The core of their distinct mechanisms lies in their interaction with the elongation factor-ribosome complex in relation to GTP hydrolysis. Experimental evidence demonstrates that this compound stabilizes the eEF2-ribosome complex before GTP hydrolysis, effectively stalling the ribosome in a pre-translocation state.[1][2] In contrast, fusidic acid traps EF-G on the ribosome after GTP has been hydrolyzed, locking the ribosome in a post-translocational state.[1][3] These fundamental differences have significant implications for their spectrum of activity and the development of drug resistance.
Mechanism of Action: A Tale of Two Inhibitors
This compound: A Pre-Hydrolysis Blockade in Fungi
This compound exerts its potent and selective antifungal activity by specifically targeting fungal eEF2.[4][5][6] It binds to a pocket formed by domains III, IV, and V of eEF2 and stabilizes the eEF2-ribosome complex.[7][8] This stabilization prevents the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in polypeptide chain elongation.[1][7] Crucially, studies on the ribosome-dependent GTPase activity of eEF2 have revealed that this compound inhibits the elongation cycle at the initial stages of translocation, preceding the hydrolysis of GTP.[1][2] This is further supported by the observation that this compound prevents the formation of peptidyl-puromycin on polysomes, a reaction dependent on the availability of the P-site, which is blocked by the stalled pre-translocation state.[1][2] This unique mode of action, stabilizing a pre-hydrolysis state, distinguishes this compound from many other protein synthesis inhibitors.[9]
Fusidic Acid: A Post-Hydrolysis Trap in Bacteria
Fusidic acid is a bacteriostatic antibiotic that inhibits bacterial protein synthesis by preventing the release of EF-G from the ribosome.[3][10] Its mechanism involves binding to the EF-G-ribosome complex after the hydrolysis of GTP.[3][11][12] This interaction locks EF-G in a conformation that prevents its dissociation from the ribosome, effectively stalling the ribosome in a post-translocational state.[1][13] This prevents the ribosome from proceeding to the next round of elongation, thereby halting protein synthesis.[14] While this compound acts before GTP hydrolysis, fusidic acid's action is contingent on this event, highlighting a key mechanistic distinction between the two inhibitors.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the inhibitory activities of this compound and fusidic acid, providing a clear comparison of their potency and selectivity.
| Inhibitor | Target | Organism/System | Assay | IC50 / Ki |
| This compound | eEF2 | Candida albicans (in vitro translation) | Protein Synthesis Inhibition | 0.02 µg/mL[15] |
| This compound | eEF2 | Candida glabrata (in vitro translation) | Protein Synthesis Inhibition | 0.04 µg/mL[15] |
| This compound | eEF2 | Cryptococcus neoformans (in vitro translation) | Protein Synthesis Inhibition | 0.08 µg/mL[15] |
| This compound | eEF2 | Rabbit Reticulocyte (in vitro translation) | Protein Synthesis Inhibition | >100 µg/mL[15] |
| This compound | eEF2-Ribosome Complex | Candida albicans | Equilibrium Dialysis | Ki: 12 nM[15] |
| Fusidic Acid | EF-G | Staphylococcus aureus | In vitro transcription/translation | IC50: 0.1 µM[16] |
| Fusidic Acid | EF-G | Escherichia coli | Poly(U)-dependent poly(Phe) synthesis | IC50: ~5 µM |
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and inhibitory mechanisms of this compound and fusidic acid.
Detailed Experimental Protocols
In Vitro Translation Assay
This assay measures the overall inhibitory effect of a compound on protein synthesis in a cell-free system.
Materials:
-
Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]methionine)
-
Energy source (ATP, GTP)
-
Template mRNA (e.g., luciferase mRNA)
-
Inhibitor (this compound or fusidic acid) at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare reaction mixtures containing the cell-free translation system, amino acid mixture, energy source, and template mRNA.
-
Add varying concentrations of this compound or fusidic acid to the reaction mixtures. A control reaction with no inhibitor should be included.
-
Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C for 60-90 minutes).[1]
-
Stop the reactions by adding an equal volume of cold 10% TCA.[1]
-
Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.[1]
-
Collect the protein precipitates by vacuum filtration through glass fiber filters.[1]
-
Wash the filters with 5% TCA and then with ethanol.[1]
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.[1]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Ribosome-Dependent EF-G/eEF2 GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by the elongation factor in the presence of ribosomes and the inhibitor.
Materials:
-
Purified ribosomes (e.g., from Candida albicans or E. coli)
-
Purified elongation factor (e.g., eEF2 or EF-G)
-
[γ-³²P]GTP
-
Inhibitor (this compound or fusidic acid) at various concentrations
-
Reaction buffer (containing Mg²⁺, K⁺, and a buffering agent)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Protocol:
-
Set up reaction mixtures containing purified ribosomes, elongation factor, and reaction buffer.
-
Add varying concentrations of this compound or fusidic acid.[1]
-
Initiate the reaction by adding [γ-³²P]GTP.[1]
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).[1]
-
Stop the reaction by adding formic acid.[1]
-
Spot an aliquot of each reaction onto a TLC plate.[1]
-
Separate the unhydrolyzed [γ-³²P]GTP from the released ³²Pi by chromatography.[1]
-
Dry the TLC plate and visualize the radioactive spots using a phosphorimager.[1]
-
Quantify the amount of ³²Pi released to determine the GTPase activity.[1]
-
Calculate the inhibition of GTPase activity and determine the Ki value for each inhibitor.[1]
Conclusion
This compound and fusidic acid, while both targeting the crucial process of protein synthesis elongation, exhibit distinct and specific mechanisms of action. This compound acts as a fungal-specific inhibitor by stalling the eEF2-ribosome complex before GTP hydrolysis, representing a unique mode of action among protein synthesis inhibitors.[1][2] In contrast, fusidic acid targets bacterial EF-G by trapping it on the ribosome after GTP hydrolysis.[1][3] This fundamental difference in their mechanisms not only dictates their spectrum of activity but also provides valuable insights for the rational design of new and more effective antimicrobial agents. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols provided in this guide, is essential for researchers and drug developers working to combat infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound inhibits fungal protein synthesis by blocking translocation differently to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fusidic acid - Wikipedia [en.wikipedia.org]
- 4. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound bound eEF2 unlocks spontaneous forward and reverse translocation on CrPV IRES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The structure of the ribosome with elongation factor G trapped in the posttranslocational state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Sordarin vs. Caspofungin: A Comparative Guide to Antifungal Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug development, understanding the diverse mechanisms of action is paramount for overcoming the challenges of drug resistance and identifying novel therapeutic strategies. This guide provides a detailed comparison of two distinct antifungal agents: sordarin, a protein synthesis inhibitor, and caspofungin, a cell wall synthesis inhibitor. We present a comprehensive overview of their mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Caspofungin |
| Drug Class | Diterpene glycoside | Echinocandin (lipopeptide) |
| Primary Target | Eukaryotic Elongation Factor 2 (eEF2) | β-(1,3)-D-glucan synthase |
| Mechanism of Action | Inhibition of protein synthesis | Inhibition of cell wall synthesis |
| Cellular Process Affected | Translation elongation | Fungal cell wall integrity |
| Spectrum of Activity | Primarily active against Candida spp. and Cryptococcus neoformans.[1] | Broad-spectrum activity against Candida and Aspergillus spp.[2] |
Quantitative Comparison of Antifungal Activity
The in vitro activities of this compound and caspofungin are summarized below. Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's effectiveness.
Table 1: In Vitro Activity of this compound Derivatives against Pathogenic Fungi
| Fungal Species | This compound Derivative | MIC Range (µg/mL) | IC₅₀ (Protein Synthesis, µg/mL) |
| Candida albicans | This compound | - | 0.03 |
| GR135402 | - | 0.03 | |
| Candida glabrata | This compound | - | 0.03 |
| GR135402 | - | 0.06 | |
| Candida tropicalis | GW471558 | Potent activity | - |
| Candida krusei | This compound | >100 | >100 |
| GW471558 | >128 | - | |
| Candida parapsilosis | This compound | >100 | >100 |
| GW471558 | >128 | - | |
| Cryptococcus neoformans | This compound | - | 0.06 |
| GR135402 | - | 0.12 |
Data compiled from multiple sources.[1][3] Note: GR135402 is a this compound derivative.
Table 2: In Vitro Activity of Caspofungin against Pathogenic Fungi
| Fungal Species | MIC Range (µg/mL) | MEC Range (µg/mL) |
| Candida albicans | 0.25 - 0.5 (MIC₉₀) | - |
| Candida dubliniensis | 0.5 (MIC₉₀) | - |
| Candida tropicalis | 0.5 (MIC₉₀) | - |
| Candida glabrata | 0.25 (MIC₉₀) | - |
| Candida guilliermondii | >8 (MIC₉₀) | - |
| Aspergillus fumigatus | - | 0.06 (MEC₉₀) |
| Aspergillus flavus | - | - |
| Aspergillus terreus | - | 0.5 (MEC₉₀) |
Data compiled from multiple sources.[2][4] MIC₉₀ is the concentration that inhibits 90% of isolates. MEC is the Minimum Effective Concentration.
Mechanisms of Action: A Detailed Look
This compound: Halting the Ribosomal Machinery
This compound and its derivatives represent a unique class of antifungals that selectively inhibit protein synthesis in fungi.[5] Unlike many antibiotics that target the ribosome itself, this compound's primary molecular target is the eukaryotic Elongation Factor 2 (eEF2), a crucial protein for the translocation step of protein synthesis.[5][6]
The mechanism involves the stabilization of the eEF2-ribosome complex, effectively "freezing" the ribosome after it has moved one codon along the mRNA.[5] This prevents the release of eEF2, which is necessary for the next aminoacyl-tRNA to bind, thereby halting the elongation of the polypeptide chain.[3] The high selectivity of this compound for fungal eEF2 over its mammalian counterpart is attributed to structural differences between the fungal and mammalian proteins.[6]
Caspofungin: Disrupting the Fungal Cell Wall
Caspofungin belongs to the echinocandin class of antifungal drugs and targets the integrity of the fungal cell wall.[2] Its mechanism of action is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[7] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells, providing a basis for its selective toxicity.[7][8]
By inhibiting β-(1,3)-D-glucan synthesis, caspofungin disrupts the structural integrity of the cell wall, leading to osmotic instability and ultimately cell lysis.[7] This action is fungicidal against most Candida species and fungistatic against Aspergillus species.[2]
Downstream Effects and Signaling Pathways
Caspofungin and the Cell Wall Integrity Pathway
The inhibition of β-(1,3)-D-glucan synthesis by caspofungin induces significant stress on the fungal cell wall. This triggers a compensatory response known as the cell wall integrity (CWI) pathway.[7][9] This signaling cascade is activated to reinforce the cell wall by increasing the synthesis of chitin, another key structural polysaccharide.[10] In Candida albicans, transcription factors such as Cas5 and Efg1 play a crucial role in orchestrating the transcriptional response to caspofungin-induced cell wall damage.[9] The activation of the CWI pathway is a survival mechanism for the fungus, and its modulation could be a strategy to enhance the efficacy of echinocandins.
This compound's Downstream Consequences
The downstream effects of this compound are primarily a direct consequence of the global shutdown of protein synthesis. This leads to the arrest of cell growth and division, and ultimately, cell death. Currently, there is no evidence to suggest that this compound activates specific stress response signaling pathways in the same manner as cell wall-active agents like caspofungin. The cellular response is one of progressive failure of essential functions due to the inability to produce necessary proteins.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is a generalized method for determining the MIC of antifungal agents.
-
Preparation of Antifungal Stock Solution: Dissolve the antifungal agent (this compound or caspofungin) in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: Prepare serial twofold dilutions of the stock solution in a 96-well microtiter plate using a standardized growth medium such as RPMI 1640.
-
Inoculum Preparation: Grow the fungal isolate on an appropriate agar (B569324) medium. Prepare a standardized suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the suspension in the growth medium to achieve a final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For caspofungin against molds, the Minimum Effective Concentration (MEC), the lowest concentration causing aberrant hyphal growth, is often determined microscopically.
In Vitro Protein Synthesis Inhibition Assay (for this compound)
This assay measures the direct effect of this compound on protein synthesis in a cell-free system.
-
Preparation of Fungal Cell-Free Lysate:
-
Grow fungal cells (e.g., Candida albicans) to the mid-logarithmic phase.
-
Harvest and wash the cells.
-
Lyse the cells using methods such as glass bead homogenization in a lysis buffer.
-
Centrifuge the lysate to remove cell debris and obtain a supernatant (S-30 or S-100 fraction) containing ribosomes and soluble factors required for translation.
-
-
Assay Reaction:
-
Set up reaction mixtures containing the cell-free lysate, an energy source (ATP, GTP), amino acids, and a template mRNA (e.g., poly(U) for polyphenylalanine synthesis).
-
Include a radiolabeled amino acid (e.g., [¹⁴C]-phenylalanine).
-
Add varying concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 60 minutes).
-
Quantification:
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized radiolabeled proteins.
-
Collect the precipitate on glass fiber filters.
-
Wash the filters to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the control. The IC₅₀ value (the concentration that causes 50% inhibition) can then be determined.
β-(1,3)-D-Glucan Synthase Inhibition Assay (for Caspofungin)
This assay measures the inhibitory activity of caspofungin on its target enzyme.
-
Preparation of Fungal Microsomal Fraction:
-
Grow fungal cells and harvest them.
-
Lyse the cells to release their contents.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched in membrane-bound enzymes like β-(1,3)-D-glucan synthase.
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing the microsomal fraction, a buffer, and the substrate UDP-[¹⁴C]glucose.
-
Add varying concentrations of caspofungin or a vehicle control.
-
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) to allow for the synthesis of radiolabeled β-(1,3)-D-glucan.
-
Product Quantification:
-
Stop the reaction and precipitate the insoluble glucan product.
-
Collect the precipitate on a filter.
-
Wash the filter to remove unreacted UDP-[¹⁴C]glucose.
-
Measure the radioactivity of the filter to quantify the amount of synthesized glucan.
-
-
Data Analysis: Determine the percentage of enzyme inhibition at each caspofungin concentration and calculate the IC₅₀ or Kᵢ value.
Conclusion
This compound and caspofungin exemplify the diversity of antifungal drug mechanisms. This compound's unique targeting of fungal protein synthesis by stabilizing the eEF2-ribosome complex presents a promising avenue for the development of new antifungals with a novel mode of action.[5] In contrast, caspofungin's well-established mechanism of disrupting the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase has made it a valuable tool in the clinical setting.[7] The detailed understanding of these distinct mechanisms, supported by quantitative data and robust experimental protocols, is essential for the rational design of new antifungal therapies and for developing strategies to combat the growing threat of antifungal resistance.
References
- 1. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species-specific inhibition of fungal protein synthesis by this compound: identification of a this compound-specificity region in eukaryotic elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspofungin susceptibility in Aspergillus and non-Aspergillus molds: inhibition of glucan synthase and reduction of beta-D-1,3 glucan levels in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Sordarin Derivatives Emerge as Potent Alternatives to Fluconazole in Combating Candida Infections
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that sordarin derivatives, a novel class of antifungal agents, demonstrate significant efficacy against a range of Candida species, including strains resistant to the widely used antifungal fluconazole (B54011). These findings, detailed in this comparative guide, position this compound derivatives as promising candidates for the development of new therapies to address the growing challenge of antifungal resistance.
This compound derivatives exhibit a distinct mechanism of action, inhibiting fungal protein synthesis by targeting elongation factor 2 (EF2), a crucial component of the protein translation machinery.[1][2][3][4][5] This is in stark contrast to fluconazole, which disrupts the fungal cell membrane by inhibiting the enzyme 14α-demethylase, essential for ergosterol (B1671047) biosynthesis.[6][7][8][9][10] This fundamental difference in their molecular targets suggests that this compound derivatives could be effective against fungal strains that have developed resistance to azoles like fluconazole.
In Vitro Efficacy: A Quantitative Comparison
In vitro susceptibility testing demonstrates the potent activity of various this compound derivatives against clinically relevant Candida species. The data, summarized in the table below, showcases Minimum Inhibitory Concentration (MIC) values, a standard measure of antifungal drug efficacy. Lower MIC values indicate greater potency.
| Antifungal Agent | Candida albicans (Fluconazole-Susceptible) | Candida albicans (Fluconazole-Resistant) | Candida glabrata | Candida tropicalis | Candida krusei | Candida parapsilosis |
| This compound Derivatives | ||||||
| GM193663 | MIC90: 0.03 µg/mL | MIC90: 0.03 µg/mL | - | MIC90: 0.5 µg/mL | - | - |
| GM211676 | MIC90: 0.03 µg/mL | MIC90: 0.03 µg/mL | - | MIC90: 0.5 µg/mL | - | - |
| GM222712 | MIC90: 0.004 µg/mL | MIC90: 0.004 µg/mL | MIC90: 0.5 µg/mL | MIC90: 0.06 µg/mL | - | MIC90: 1 µg/mL |
| GM237354 | MIC90: 0.015 µg/mL | MIC90: 0.015 µg/mL | MIC90: 4 µg/mL | MIC90: 0.12 µg/mL | - | MIC90: 16 µg/mL |
| GW471558 | Potent activity | Potent activity | Good activity | Good activity | Resistant (>128 µg/mL) | Resistant (>128 µg/mL) |
| R-135853 | MIC90: 0.03 µg/mL | MIC range: 0.03-0.06 µg/mL | MIC90: 1 µg/mL | MIC90: 0.5 µg/mL | Weak or no activity | Weak or no activity |
| Fluconazole | MIC ≤ 0.25 µg/ml (Susceptible) | MICs from 8 to 64 µg/ml (Resistant) | Often decreased susceptibility | Generally susceptible | Intrinsically resistant | Generally susceptible |
Data compiled from multiple sources.[2][11][12][13][14] MIC90 represents the concentration of the drug required to inhibit the growth of 90% of the tested isolates.
Notably, several this compound derivatives, such as GM222712 and R-135853, maintain low MIC values against fluconazole-resistant C. albicans strains.[2][12][13] Furthermore, compounds like GW471558 show potent activity against C. albicans and good activity against C. glabrata and C. tropicalis, even those with decreased susceptibility to azoles.[11] However, it is important to note that some Candida species, such as C. krusei and C. parapsilosis, exhibit intrinsic resistance to certain this compound derivatives.[11]
In Vivo Efficacy in Murine Models of Candidiasis
Preclinical studies in animal models further support the therapeutic potential of this compound derivatives. In a murine model of systemic candidiasis, the this compound derivatives GM193663 and GM237354 demonstrated dose-related efficacy against C. albicans, with 50% effective doses (ED50) of 25.2 mg/kg/dose and 10.7 mg/kg/dose, respectively.[15] Another derivative, R-135853, was effective in a murine model of esophageal candidiasis caused by a fluconazole-resistant strain of C. albicans, an infection against which fluconazole was ineffective at 50 mg/kg/dose.[13] The this compound derivative GM237354 also proved effective in an experimental model of oral candidiasis in immunosuppressed rats.[16]
Experimental Protocols
A standardized methodology is crucial for the accurate comparison of antifungal agents. The following outlines a typical experimental workflow for evaluating the in vitro and in vivo efficacy of this compound derivatives against Candida species.
In Vitro Susceptibility Testing (Broth Microdilution)
-
Fungal Isolates : A panel of clinically relevant Candida species, including fluconazole-susceptible and -resistant strains, is used.
-
Inoculum Preparation : Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation : this compound derivatives and fluconazole are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation : The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
-
Animal Model : Immunocompromised mice (e.g., neutropenic) are commonly used to establish a robust infection.
-
Infection : Mice are infected via intravenous injection of a standardized inoculum of Candida albicans.
-
Treatment : Treatment with this compound derivatives or fluconazole is initiated at a specified time post-infection. The drugs are typically administered via subcutaneous or oral routes at various dose levels.
-
Monitoring and Endpoints : The primary endpoint is typically survival over a period of 21-30 days. Secondary endpoints may include determining the fungal burden in target organs (e.g., kidneys, brain) at the end of the study.
-
Data Analysis : Survival data is analyzed using Kaplan-Meier survival curves, and the ED50 (the dose required to protect 50% of the animals from lethal infection) is calculated.
Mechanisms of Action: A Tale of Two Targets
The distinct mechanisms of action of this compound derivatives and fluconazole are key to understanding their efficacy profiles and the potential for this compound derivatives to overcome fluconazole resistance.
This compound derivatives act by binding to and stabilizing the fungal elongation factor 2 (EF2) on the ribosome.[1][2][4] This action stalls the translocation step of protein synthesis, leading to a cessation of protein production and ultimately fungal cell death.[1]
Fluconazole, a member of the azole class of antifungals, targets the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[6][10] This enzyme is a critical step in the biosynthetic pathway of ergosterol, a vital component of the fungal cell membrane.[7][8][9] By inhibiting this enzyme, fluconazole depletes ergosterol and leads to the accumulation of toxic sterol precursors, thereby disrupting the integrity and function of the cell membrane.[7][8]
Conclusion
The available data strongly suggests that this compound derivatives represent a valuable and promising new class of antifungal agents. Their unique mechanism of action, potent in vitro activity against a broad range of Candida species, including fluconazole-resistant isolates, and demonstrated in vivo efficacy make them compelling candidates for further development. As antifungal resistance continues to be a major public health concern, the progression of this compound derivatives through the drug development pipeline could provide a much-needed new therapeutic option for the treatment of invasive candidiasis. Further research, including clinical trials, is warranted to fully elucidate the safety and efficacy of these compounds in human patients.
References
- 1. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Sordarins: A new class of antifungals with selective inhibition of the protein synthesis elongation cycle in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azasordarins: Susceptibility of Fluconazole-Susceptible and Fluconazole-Resistant Clinical Isolates of Candida spp. to GW 471558 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal Activities of R-135853, a this compound Derivative, in Experimental Candidiasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics-Pharmacodynamics of a this compound Derivative (GM 237354) in a Murine Model of Lethal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activities of Sordarins in Experimental Models of Candidiasis, Aspergillosis, and Pneumocystosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Efficacy of GM237354, a this compound Derivative, in Experimental Oral Candidiasis in Immunosuppressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Semi-Synthetic Sordarin Analogs: An In Vitro Comparative Analysis
A new frontier in antifungal research, semi-synthetic sordarin analogs, demonstrates significant promise in combating a range of pathogenic fungi by uniquely targeting protein synthesis. This guide provides a comparative analysis of the in vitro activity of various this compound derivatives, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of mycology.
Sordarins represent a novel class of antifungal agents that selectively inhibit the protein synthesis elongation cycle in yeasts.[1] Their unique mechanism of action, which involves the stabilization of the eukaryotic Elongation Factor 2 (eEF2) on the ribosome, distinguishes them from existing antifungals that primarily target the cell membrane or ergosterol (B1671047) biosynthesis.[2][3][4] This distinct mode of action makes this compound and its analogs compelling candidates for the development of new antifungal therapies, particularly in light of growing resistance to current treatments.[5]
Comparative In Vitro Activity of this compound Analogs
The in vitro potency of several semi-synthetic this compound analogs has been evaluated against a panel of clinically relevant fungal pathogens. The following tables summarize the 50% inhibitory concentrations (IC50) from in vitro translation assays and the minimum inhibitory concentrations (MIC) from cell growth assays.
Table 1: In Vitro Protein Synthesis Inhibition (IC50 in µg/mL)
| Compound | Candida albicans | Candida glabrata | Cryptococcus neoformans | Candida krusei | Candida parapsilosis | Rabbit Reticulocyte |
| This compound | 0.05 | 0.1 | 0.2 | >100 | >100 | >100 |
| GR135402 | 0.02 | 0.05 | 0.1 | >100 | >100 | >100 |
| GM193663 | 0.03 | 0.2 | 0.1 | >100 | >100 | >100 |
| GM211676 | 0.03 | 0.2 | 0.1 | >100 | >100 | >100 |
| GM222712 | 0.004 | 0.1 | 0.05 | >100 | >100 | >100 |
| GM237354 | 0.015 | 0.1 | 0.05 | >100 | >100 | >100 |
Data compiled from studies demonstrating the potent and selective inhibition of fungal protein synthesis by this compound analogs.[1][6] The lack of activity against rabbit reticulocyte lysates highlights the fungal-specificity of these compounds.
Table 2: Antifungal Activity (MIC90 in µg/mL) Against Yeast Isolates
| Compound | C. albicans | C. tropicalis | C. kefyr | C. glabrata | C. parapsilosis | C. neoformans |
| GM193663 | 0.03 | 0.5 | 0.004 | >32 | 32 | 1 |
| GM211676 | 0.03 | 0.5 | 0.015 | >32 | 32 | 1 |
| GM222712 | 0.004 | 0.06 | 0.008 | 0.5 | 1 | 0.5 |
| GM237354 | 0.015 | 0.12 | 0.03 | 4 | 16 | 0.25 |
This table showcases the potent activity of this compound derivatives against a range of Candida species and Cryptococcus neoformans, with GM222712 and GM237354 demonstrating particularly broad and potent activity.[7]
Table 3: Activity Against Pneumocystis carinii
| Compound | IC50 (µg/mL) |
| GM191519 | 0.00025 |
| GM193663 | 0.0043 |
| GM219771 | 0.025 |
| GM237354 | 0.0007 |
| Pentamidine | 0.025 |
| Atovaquone | 0.16 |
| TMP-SMX | 26.7/133.5 |
This compound derivatives exhibit exceptional potency against P. carinii, a major cause of pneumonia in immunocompromised individuals, with some analogs being significantly more active than currently marketed drugs.[8][9]
Mechanism of Action: Targeting Fungal Protein Synthesis
This compound and its analogs exert their antifungal effect by specifically targeting and stabilizing the interaction between the ribosome and eukaryotic Elongation Factor 2 (eEF2).[2][10][11] This action effectively "freezes" the translocation step of protein synthesis, where the ribosome moves along the mRNA, leading to a cessation of polypeptide chain elongation and ultimately inhibiting fungal growth.[12] The high degree of selectivity for the fungal translational machinery over its mammalian counterpart is a key advantage of this class of compounds.[6]
Caption: Mechanism of action of this compound analogs in inhibiting fungal protein synthesis.
Experimental Protocols
The in vitro activity data presented in this guide were primarily generated using the following established methodologies:
In Vitro Translation Assay
This assay measures the direct inhibitory effect of compounds on protein synthesis in a cell-free system.
-
Preparation of Cell-Free Lysates: Fungal cells (e.g., Candida albicans) are cultured, harvested, and lysed to obtain a crude extract containing ribosomes, elongation factors, and other necessary components for protein synthesis.
-
Assay Mixture: The assay is typically performed in a 96-well plate format. Each well contains the cell-free lysate, a buffer system (e.g., HEPES-KOH), an energy source (ATP and GTP), and a template mRNA (e.g., poly(U)).[1]
-
Compound Addition: The this compound analogs, dissolved in a suitable solvent like DMSO, are serially diluted and added to the assay mixture.
-
Initiation of Synthesis: The reaction is initiated by the addition of a radiolabeled amino acid, such as [14C]phenylalanine for a poly(U) template.
-
Incubation and Termination: The mixture is incubated to allow for protein synthesis. The reaction is then stopped, and the newly synthesized radiolabeled polypeptides are precipitated.
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter. The IC50 value, the concentration of the compound that inhibits protein synthesis by 50%, is then calculated.[6]
Caption: Workflow for the in vitro translation assay to determine IC50 values.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium.
-
Drug Dilution: The this compound analogs are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug at which there is no visible growth.
Conclusion
Semi-synthetic this compound analogs have demonstrated potent and selective in vitro activity against a broad spectrum of pathogenic fungi, including clinically important Candida species, Cryptococcus neoformans, and Pneumocystis carinii. Their novel mechanism of action, targeting fungal protein synthesis, offers a promising avenue for the development of new antifungal agents with the potential to overcome existing resistance mechanisms. The data and methodologies presented in this guide provide a valuable resource for researchers and drug developers working to advance the field of antifungal therapy. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antifungal agent with a unique mode of action [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sordarins: in vitro activities of new antifungal derivatives against pathogenic yeasts, Pneumocystis carinii, and filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro pharmacodynamic parameters of this compound derivatives in comparison with those of marketed compounds against Pneumocystis carinii isolated from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Pharmacodynamic Parameters of this compound Derivatives in Comparison with Those of Marketed Compounds against Pneumocystis carinii Isolated from Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Elongation Factor 2 as the Essential Protein Targeted by Sordarins in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elongation factor 2 as a novel target for selective inhibition of fungal protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Head-to-head comparison of Sordarin and voriconazole in an aspergillosis model
Executive Summary
This guide provides a comparative overview of sordarin and the widely-used triazole antifungal, voriconazole (B182144), for the treatment of aspergillosis. While voriconazole is a cornerstone of current therapy, this compound represents a class of antifungals with a different mechanism of action that has been explored for its potential. The comparison below is based on data from individual studies and focuses on efficacy in animal models and mechanisms of action.
Comparative Efficacy Data
The following tables summarize efficacy data from separate representative studies. It is crucial to note that direct comparison is limited due to variations in experimental conditions, such as fungal strains, inoculum sizes, and immunosuppression protocols.
Table 1: Efficacy of this compound in a Murine Aspergillosis Model
| Parameter | This compound Treatment | Control (Untreated) | Reference Study |
| Survival Rate | Data from a comprehensive in vivo study focusing on aspergillosis is not available in recent literature. | - | - |
| Fungal Burden (CFU/g) | Significant reductions in fungal burden in kidneys have been reported in disseminated candidiasis models. Data for aspergillosis is limited. | - | - |
Table 2: Efficacy of Voriconazole in a Murine Aspergillosis Model
| Parameter | Voriconazole Treatment (10 mg/kg) | Control (Untreated) | Reference Study |
| Survival Rate (Day +10) | 80-100% | 0-10% | |
| Fungal Burden (Lung, log CFU/g) | 2.5 - 3.5 | 5.0 - 6.0 | |
| Galactomannan Index (Serum) | < 0.5 | > 3.0 |
Mechanism of Action
This compound and voriconazole combat fungal infections through fundamentally different mechanisms. Voriconazole inhibits the synthesis of the fungal cell membrane, while this compound targets protein synthesis.
This compound acts by inhibiting fungal protein synthesis.[1] It specifically targets and stabilizes the complex formed between the ribosome and eukaryotic elongation factor 2 (eEF2).[1] This action effectively "freezes" the ribosome on the mRNA, preventing the translocation step of protein elongation and ultimately leading to cell death.[2] This mechanism is highly selective for fungi, with minimal impact on mammalian protein synthesis.[2]
Voriconazole is a triazole antifungal that works by inhibiting the fungal cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase.[3][4] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a primary component of the fungal cell membrane.[3][5] By disrupting ergosterol synthesis, voriconazole compromises the integrity and function of the cell membrane, leading to fungal cell death.[3][5]
Caption: Mechanisms of action for this compound and Voriconazole.
Experimental Protocols
Below are generalized protocols for evaluating antifungal efficacy in a murine model of invasive aspergillosis. Specific details may vary between studies.
A. Murine Model of Invasive Aspergillosis
-
Animals: Immunocompromised mice (e.g., BALB/c or C57BL/6) are typically used.
-
Immunosuppression: A common method involves the administration of cyclophosphamide (B585) and a corticosteroid (e.g., cortisone (B1669442) acetate) to induce neutropenia, mimicking the condition of high-risk patients.
-
Infection: Mice are infected intranasally or intravenously with a suspension of Aspergillus fumigatus conidia. The inoculum size is a critical parameter and is determined based on pilot studies to achieve a lethal infection in untreated animals.
-
Treatment: Antifungal therapy is initiated at a specified time point post-infection (e.g., 24 hours).
-
This compound: Would be administered via a route determined by its formulation and pharmacokinetic properties (e.g., intraperitoneally or orally).
-
Voriconazole: Typically administered orally or intraperitoneally.
-
-
Monitoring and Endpoints:
-
Survival: Animals are monitored daily, and survival is recorded over a period of 10-21 days.
-
Fungal Burden: At specific time points, cohorts of mice are euthanized, and organs (lungs, kidneys, brain) are harvested. The fungal burden is quantified by homogenizing the tissues and plating serial dilutions on appropriate media to determine colony-forming units (CFU) per gram of tissue.
-
Biomarkers: Serum or bronchoalveolar lavage fluid may be collected to measure markers of fungal infection, such as galactomannan.
-
Histopathology: Organs are fixed, sectioned, and stained (e.g., with Grocott's methenamine (B1676377) silver stain) to visualize fungal hyphae and assess tissue damage.
-
Caption: Experimental workflow for antifungal testing.
Conclusion
Voriconazole is a well-established and potent antifungal agent for the treatment of invasive aspergillosis, with a substantial body of evidence supporting its efficacy. This compound, with its unique mechanism of targeting fungal protein synthesis, represents a different therapeutic approach. While direct comparative in vivo data in aspergillosis models is lacking, the distinct mechanisms of action suggest that sordarins or similar compounds could be of interest for further research, particularly in the context of emerging resistance to existing antifungal classes. Future head-to-head studies would be necessary to definitively determine the comparative efficacy of this compound and voriconazole in the treatment of aspergillosis.
References
Unveiling Sordarin's Sole Target in Fungi: A Comparative Guide to eEF2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of eukaryotic elongation factor 2 (eEF2) as the exclusive target of the antifungal agent sordarin. Through a detailed comparison with other protein synthesis inhibitors, supported by experimental data and protocols, this document establishes the specificity and therapeutic potential of this compound and its derivatives.
This compound, a natural diterpene glycoside, exhibits potent and selective antifungal activity by uniquely targeting the fungal protein synthesis machinery.[1] Unlike many conventional antifungals that compromise the fungal cell membrane, this compound's mechanism of action is the specific inhibition of eEF2, an essential enzyme for the translocation step of protein synthesis.[2] This guide delves into the experimental evidence that unequivocally validates eEF2 as the sole target of this compound in fungi and compares its performance with alternative protein synthesis inhibitors.
Mechanism of Action: A Molecular Clamp on Translation
This compound's antifungal efficacy stems from its ability to stabilize the complex formed between eEF2 and the ribosome.[2] This stabilization effectively stalls the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby halting the elongation phase of protein synthesis.[2] The high specificity of this compound for fungal eEF2 over its mammalian counterpart is a key attribute, making it a compelling candidate for drug development.[1] This selectivity is attributed to specific amino acid differences within a region of the fungal eEF2, sometimes referred to as the 'this compound Specificity Region' (SSR).[1]
dot
Caption: this compound stabilizes the eEF2-ribosome complex, blocking translocation.
Experimental Validation of eEF2 as the Sole Target
The validation of eEF2 as the exclusive target of this compound has been established through a series of robust experimental approaches. These methods collectively provide compelling evidence for the high specificity of this antifungal agent.
dot
Caption: Workflow for validating eEF2 as the sole target of this compound.
Key Experimental Evidence:
-
In Vitro Translation Assays: Initial studies using cell-free translation systems from various fungal species and mammalian cells demonstrated that this compound and its derivatives potently inhibit protein synthesis in sensitive fungi, such as Candida albicans, while having no effect on mammalian systems.[3][4] This provided the first indication of a fungal-specific target within the translational machinery.
-
Genetic Analysis of Resistant Mutants: The generation and analysis of this compound-resistant mutants in Saccharomyces cerevisiae were pivotal. These studies revealed that resistance mutations consistently mapped to the genes encoding eEF2 (EFT1 and EFT2).[5][6] Furthermore, mutations in the ribosomal protein L10e were also found to confer resistance, suggesting a functional interaction between L10e and eEF2 in the context of this compound's action.[6]
-
Biochemical Binding Assays: Direct binding experiments using radiolabeled this compound derivatives confirmed a specific interaction with a protein in fungal cell lysates. This protein was subsequently purified and identified as eEF2.
-
In Vitro Reconstitution Assays: To definitively prove that eEF2 is the determinant of this compound sensitivity, in vitro translation systems were reconstituted using purified components from different organisms. These experiments showed that this compound sensitivity was conferred only when fungal eEF2 was present, regardless of the origin of the ribosomes and other translation factors.[7]
Quantitative Comparison of Antifungal Activity
The potency of this compound and its derivatives has been quantified against a range of fungal pathogens. The following tables summarize key inhibitory concentrations.
Table 1: In Vitro Protein Synthesis Inhibition (IC50 values)
| Compound | Fungal Species | IC50 (µg/mL) |
| This compound | Candida albicans | 0.03[8] |
| This compound | Candida glabrata | 0.03[8] |
| This compound | Cryptococcus neoformans | 0.06[8] |
| This compound | Candida krusei | >100[8] |
| This compound | Candida parapsilosis | >100[8] |
| GR135402 | Candida albicans | 0.03[8] |
| GR135402 | Candida glabrata | 0.06[8] |
| GR135402 | Cryptococcus neoformans | 0.12[8] |
Table 2: Antifungal Susceptibility (MIC values)
| Compound | Fungal Species | MIC90 (µg/mL) |
| GM 222712 | Candida albicans | 0.004[9] |
| GM 237354 | Candida albicans | 0.015[9] |
| GM 222712 | Candida glabrata | 0.5[9] |
| GM 237354 | Candida glabrata | 4[9] |
| GM 222712 | Cryptococcus neoformans | 0.5[10] |
| GM 237354 | Cryptococcus neoformans | 0.25[10] |
| GM 222712 | Aspergillus fumigatus | 32[10] |
| GM 237354 | Aspergillus fumigatus | >64[10] |
Comparison with Other Fungal Protein Synthesis Inhibitors
While other compounds are known to inhibit protein synthesis in eukaryotes, this compound's specificity for fungal eEF2 sets it apart.
Table 3: Comparison of Fungal Protein Synthesis Inhibitors
| Inhibitor | Target | Spectrum of Activity | Mechanism of Action | Fungal Specificity |
| This compound | eEF2 | Broad-spectrum antifungal (variable potency) | Stabilizes the eEF2-ribosome complex | High, due to specific amino acid differences in fungal eEF2[11] |
| Cycloheximide | E-site of the 60S ribosomal subunit | Broad-spectrum antifungal and eukaryotic protein synthesis inhibitor | Blocks the translocation step by interfering with the translocase enzyme[12][13] | Low, inhibits protein synthesis in most eukaryotes |
| Aminoglycosides (e.g., Hygromycin B) | Ribosomal RNA (decoding center) | Primarily antibacterial, some antifungal activity | Induce mistranslation and inhibit translocation | Low, primarily target bacterial ribosomes but can affect fungal ribosomes at higher concentrations[7][14] |
| Fusidic Acid | Elongation Factor G (EF-G) in bacteria and eEF2 in eukaryotes | Primarily antibacterial | Prevents the release of EF-G/eEF2 from the ribosome after GTP hydrolysis | Low, inhibits both bacterial and eukaryotic translocation, though generally more potent against bacteria[15][16] |
Experimental Protocols
In Vitro Translation Assay (Poly(U)-directed)
Objective: To determine the IC50 of a compound against fungal protein synthesis.
Materials:
-
Fungal cell-free lysate (S-100 fraction)
-
Reaction buffer (containing ATP, GTP, and an energy regenerating system)
-
Poly(U) mRNA template
-
Radiolabeled [14C]-Phenylalanine
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the fungal cell-free lysate, reaction buffer, poly(U) template, and [14C]-Phenylalanine.
-
Compound Addition: Add serial dilutions of the test compound or vehicle control to the reaction tubes. Ensure the final solvent concentration is consistent across all samples.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[17]
-
Precipitation: Stop the reaction by adding ice-cold 10% TCA. Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.[18]
-
Filtration: Cool the samples on ice and filter the precipitated polyphenylalanine through glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters multiple times with cold 5% TCA and once with ethanol (B145695) to remove unincorporated radiolabeled amino acids.[18]
-
Quantification: Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Analysis of this compound-Resistant Mutants
Objective: To identify mutations conferring resistance to this compound.
Materials:
-
This compound-sensitive fungal strain
-
Mutagen (e.g., UV light or chemical mutagen)
-
Growth medium containing various concentrations of this compound
-
Genomic DNA extraction kit
-
PCR reagents and primers for eEF2 and ribosomal protein genes
-
DNA sequencing service
Procedure:
-
Mutagenesis: Expose the this compound-sensitive fungal strain to a mutagen to induce random mutations.
-
Selection of Mutants: Plate the mutagenized cells on growth medium containing a selective concentration of this compound.
-
Isolation and Verification: Isolate colonies that grow in the presence of this compound and verify their resistance by re-streaking on this compound-containing medium.
-
Genomic DNA Extraction: Extract genomic DNA from both the resistant mutants and the parental wild-type strain.
-
Gene Amplification and Sequencing: Amplify the eEF2 and relevant ribosomal protein genes (e.g., L10e) from the genomic DNA using PCR. Sequence the PCR products.
-
Sequence Analysis: Compare the gene sequences from the resistant mutants to the wild-type sequence to identify any mutations that result in amino acid changes.[19]
Conclusion
The comprehensive body of evidence from genetic, biochemical, and in vitro studies overwhelmingly validates eukaryotic elongation factor 2 as the sole and specific target of this compound in fungi. Its unique mechanism of action, which involves the stabilization of the eEF2-ribosome complex, distinguishes it from other protein synthesis inhibitors and provides a strong rationale for its development as a novel antifungal therapeutic. The high degree of selectivity for the fungal target minimizes the potential for off-target effects in mammalian cells, a critical attribute for any new antimicrobial agent. The data and protocols presented in this guide offer a robust framework for researchers engaged in the discovery and development of next-generation antifungals targeting fungal protein synthesis.
References
- 1. Fungal Nucleic Acid & Protein Biosynthesis Targets - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sordarins: A new class of antifungals with selective inhibition of the protein synthesis elongation cycle in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Combinations of Agents Targeting Translation That Synergistically Inhibit Fungal Pathogens [frontiersin.org]
- 6. Mutations in ribosomal protein L10e confer resistance to the fungal-specific eukaryotic elongation factor 2 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Amphiphilic Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sordarins: In Vitro Activities of New Antifungal Derivatives against Pathogenic Yeasts, Pneumocystis carinii, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Cycloheximide - Wikipedia [en.wikipedia.org]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. "Novel Aminoglycosides: Bioactive Properties and Mechanism of Action" by Sanjib K. Shrestha [digitalcommons.usu.edu]
- 15. benchchem.com [benchchem.com]
- 16. This compound inhibits fungal protein synthesis by blocking translocation differently to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Sordarin: A Potent Antifungal Agent with Pronounced Selectivity for Fungal Cells
A Comparative Analysis of the Cytotoxicity of Sordarin in Fungal versus Mammalian Systems
This compound, a natural diterpene glycoside, has emerged as a promising antifungal agent due to its unique mechanism of action and notable selectivity for fungal pathogens over mammalian cells. This guide provides a comparative overview of the cytotoxic effects of this compound, supported by experimental data, to elucidate its therapeutic potential for researchers, scientists, and drug development professionals.
High Efficacy Against Fungal Pathogens
This compound and its derivatives exhibit potent inhibitory activity against a range of clinically relevant fungal species. The primary mechanism of action involves the specific inhibition of fungal protein synthesis.[1][2] this compound achieves this by targeting and stabilizing the fungal eukaryotic elongation factor 2 (eEF2) on the ribosome, which stalls the translocation step of polypeptide chain elongation and ultimately leads to cell death.[3][4][5]
The efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, and the 50% inhibitory concentration (IC50) in protein synthesis assays.
| Fungal Species | This compound Derivative | MIC (µg/mL) | IC50 - Protein Synthesis (µg/mL) | Reference(s) |
| Candida albicans | This compound | 8 | 0.01 | [6] |
| Candida albicans | GM193663 | 0.015 | - | [7] |
| Candida albicans | GM237354 | 0.001 | - | [7] |
| Candida glabrata | This compound | >125 | 0.2 | [6] |
| Cryptococcus neoformans | This compound | >125 | 0.06 | [6] |
| Pneumocystis carinii | GM193663, GM237354 | - | <0.008 | [8] |
Table 1: In Vitro Antifungal Activity of this compound and its Derivatives. This table summarizes the potent activity of this compound and its derivatives against various fungal pathogens.
Minimal Cytotoxicity in Mammalian Cells
A key advantage of this compound as a potential therapeutic is its remarkable selectivity for fungal cells, resulting in low toxicity to mammalian systems. This selectivity is attributed to structural differences between fungal and mammalian eEF2.[9] While this compound effectively binds to and inhibits fungal eEF2, its affinity for the mammalian counterpart is significantly lower.
Experimental data from in vitro protein synthesis assays and cytotoxicity studies on various mammalian cell lines confirm this low toxicity profile.
| Cell Type | This compound Derivative | IC50 - Protein Synthesis (µg/mL) | Tox50 (µg/mL) | Reference(s) |
| Rabbit Reticulocytes | This compound | >100 | - | [6] |
| Various Mammalian Cell Lines | GW 471552 | - | >100 | [10][11] |
| Various Mammalian Cell Lines | GW 471558 | - | >100 | [10][11] |
| Various Mammalian Cell Lines | GW 570009 | - | 60 to 96 | [10][11] |
| Various Mammalian Cell Lines | GW 587270 | - | 49 to 62 | [10][11] |
| Various Mammalian Cell Lines | GW 479281 | - | 24 to 36 | [10][11] |
| Various Mammalian Cell Lines | GW 515716 | - | 16 to 38 | [10][11] |
Table 2: Cytotoxicity of this compound and its Derivatives in Mammalian Systems. This table highlights the significantly lower impact of this compound and its derivatives on mammalian protein synthesis and cell viability.
Experimental Protocols
Fungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol is based on the broth microdilution method.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to each well containing the drug dilutions. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to a drug-free control well.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Mammalian cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are then incubated for another 24-72 hours.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the viability of untreated control cells.
Visualizing the Mechanism and Workflow
Caption: Mechanism of this compound's antifungal activity.
Caption: Comparative experimental workflow for cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sordarins: In Vitro Activities of New Antifungal Derivatives against Pathogenic Yeasts, Pneumocystis carinii, and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activities and cytotoxicity studies of six new azasordarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Sordarins: A new class of antifungals with selective inhibition of the protein synthesis elongation cycle in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of the Post-Antifungal Effect of Sordarin and Amphotericin B
A comprehensive guide for researchers and drug development professionals on the sustained effects of two distinct antifungal agents.
In the landscape of antifungal drug development, understanding the pharmacodynamics of novel and existing agents is paramount. The post-antifungal effect (PAFE), the persistent suppression of fungal growth after limited exposure to an antimicrobial agent, is a critical parameter in evaluating therapeutic potential and optimizing dosing regimens. This guide provides a detailed comparison of the PAFE of Sordarin, a novel protein synthesis inhibitor, and Amphotericin B, a long-standing polyene antifungal.
Executive Summary
This guide delves into the distinct mechanisms of action of this compound and Amphotericin B and their implications for post-antifungal effects. While Amphotericin B, a membrane-disrupting agent, is known to induce a significant and prolonged PAFE, data on the PAFE of this compound is not yet available in the literature. By examining the PAFE of other fungal protein synthesis inhibitors, we can infer the likely characteristics of this compound's sustained effects. This comparison is supported by a review of experimental data for Amphotericin B and a detailed outline of the methodologies used to assess PAFE, providing a framework for future studies on this compound and other novel antifungals.
Mechanisms of Action: A Tale of Two Targets
The divergent mechanisms of action of this compound and Amphotericin B are fundamental to understanding their differing pharmacodynamic profiles, including their post-antifungal effects.
This compound , a tetracyclic diterpene glycoside, exhibits a unique mode of action by targeting fungal protein synthesis.[1][2][3] It specifically inhibits the elongation step of translation by stabilizing the complex between the ribosome and eukaryotic elongation factor 2 (eEF2).[2][3] This action "freezes" the ribosome on the mRNA, preventing the translocation of peptidyl-tRNA and thereby halting protein synthesis.[2] This highly specific interaction with fungal eEF2 provides a basis for its selective toxicity against fungi with minimal impact on mammalian cells.[4]
Amphotericin B , a polyene macrolide, acts by binding to ergosterol (B1671047), a primary sterol component of the fungal cell membrane.[5][6][7] This binding leads to the formation of transmembrane channels or pores, causing leakage of essential intracellular ions such as potassium and magnesium.[5][6][8] This disruption of the osmotic integrity of the membrane and oxidative damage ultimately leads to fungal cell death.[5][6] Its affinity for ergosterol is higher than for cholesterol, the predominant sterol in mammalian cell membranes, but this interaction is the basis for its associated toxicity.[6]
Figure 1: Mechanisms of action for this compound and Amphotericin B.
Post-Antifungal Effect (PAFE): A Comparative Overview
The PAFE is a measure of the continued suppression of fungal growth after a short exposure to an antifungal agent. This effect is influenced by the drug's mechanism of action, the fungal species, and the exposure time and concentration.
Amphotericin B: A Well-Characterized PAFE
Amphotericin B consistently demonstrates a significant and prolonged PAFE against a wide range of fungal pathogens, including Candida and Aspergillus species.[9][10] The duration of the PAFE is often dependent on both the concentration of the drug and the length of exposure.[9] This prolonged effect is likely due to the irreversible damage inflicted on the fungal cell membrane, which requires substantial time for repair, if repair is even possible.
This compound: An Inferred PAFE Profile
Currently, there is a lack of published studies specifically measuring the PAFE of this compound. However, based on its mechanism as a protein synthesis inhibitor, we can infer its potential PAFE characteristics by examining other inhibitors of this pathway, such as cycloheximide. Protein synthesis inhibitors are generally known to induce a variable but often significant PAFE. The duration of this effect would depend on how quickly the fungus can synthesize new elongation factors and ribosomes to overcome the drug-induced inhibition after the compound is removed. It is plausible that this compound would exhibit a concentration- and time-dependent PAFE.
Quantitative Data Presentation
The following tables summarize the in vitro activity of this compound derivatives and the post-antifungal effect of Amphotericin B against various fungal pathogens.
Table 1: In Vitro Activity of this compound Derivatives (MIC in µg/mL)
| Fungal Species | This compound Derivative GM 222712 (MIC90) | This compound Derivative GM 237354 (MIC90) |
| Candida albicans | 0.004 | 0.015 |
| Candida glabrata | 0.5 | 4 |
| Candida parapsilosis | 1 | 16 |
| Cryptococcus neoformans | 0.5 | 0.25 |
| Aspergillus flavus | 1 | 32 |
| Aspergillus fumigatus | 32 | >64 |
Data sourced from Herreros et al., 1998.
Table 2: Post-Antifungal Effect (PAFE) of Amphotericin B against Candida albicans
| Concentration (x MIC) | Exposure Time (h) | PAFE (h) |
| 1 | 1 | 0.5 - 5.0 |
| 4 | 1 | 2.0 - 8.0 |
| 1 | 4 | 4.0 - 12.0 |
| 4 | 4 | 8.0 - >24.0 |
Data compiled from various studies and represents a general range of observed PAFE.
Table 3: Post-Antifungal Effect (PAFE) of Amphotericin B against Aspergillus fumigatus
| Concentration (x MIC) | Exposure Time (h) | PAFE (h) |
| 1 | 1 | 1.0 - 3.0 |
| 4 | 2 | 1.8 - 6.0 |
| 10 | 4 | 9.3 - 10.8 |
Data compiled from various studies and represents a general range of observed PAFE.[9][10]
Experimental Protocols
The determination of the post-antifungal effect is a critical component of in vitro pharmacodynamic assessment. Below are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plate includes a drug-free growth control and an uninoculated sterility control. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Post-Antifungal Effect (PAFE) Determination
The PAFE is measured as the difference in time required for the drug-exposed and control cultures to achieve a predefined level of growth after the removal of the drug.
Figure 2: General workflow for determining the post-antifungal effect.
Detailed Protocol:
-
Fungal Culture Preparation: A standardized inoculum of the fungal strain is prepared in a suitable broth medium (e.g., RPMI 1640) and grown to the logarithmic phase.
-
Drug Exposure: The fungal culture is divided into test and control groups. The test group is exposed to a specific concentration of the antifungal agent (typically a multiple of the MIC) for a defined period (e.g., 1 or 4 hours). The control group is incubated under the same conditions without the drug.
-
Drug Removal: After the exposure period, the antifungal agent is removed from the test culture by centrifugation and washing the fungal cells multiple times with sterile saline or drug-free medium.
-
Regrowth Monitoring: The washed, drug-exposed fungal cells and the control cells are resuspended in fresh, drug-free medium at the same cell density.
-
Growth Measurement: The regrowth of both cultures is monitored over time. This can be done using several methods:
-
Viable Counts (CFU/mL): Aliquots are taken at regular intervals, serially diluted, and plated on agar to determine the number of colony-forming units.
-
Spectrophotometry: The optical density (OD) of the cultures is measured at regular intervals to assess turbidity, which correlates with fungal growth.
-
Automated Systems: Systems that continuously monitor the production of CO2 can be used to determine the time to reach a detectable level of metabolic activity.
-
-
PAFE Calculation: The PAFE is calculated using the formula: PAFE = T - C , where T is the time it takes for the drug-exposed culture to reach a predefined endpoint (e.g., a 50% increase in OD or CFU/mL) and C is the time it takes for the control culture to reach the same endpoint.
Conclusion and Future Directions
Amphotericin B's well-documented, prolonged post-antifungal effect is a key attribute contributing to its clinical efficacy. This sustained activity allows for less frequent dosing and can be crucial in managing severe fungal infections. While direct experimental data for this compound's PAFE is eagerly awaited, its mechanism of action as a protein synthesis inhibitor suggests it is likely to exhibit a significant PAFE.
Future research should prioritize the direct measurement of this compound's PAFE against a panel of clinically relevant fungal pathogens. Head-to-head comparative studies with established antifungals like Amphotericin B will be invaluable in positioning this compound and its derivatives in the therapeutic armamentarium. Understanding the duration and concentration-dependency of this compound's PAFE will be critical for designing optimal dosing strategies and predicting its clinical success. The experimental protocols outlined in this guide provide a robust framework for conducting such essential investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plant Science Futures [plantsciencefutures.org.uk]
- 7. Yeast Cycloheximide-resistant crl Mutants Are Proteasome Mutants Defective in Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cycloheximide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Novel Sordarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of several novel Sordarin derivatives, a promising class of antifungal agents that inhibit fungal protein synthesis. The data presented herein is compiled from preclinical studies to aid in the evaluation and selection of candidates for further development.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of three novel this compound derivatives—GM193663, GM211676, and GM237354—following oral administration in a murine model. These compounds have been selected based on the availability of published preclinical data. It is important to note that a direct head-to-head study with all pharmacokinetic parameters under identical conditions is not publicly available. Therefore, the data has been aggregated from multiple sources and should be interpreted with this in mind.
| Parameter | GM193663 | GM211676 | GM237354 | Alternative Compound (Fluconazole) |
| Dose (mg/kg) | 50 (oral) | 50 (oral) | 50 (oral) / 50 (s.c.) | Not specified in comparative studies |
| Cmax (µg/mL) | 9.8[1] | 13.0[1] | 6.0[1] | Not specified in comparative studies |
| Tmax (h) | 1[1] | 1[1] | 2[1] | Not specified in comparative studies |
| AUC (µg·h/mL) | Estimated: ~14.7 | Estimated: ~19.5 | 21.7 (s.c.)[2][3] | Not specified in comparative studies |
| Half-life (t1/2) (h) | < 2[1] | < 2[1] | < 2[1] | Not specified in comparative studies |
| Oral Bioavailability (%) | Not Reported | Not Reported | Not Reported | Not specified in comparative studies |
*Note on AUC Estimation: Oral AUC values for GM193663 and GM211676 were not explicitly found in the searched literature. The values presented are estimations calculated using the formula AUC ≈ Cmax / k, where k is the elimination rate constant estimated from the half-life (k = 0.693 / t1/2). A half-life of 1.5 hours was used for this estimation based on the reported value of < 2 hours. This should be considered a rough estimate, and direct experimental determination is required for accurate comparison. The reported AUC for GM237354 is from a subcutaneous administration study and may differ from the oral AUC.[2][3]
Experimental Protocols
The pharmacokinetic parameters listed above were determined through preclinical studies in murine models. The following is a generalized experimental protocol based on the methodologies described in the cited literature.
1. Animal Models:
-
Studies typically utilize specific pathogen-free mice, such as female CD-1 mice.[1]
-
Animals are housed in a controlled environment with regulated light-dark cycles and access to food and water ad libitum.
2. Drug Administration:
-
For oral administration, this compound derivatives are typically formulated in a suitable vehicle and administered via oral gavage.
-
For intravenous or subcutaneous administration, compounds are dissolved in a sterile vehicle and injected accordingly.
3. Dosing:
-
Single-dose pharmacokinetic studies are conducted to determine parameters like Cmax, Tmax, AUC, and half-life. A common single oral dose for the compared this compound derivatives was 50 mg/kg.[1]
4. Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing. Common time points include 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Blood is typically collected via retro-orbital bleeding or cardiac puncture into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Bioanalytical Method:
-
The concentration of the this compound derivatives in plasma samples is determined using a validated bioanalytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters calculated include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.
-
t1/2: Elimination half-life.
-
Bioavailability (F%) : Calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100, requiring data from both oral and intravenous administration.
-
Visualizations
Mechanism of Action of this compound Derivatives
This compound and its derivatives exhibit a unique mechanism of action, targeting fungal protein synthesis. They specifically inhibit the elongation phase of translation by stabilizing the interaction between the ribosome and elongation factor 2 (EF2). This action effectively stalls protein production, leading to fungal cell death.
Caption: Mechanism of this compound derivatives inhibiting fungal protein synthesis.
Experimental Workflow for a Murine Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of a novel antifungal compound in a murine model.
Caption: Workflow of a typical murine pharmacokinetic study.
References
- 1. Efficacies of this compound Derivatives GM193663, GM211676, and GM237354 in a Murine Model of Systemic Coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics-pharmacodynamics of a this compound derivative (GM 237354) in a murine model of lethal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics-Pharmacodynamics of a this compound Derivative (GM 237354) in a Murine Model of Lethal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Sordarin Derivatives: A Comparative Analysis of Fungicidal vs. Fungistatic Activity
A detailed examination of the antifungal properties of Sordarin derivatives, focusing on their classification as either fungicidal or fungistatic agents. This guide provides a comprehensive overview of their mechanism of action, supported by available experimental data and detailed protocols for assessing their antifungal activity.
This compound and its derivatives represent a promising class of antifungal agents with a unique mechanism of action: the specific inhibition of fungal protein synthesis. Unlike many existing antifungals that target the fungal cell membrane, sordarins act on the eukaryotic elongation factor 2 (eEF2), an essential enzyme in the translocation step of protein synthesis.[1] This distinct mode of action presents a valuable opportunity for the development of new therapeutics against resistant fungal pathogens. This guide provides a comparative analysis of the fungicidal versus fungistatic activity of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.
Mechanism of Action: Halting the Ribosomal Machinery
This compound's antifungal activity stems from its ability to stabilize the complex formed between eEF2 and the ribosome.[1] This stabilization effectively stalls the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby halting the elongation phase of protein synthesis.[1] The specificity of this compound for fungal eEF2 over its mammalian counterpart is a key attribute, making it a compelling candidate for drug development.[1] This selectivity is attributed to a specific region on the fungal eEF2, sometimes referred to as the 'this compound Specificity Region' (SSR), which differs from the corresponding region in mammalian eEF2. The following diagram illustrates the inhibitory action of this compound on the fungal protein synthesis elongation cycle.
Caption: Mechanism of this compound's inhibition of fungal protein synthesis.
Quantitative Assessment of Antifungal Activity
The distinction between fungicidal (lethal) and fungistatic (inhibitory) activity is crucial for the clinical application of antifungal agents. Fungicidal drugs are generally preferred, especially in immunocompromised patients. This assessment is typically made by comparing the Minimum Inhibitory Concentration (MIC) with the Minimum Fungicidal Concentration (MFC). An agent is considered fungicidal if the MFC is no more than four times the MIC.
While extensive data on the fungicidal activity of this compound derivatives against a broad range of fungi is not yet available in the public domain, a study on the in vivo efficacy of three derivatives—GM193663, GM211676, and GM237354—against Coccidioides immitis provides valuable insight. The MIC and MFC values from this study are summarized below.
| This compound Derivative | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| GM193663 | Coccidioides immitis | 1.56 | 6.25 | 4 | Fungistatic/Fungicidal Borderline |
| GM211676 | Coccidioides immitis | 0.39 | 3.13 | 8 | Fungistatic |
| GM237354 | Coccidioides immitis | 0.39 | 0.39 | 1 | Fungicidal |
Data sourced from Clemons et al. (2002).
These results suggest that the fungicidal or fungistatic nature of this compound derivatives can be highly dependent on the specific chemical modifications of the parent compound. Notably, GM237354 exhibited potent fungicidal activity against C. immitis, with the MFC being equal to the MIC.
Experimental Protocols
The determination of fungicidal versus fungistatic activity relies on standardized laboratory procedures. The following are detailed methodologies for the key assays used in this assessment, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the drug dilution is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are also included. The plate is incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% or ≥90% inhibition depending on the drug and fungus) compared to the growth control.
Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.
-
Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10-20 µL) is taken from each well showing no visible growth (i.e., at and above the MIC).
-
Plating: The aliquot is subcultured onto an agar plate that does not contain the antifungal agent.
-
Incubation: The plates are incubated at 35°C for a sufficient period to allow for the growth of any remaining viable fungi (typically 24-72 hours).
-
MFC Reading: The MFC is the lowest concentration of the drug from which there is no fungal growth or a significant reduction in the number of colonies (e.g., ≤3 colonies, corresponding to a ≥99.9% kill rate) on the subculture plate.
Caption: Experimental workflow for determining fungicidal vs. fungistatic activity.
Conclusion
The available data, although limited, suggests that the antifungal activity of this compound derivatives can range from fungistatic to fungicidal, depending on the specific molecular structure. The potent fungicidal activity of GM237354 against Coccidioides immitis highlights the potential for developing this compound-based drugs that can effectively kill fungal pathogens. Further research, including the determination of MFC values and time-kill kinetics against a broader range of clinically relevant fungi such as Candida species, is necessary to fully characterize the fungicidal potential of this promising class of antifungal agents. The unique mechanism of action of Sordarins, targeting fungal protein synthesis, continues to make them an attractive area for antifungal drug discovery and development.
References
Sordarin's Molecular Clamp: A Comparative Structural Analysis of Sordarin-Bound and Apo-eEF2
A definitive guide for researchers and drug development professionals on the conformational changes induced by the antifungal agent Sordarin upon binding to eukaryotic elongation factor 2 (eEF2).
This compound, a potent antifungal agent, uniquely targets the fungal protein synthesis machinery by binding to eukaryotic elongation factor 2 (eEF2), a key enzyme in the translocation step of translation.[1] This guide provides a detailed comparative structural analysis of eEF2 in its this compound-bound and unbound (apo) states, offering insights into the mechanism of inhibition and a basis for future drug design. The structural data presented is primarily derived from X-ray crystallography and cryo-electron microscopy (cryo-EM) studies.
Conformational Lock-Down: The Structural Impact of this compound Binding
The binding of this compound induces a significant conformational change in eEF2, effectively locking it in a state that is incompatible with the progression of the translation elongation cycle.[1][2] this compound settles into a pocket formed by domains III, IV, and V of eEF2.[1] This interaction stabilizes a large-scale rotation of these three domains relative to domains I and II.[3]
Cryo-EM studies of the ribosome-bound eEF2-Sordarin complex reveal that this conformation is distinct from both the apo-eEF2 and the crystal structure of the this compound-eEF2 complex alone.[2] The ribosome-bound state appears to be an intermediate conformation.[2] A notable movement upon ribosome binding is the displacement of the tip of domain IV by approximately 25–30 Å.[2] This this compound-induced conformation stalls the ribosome in a post-translocational state, preventing the release of eEF2 and thereby halting protein synthesis.[1][4]
Quantitative Structural Comparison: Apo-eEF2 vs. This compound-Bound eEF2
The following table summarizes the key quantitative differences observed between the apo and this compound-bound forms of eEF2, as determined by various structural biology techniques.
| Parameter | Apo-eEF2 | This compound-Bound eEF2 | This compound-Derivative-Bound eEF2 | Ribosome-Bound eEF2 with this compound | Reference |
| PDB ID | 1N0V | 1N0U | 2E1R, 2NPF | 1S1H | [3][5] |
| Domain III-V Rotation relative to Domains I-II | Flexible/Open Conformation | Compact Conformation | More Open Conformation (25° rotation vs. This compound-bound) | Intermediate Conformation (56° rotation vs. This compound-bound) | [3][6] |
| Domain IV Tip Displacement | Not Applicable | Not explicitly defined in isolation | Not explicitly defined in isolation | ~25-30 Å upon ribosome binding | [2] |
| Overall Conformation | "Open" | "Closed" | "More Open" | Intermediate, stalled on ribosome | [2][3] |
Experimental Methodologies
The structural and functional data presented are based on the following key experimental protocols:
X-Ray Crystallography
X-ray crystallography was employed to determine the high-resolution atomic structures of both apo-eEF2 and eEF2 in complex with this compound and its derivatives.[7][8]
-
Protein Expression and Purification: Fungal eEF2 is overexpressed, typically in Saccharomyces cerevisiae or a similar host, and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified eEF2, either alone (apo) or incubated with a molar excess of this compound, is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The resulting diffraction patterns are recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is then built into this map and refined to yield the final structure. The resolution of such structures can be in the range of 2.9 to 3.15 Å.[8][9]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was instrumental in visualizing the eEF2-Sordarin complex in the context of the 80S ribosome.[2]
-
Complex Formation: Purified fungal 80S ribosomes are incubated with eEF2 and this compound to form the stalled complex.
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the complexes in their native state.
-
Data Acquisition: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosome-eEF2-Sordarin complexes are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution 3D reconstruction of the complex. This has yielded maps with resolutions around 11.7 Å.[2]
In Vitro Translation Inhibition Assay
This biochemical assay is used to quantify the inhibitory effect of this compound on protein synthesis.[10][11]
-
Preparation of a Cell-Free System: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is prepared from a fungal source, such as Candida albicans.[10]
-
Inhibition Assay: The cell-free system is incubated with a template mRNA and radiolabeled amino acids in the presence of varying concentrations of this compound.
-
Quantification: The amount of newly synthesized, radiolabeled protein is measured. The concentration of this compound that inhibits protein synthesis by 50% (IC50) is then determined.[11]
Visualizing the Conformational Shift
The following diagrams illustrate the key conformational changes in eEF2 upon this compound binding and interaction with the ribosome.
Caption: Conformational transition of eEF2 from an open state to a closed state upon this compound binding.
Caption: this compound-bound eEF2 locks the ribosome, leading to the inhibition of protein synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Domain movements of elongation factor eEF2 and the eukaryotic 80S ribosome facilitate tRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound bound eEF2 unlocks spontaneous forward and reverse translocation on CrPV IRES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound derivatives induce a novel conformation of the yeast ribosome translocation factor eEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating the efficacy of Sordarin in a fluconazole-resistant candidiasis model
A novel antifungal agent, sordarin, and its derivatives are demonstrating significant efficacy in preclinical models of candidiasis, including infections caused by fluconazole-resistant strains of Candida. With a unique mechanism of action that inhibits fungal protein synthesis, this compound presents a potential new therapeutic avenue for difficult-to-treat fungal infections.
For researchers and drug development professionals grappling with the rise of antifungal resistance, this compound offers a different approach compared to existing treatments. Unlike fluconazole (B54011), which targets the fungal cell membrane's ergosterol (B1671047) biosynthesis pathway, this compound acts on the elongation factor 2 (EF2), halting protein production and leading to fungal cell death.[1][2] This distinct mechanism suggests a low probability of cross-resistance with current antifungal drugs.
Comparative Efficacy in Preclinical Models
In vivo studies using murine models of systemic and mucosal candidiasis have highlighted the potential of this compound derivatives. These compounds have shown potent activity against various Candida species, including strains that are resistant to fluconazole.
In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's effectiveness. This compound derivatives have demonstrated low MICs against both fluconazole-susceptible and fluconazole-resistant Candida albicans.
| Compound | Candida albicans Strain | MIC Range (µg/mL) |
| R-135853 (this compound derivative) | Fluconazole-resistant | 0.03 - 0.06[3] |
| Fluconazole | Fluconazole-resistant | ≥64[4] |
| GM 222712 (this compound derivative) | C. albicans | MIC₉₀: 0.004[5] |
| GM 237354 (this compound derivative) | C. albicans | MIC₉₀: 0.015[5] |
In Vivo Efficacy in Systemic Candidiasis
In a murine model of disseminated candidiasis, this compound derivatives significantly improved survival rates and reduced the fungal burden in infected organs.
| Compound | Efficacy Endpoint | Dosing Regimen (subcutaneous) | Result |
| GM193663 | 50% Effective Dose (ED₅₀) | Three times daily for 7 days | 25.2 mg/kg/dose[6][7] |
| GM237354 | 50% Effective Dose (ED₅₀) | Three times daily for 7 days | 10.7 mg/kg/dose[6][7] |
Efficacy in Mucosal Candidiasis
This compound derivatives have also proven effective in models of oral and esophageal candidiasis caused by fluconazole-resistant C. albicans.
| Compound | Model | Dosing Regimen | Result |
| R-135853 | Murine esophageal candidiasis (fluconazole-resistant C. albicans) | 10 and 50 mg/kg/dose (subcutaneous) | Significant reduction in viable cell counts in the esophagus[3] |
| GM237354 | Rat oral candidiasis | 7.5, 10, 15, and 30 mg/kg/day | Significant reduction in CFU/swab compared to controls[8] |
Alternative Treatment Landscape
Currently, treatment options for fluconazole-resistant candidiasis are limited and include other azoles, echinocandins, and polyenes.[9][10]
| Antifungal Class | Examples | Mechanism of Action |
| Azoles | Itraconazole, Voriconazole | Inhibit ergosterol synthesis |
| Echinocandins | Caspofungin, Micafungin, Anidulafungin | Inhibit β-(1,3)-D-glucan synthesis in the fungal cell wall |
| Polyenes | Amphotericin B | Bind to ergosterol, leading to membrane disruption |
While these alternatives can be effective, they are not without their own challenges, including potential for resistance, toxicity, and drug-drug interactions. The novel mechanism of this compound could provide a valuable option for patients with infections refractory to these existing therapies.
Mechanisms of Action: A Visual Comparison
The distinct mechanisms of action of this compound and fluconazole are visualized below.
Caption: Mechanisms of action for this compound and Fluconazole.
Experimental Protocols
The following are summaries of methodologies used in the evaluation of this compound derivatives in candidiasis models.
In Vitro Susceptibility Testing
-
Method: Broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
-
Procedure:
-
A standardized inoculum of Candida is prepared.
-
Serial twofold dilutions of the antifungal agent are made in 96-well microtiter plates.
-
Each well is inoculated with the fungal suspension.
-
Plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest drug concentration that inhibits visible fungal growth.[4][5]
-
Murine Model of Systemic Candidiasis
-
Animal Model: Immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide).[11][12]
-
Infection: Mice are infected intravenously with a standardized inoculum of C. albicans.[12]
-
Treatment: Antifungal agents (this compound derivatives, fluconazole, or vehicle control) are administered, typically subcutaneously or orally, for a specified duration.[7][13]
-
Endpoints:
-
Survival: Monitored daily.
-
Fungal Burden: At the end of the treatment period, organs (e.g., kidneys) are harvested, homogenized, and plated on selective agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.[11]
-
Caption: Workflow for the murine systemic candidiasis model.
Murine Model of Oropharyngeal Candidiasis
-
Infection: The oral cavity is inoculated with a suspension of C. albicans.[8]
-
Treatment: Antifungal agents are administered for a defined period.
-
Endpoint:
Conclusion
The data from preclinical studies strongly support the continued investigation of this compound and its derivatives as a novel class of antifungals for the treatment of candidiasis, particularly in cases of fluconazole resistance. The unique mechanism of action and potent in vivo efficacy position this compound as a promising candidate for addressing the unmet medical need for new antifungal therapies. Further research, including clinical trials, will be crucial to determine the ultimate therapeutic potential of this compound class in human patients.
References
- 1. This compound, an antifungal agent with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - this compound, an antifungal agent with a unique mode of action [beilstein-journals.org]
- 3. Antifungal Activities of R-135853, a this compound Derivative, in Experimental Candidiasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scilit.com [scilit.com]
- 8. Antifungal Efficacy of GM237354, a this compound Derivative, in Experimental Oral Candidiasis in Immunosuppressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Candidiasis Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- 10. Top fluconazole (Diflucan) alternatives and how to switch your Rx [singlecare.com]
- 11. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental In Vivo Models of Candidiasis [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Safe Disposal of Sordarin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Sordarin, a tetracyclic diterpene glycoside antifungal agent. Adherence to these procedures is paramount for personnel safety and environmental compliance.
Core Disposal Protocol
Unused this compound and any materials contaminated with it must be managed as chemical waste. The primary directive is to adhere to all institutional, local, state, and federal environmental regulations.[1]
Step-by-Step Disposal Procedure:
-
Containment:
-
Solid Waste: Carefully collect any unused this compound powder in a designated and clearly labeled hazardous waste container. To minimize the generation of dust, use appropriate tools such as a scoop or spatula for transfers.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container designated for liquid chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and bench paper, must be placed in the designated solid hazardous waste container.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information. It is also good practice to include the date when waste was first added to the container.
-
-
Storage:
-
Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory.
-
The storage area should be located away from drains, heat sources, and incompatible materials to prevent any accidental release or reaction.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Crucially, do not dispose of this compound waste by pouring it down the drain or mixing it with regular trash. [1] This can lead to environmental contamination and is a violation of regulatory standards.
-
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically defining disposal limits or concentrations for this compound. The guiding principle is to treat all quantities of this compound waste as hazardous unless otherwise specified by your local regulatory agencies.
| Parameter | Value | Reference |
| Recommended Solid Storage Temperature | -20°C | [1] |
| Stock Solution Storage Temperature (-20°C) | Up to 1 month | [1] |
| Stock Solution Storage Temperature (-80°C) | Up to 6 months | [1] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound are detailed in the available literature. The standard procedure is to follow the chemical waste disposal guidelines outlined above. For handling and preparation of solutions for experimental use, the following general protocol applies:
Preparation of this compound Sodium Stock Solution:
-
Work in a well-ventilated area to minimize inhalation risks.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-impermeable gloves, and safety glasses or goggles.[1] For handling the solid form, a respirator (N95 or P1 equivalent) is recommended to avoid dust inhalation.[1]
-
To create a concentrated stock solution, dissolve the this compound sodium powder in a suitable sterile solvent, such as distilled water or DMSO.[1]
-
Perform serial dilutions from the stock solution to achieve the desired final concentrations for your experiments.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final removal, ensuring a safe and compliant process.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
